molecular formula C22H26N4O4 B15540783 Fmoc-L-homoarginine hydrochloride

Fmoc-L-homoarginine hydrochloride

Cat. No.: B15540783
M. Wt: 410.5 g/mol
InChI Key: QRELIJBJYZHTQU-UHFFFAOYSA-N
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Description

Fmoc-L-homoarginine hydrochloride is a useful research compound. Its molecular formula is C22H26N4O4 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRELIJBJYZHTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-L-homoarginine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological relevance of Fmoc-L-homoarginine hydrochloride, a key building block in peptide synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound is a derivative of the non-proteinogenic amino acid L-homoarginine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group. This protection strategy is fundamental to its application in stepwise solid-phase peptide synthesis (SPPS).

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 208174-14-5[1][2]
Molecular Formula C₂₂H₂₇ClN₄O₄[1][2][3]
Molecular Weight 446.93 g/mol [2][3]
Appearance White to off-white or pale yellow solid/powder[1][4]
Melting Point 104-107 °C[4]
Purity ≥ 95-99% (HPLC)[1]
Table 2: Solubility and Storage
PropertyDetailsSource(s)
Solubility Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[4]
Storage Conditions Store at -20°C to 8°C. Keep in a dry, well-ventilated place. The compound is hygroscopic and moisture-sensitive.[1][4]

Experimental Protocols in Peptide Synthesis

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce homoarginine residues into peptide sequences. The incorporation of homoarginine, an analog of arginine with an additional methylene (B1212753) group in its side chain, can confer unique properties to peptides, such as increased resistance to enzymatic degradation.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram outlines the iterative cycle of Fmoc-SPPS for incorporating an amino acid like this compound.

sps_workflow General Fmoc-SPPS Workflow start Start with Resin-Bound Peptide (Free N-terminus) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling: - this compound - Activation Reagent (e.g., HBTU/HOBt) - Base (e.g., DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 capping Capping (Optional) (e.g., Acetic Anhydride) wash2->capping repeat Repeat Cycle for Next Amino Acid capping->repeat repeat->deprotection Continue Elongation final_cleavage Final Cleavage and Deprotection (e.g., TFA cocktail) repeat->final_cleavage Synthesis Complete no_pathway L-Arginine/L-Homoarginine Nitric Oxide Synthesis Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products cluster_effects Downstream Effects L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) (eNOS, nNOS, iNOS) L_Arginine->NOS L_Homoarginine L-Homoarginine L_Homoarginine->NOS Alternative Substrate NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline L_Homocitrulline L-Homocitrulline NOS->L_Homocitrulline Vasodilation Vasodilation NO->Vasodilation Neurotransmission Neurotransmission NO->Neurotransmission Immune_Response Immune Response NO->Immune_Response

References

An In-depth Technical Guide to Fmoc-L-homoarginine hydrochloride (CAS: 208174-14-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-homoarginine hydrochloride is a specialized amino acid derivative crucial for advanced peptide synthesis and the development of novel peptide-based therapeutics.[1] This technical guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols. The incorporation of the homoarginine residue, which is a homolog of arginine with an additional methylene (B1212753) group in its side chain, can introduce unique conformational properties and enhance the biological activity of synthetic peptides.[2] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group is fundamental to modern solid-phase peptide synthesis (SPPS), allowing for a robust and versatile method for elongating peptide chains.[2]

Physicochemical and Quantitative Data

This compound is a white powder, with a purity typically greater than or equal to 99% as determined by HPLC.[2] It is recommended to store the compound at temperatures between 0 and 8°C.[2]

Structural and Chemical Properties
PropertyValueReference(s)
CAS Number 208174-14-5[3][4]
Molecular Formula C22H27ClN4O4[4][5]
Molecular Weight 446.93 g/mol [3][4]
IUPAC Name (2S)-6-{[amino(imino)methyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid hydrochloride[3]
Appearance White powder[2]
Purity ≥ 99% (HPLC)[2]
Storage Conditions 0 - 8 °C[2]
Solubility

While specific quantitative solubility data for this compound in common organic solvents is not extensively published, Fmoc-protected amino acids generally exhibit good solubility in solvents typically used for solid-phase peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). Their solubility in less polar solvents like dichloromethane (B109758) (DCM) is often limited. The hydrochloride salt form is expected to have some solubility in water.

Applications in Research and Development

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS) .[1] The Fmoc protecting group is stable under acidic conditions but is readily removed by a weak base, typically a solution of piperidine (B6355638) in DMF, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[6]

The incorporation of L-homoarginine into peptides can:

  • Enhance Biological Activity: The longer side chain of homoarginine can alter the binding affinity and specificity of peptides to their biological targets.[2]

  • Improve Pharmacokinetic Properties: Modifications to the peptide backbone and side chains can influence the stability and in vivo half-life of peptide-based drugs.[2]

  • Serve as a Research Tool: Peptides containing homoarginine are valuable tools for studying protein-protein interactions and enzyme mechanisms.

Furthermore, the parent compound, L-homoarginine, is a known inhibitor of specific alkaline phosphatase (ALP) isoenzymes, particularly those found in bone and liver.[7] This makes this compound a valuable reagent for synthesizing peptide-based probes and potential therapeutics targeting ALP activity.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves a two-step process starting from L-lysine hydrochloride: first, the synthesis of L-homoarginine hydrochloride, followed by the protection of the α-amino group with an Fmoc group.

Step 1: Synthesis of L-Homoarginine Hydrochloride from L-Lysine Hydrochloride [8]

This procedure involves the guanylation of the ε-amino group of L-lysine.

  • Materials: L-lysine hydrochloride, O-methylisourea sulfate (B86663), sodium hydroxide, hydrochloric acid, activated carbon, ethanol, tetrahydrofuran.

  • Procedure:

    • Protect the α-amino group of L-lysine hydrochloride, for example, through the formation of a copper complex.

    • React the protected L-lysine with O-methylisourea sulfate under basic conditions (e.g., with NaOH) to introduce the guanidinyl group to the ε-amino group.

    • Remove the α-amino protecting group.

    • Purify the resulting L-homoarginine, for instance, by ion-exchange chromatography.

    • Acidify with hydrochloric acid and crystallize the L-homoarginine hydrochloride product from a solvent system like ethanol/tetrahydrofuran.

Step 2: Fmoc Protection of L-Homoarginine Hydrochloride

This is a standard procedure for the N-terminal protection of an amino acid.

  • Materials: L-homoarginine hydrochloride, 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), a suitable base (e.g., sodium bicarbonate or triethylamine), dioxane, water.

  • Procedure:

    • Dissolve L-homoarginine hydrochloride in an aqueous basic solution (e.g., aqueous sodium bicarbonate in dioxane/water).

    • Slowly add a solution of Fmoc-OSu or Fmoc-Cl in dioxane to the amino acid solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature.

    • After the reaction is complete, acidify the mixture with dilute HCl to precipitate the this compound.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a generalized protocol for a manual SPPS cycle.

  • Materials: this compound, appropriate resin (e.g., Rink Amide resin), DMF, 20% (v/v) piperidine in DMF, coupling reagents (e.g., HATU, HBTU), a tertiary amine base (e.g., DIPEA), dichloromethane (DCM).

  • Procedure:

    • Resin Swelling: Swell the resin in DMF in the reaction vessel for at least one hour.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain.

    • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-adduct.

    • Amino Acid Coupling:

      • In a separate vial, pre-activate this compound (typically 3-5 equivalents relative to the resin loading) with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.

      • Add the activated amino acid solution to the washed resin.

      • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Washing: Wash the resin with DMF to remove unreacted reagents.

    • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired peptide sequence.

    • Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Then, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers) to cleave the peptide from the resin and remove any side-chain protecting groups.

    • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Alkaline Phosphatase (ALP) Inhibition Assay

This protocol is adapted for determining the inhibitory potential of L-homoarginine (the deprotected form of the amino acid) on ALP activity.

  • Materials: Alkaline phosphatase (e.g., from bovine intestinal mucosa), L-homoarginine, p-nitrophenyl phosphate (B84403) (pNPP) as a substrate, assay buffer (e.g., 1 M diethanolamine (B148213) buffer, pH 9.8, containing MgCl2), 96-well microplate, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of L-homoarginine in the assay buffer. Create a series of dilutions to test a range of inhibitor concentrations (e.g., from 0.1 mM to 20 mM).

    • In the wells of a 96-well plate, add the assay buffer and the different concentrations of the L-homoarginine solutions. Include a control well with no inhibitor.

    • Add the alkaline phosphatase enzyme solution to each well and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

    • Measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the formation of p-nitrophenol.

    • Calculate the reaction rate for each inhibitor concentration.

    • Plot the enzyme activity as a function of the L-homoarginine concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity). The Ki can then be calculated from the IC50 value if the substrate concentration and Km are known.

Expected Results: Based on the literature, L-homoarginine is expected to inhibit bone and liver ALP isoenzymes with a Ki of approximately 1 mM, while the intestinal isoenzyme is inhibited with a Ki of around 13 mM.[9]

Visualizations

Experimental Workflows and Signaling Pathways

sps_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Cycle start Start with Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF) deprotect->wash1 couple 4. Amino Acid Coupling (Fmoc-L-homoarginine-HCl, HATU, DIPEA in DMF) wash1->couple wash2 5. Washing (DMF) couple->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No cleave Cleavage & Deprotection (TFA cocktail) final_deprotect->cleave purify Purification (RP-HPLC) cleave->purify end Pure Peptide purify->end

Caption: Workflow for Solid-Phase Peptide Synthesis.

alp_inhibition_workflow cluster_assay Alkaline Phosphatase (ALP) Inhibition Assay prep_reagents Prepare Reagents: - ALP Enzyme - L-homoarginine dilutions - pNPP substrate - Assay Buffer plate_setup Plate Setup: Add buffer and L-homoarginine to 96-well plate prep_reagents->plate_setup enzyme_add Add ALP Enzyme & Pre-incubate plate_setup->enzyme_add reaction_start Initiate Reaction: Add pNPP Substrate enzyme_add->reaction_start measure Measure Absorbance at 405 nm (Kinetic Reading) reaction_start->measure analyze Analyze Data: Calculate reaction rates and determine IC50/Ki measure->analyze

Caption: Workflow for ALP Inhibition Assay.

osteoblast_signaling cluster_pathway Role of ALP in Osteoblast Differentiation growth_factors Growth Factors (e.g., BMPs) receptor Receptor Activation growth_factors->receptor runx2 Activation of Transcription Factors (e.g., Runx2) receptor->runx2 alp_expression Increased ALP Gene Expression & Activity runx2->alp_expression ppi_hydrolysis Hydrolysis of Pyrophosphate (PPi) alp_expression->ppi_hydrolysis pi_increase Increased Local Phosphate (Pi) Concentration ppi_hydrolysis->pi_increase mineralization Bone Mineralization (Hydroxyapatite Formation) pi_increase->mineralization l_homoarginine L-homoarginine (Inhibitor) l_homoarginine->alp_expression Inhibits

Caption: Role of ALP in Osteoblast Signaling.

References

An In-Depth Technical Guide to Fmoc-L-homoarginine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-homoarginine hydrochloride, a key building block in modern peptide synthesis and drug discovery. This document details its physicochemical properties, outlines a representative experimental protocol for its use in Solid-Phase Peptide Synthesis (SPPS), and explores the biological significance of the L-homoarginine residue, including its role in the nitric oxide signaling pathway and its interaction with alkaline phosphatase.

Core Physicochemical Properties

This compound is a derivative of the non-proteinogenic amino acid L-homoarginine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy is fundamental to its application in Fmoc-based solid-phase peptide synthesis. The hydrochloride salt form enhances its stability and solubility.

PropertyValue
Molecular Weight ~446.93 g/mol
Molecular Formula C₂₂H₂₇ClN₄O₄
CAS Number 208174-14-5
Appearance White to off-white powder
Purity Typically ≥98% (HPLC)
Solubility Soluble in dimethylformamide (DMF) and other polar organic solvents used in peptide synthesis.
Storage Store at 2-8°C in a dry, well-ventilated place.
Key Functional Groups Fmoc Group: A base-labile protecting group for the α-amino group. Guanidinium (B1211019) Group: A strongly basic side chain that is typically protonated at physiological pH. Carboxylic Acid: The site for coupling to the growing peptide chain.

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This section outlines a representative protocol for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-SPPS. The specific resin and coupling reagents may be varied based on the desired C-terminus (acid or amide) and the specific requirements of the peptide sequence.

Materials:

  • This compound

  • Appropriate solid support (e.g., Rink Amide resin for C-terminal amide, Wang resin for C-terminal acid)

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

  • Coupling reagents: e.g., a mixture of N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure, or pre-activated esters like HATU/HBTU with a base such as N,N-Diisopropylethylamine (DIPEA).

  • Washing solvents: DMF, DCM, and Isopropanol (IPA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water in a 95:2.5:2.5 ratio)

  • Cold diethyl ether for peptide precipitation

Procedure:

  • Resin Swelling: The solid support resin is swelled in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating it with 20% piperidine in DMF. This is typically a two-step process (e.g., 5 minutes followed by 15 minutes) to ensure complete removal. The resin is then thoroughly washed with DMF to remove piperidine and the cleaved Fmoc-adduct.

  • Amino Acid Coupling:

    • This compound (typically 3-5 equivalents relative to the resin loading) is dissolved in DMF.

    • The coupling reagents are added to the amino acid solution to activate the carboxylic acid group. For example, if using DIC/Oxyma, these are added in equimolar amounts to the amino acid.

    • The activated this compound solution is then added to the deprotected resin.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.

  • Washing: Following the coupling step, the resin is washed extensively with DMF, DCM, and IPA to remove any unreacted reagents and by-products.

  • Chain Elongation: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed.

  • Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a strong acid cocktail, such as TFA/TIS/Water. This reaction is typically carried out for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail by the addition of cold diethyl ether. The crude peptide is then collected by centrifugation, washed with cold ether, and dried. Further purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin Support Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-L-homoarginine·HCl (e.g., DIC/Oxyma) Wash1->Couple Wash2 Wash (DMF, DCM, IPA) Couple->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotect Next cycle Cleave Cleave & Deprotect (TFA Cocktail) Repeat->Cleave Final cycle Precipitate Precipitate & Purify (Ether & HPLC) Cleave->Precipitate FinalPeptide Final Peptide Precipitate->FinalPeptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Biological Significance of L-Homoarginine

Once incorporated into a peptide and deprotected, the L-homoarginine residue can impart significant biological properties. L-homoarginine is an analogue of L-arginine and can participate in several important physiological pathways.

The L-Arginine/L-Homoarginine/Nitric Oxide Pathway

L-homoarginine is a substrate for nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune regulation.[1] Although it is a weaker substrate for NOS compared to L-arginine, its presence can influence NO production.[2]

NO_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Homoarginine L-Homoarginine L_Homoarginine->NOS weaker substrate NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline from L-Arginine Lysine L-Lysine NOS->Lysine from L-Homoarginine Physiological_Effects Physiological Effects (e.g., Vasodilation) NO->Physiological_Effects

Caption: The L-Arginine/L-Homoarginine/Nitric Oxide (NO) signaling pathway.

Inhibition of Alkaline Phosphatase

L-homoarginine is known to be a non-competitive inhibitor of certain alkaline phosphatase (ALP) isoenzymes.[3][4] ALPs are a group of enzymes that remove phosphate (B84403) groups from various molecules. The inhibition of ALP by L-homoarginine is isoenzyme-specific, with tissue non-specific alkaline phosphatases (found in liver, bone, and kidney) being more sensitive than intestinal and placental forms.[5] This inhibitory action can be relevant in various physiological and pathological processes where ALP activity is dysregulated.

ALP_Inhibition cluster_reaction Enzymatic Reaction ALP Alkaline Phosphatase (ALP) Product Dephosphorylated Product ALP->Product Pi Inorganic Phosphate (Pi) ALP->Pi Substrate Phosphorylated Substrate Substrate->ALP L_Homoarginine L-Homoarginine L_Homoarginine->ALP Non-competitive Inhibition

Caption: Mechanism of non-competitive inhibition of Alkaline Phosphatase (ALP) by L-Homoarginine.

Applications in Drug Development and Research

The unique properties of L-homoarginine make its Fmoc-protected counterpart a valuable tool in several areas of research and development:

  • Peptide-Based Therapeutics: Incorporation of L-homoarginine can enhance the biological activity and improve the pharmacokinetic profile of therapeutic peptides. Its cationic nature can facilitate interactions with cellular membranes and target proteins.

  • Enzyme Inhibitors: Peptides containing L-homoarginine can be designed as specific inhibitors for enzymes such as alkaline phosphatases or other targets where a guanidinium group is important for binding.

  • Probes for Biological Systems: Synthesizing peptides with L-homoarginine allows for the investigation of the roles of this amino acid in various biological processes, including nitric oxide signaling and protein-protein interactions.

References

Synthesis of Fmoc-L-homoarginine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Fmoc-L-homoarginine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of this compound, a valuable amino acid derivative utilized in peptide synthesis and drug development.[1] The methodologies presented are based on established chemical principles, including the guanidinylation of lysine (B10760008) derivatives and the protection of amino groups with the fluorenylmethoxycarbonyl (Fmoc) group.

Introduction

This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of the non-proteinogenic amino acid homoarginine into peptide chains.[2] The homoarginine residue, with its extended guanidinium (B1211019) side chain, can enhance the biological activity and pharmacokinetic properties of peptide-based therapeutics.[1] This document outlines a detailed synthetic pathway, experimental protocols, and characterization data for the preparation of this important compound.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process. The primary strategy involves the guanidinylation of the side-chain amino group of a suitably protected lysine derivative, followed by the introduction of the Fmoc protecting group at the α-amino position. An alternative, and often preferred, route involves the initial synthesis of L-homoarginine from L-lysine, followed by the selective Nα-Fmoc protection. This guide will focus on the latter approach, which generally offers better control and higher yields.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of L-homoarginine cluster_step2 Step 2: Nα-Fmoc Protection Lysine L-Lysine Hydrochloride Cu_complex Copper(II)-Lysine Complex Lysine->Cu_complex Cu₂(OH)₂CO₃, H₂O, 110°C Homoarginine_Cu Copper(II)-Homoarginine Complex Cu_complex->Homoarginine_Cu O-Methylisourea sulfate (B86663), NaOH, 28-32°C Homoarginine L-Homoarginine Homoarginine_Cu->Homoarginine 1. (NH₄)₂S 2. Ion Exchange 3. HCl Fmoc_Homoarginine Fmoc-L-homoarginine hydrochloride Homoarginine->Fmoc_Homoarginine Fmoc-OSu, NaHCO₃, THF/H₂O, rt

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of L-homoarginine from L-lysine

This procedure is adapted from established methods for the guanidinylation of lysine.[3] It involves the protection of the α-amino group as a copper chelate, followed by the guanidinylation of the ε-amino group.

3.1.1. Formation of the Copper(II)-Lysine Complex

  • To a 250 mL three-neck flask equipped with a mechanical stirrer, condenser, and thermometer, add L-lysine hydrochloride (10 g, 0.055 mol), water (50 mL), and basic copper(II) carbonate (Cu₂(OH)₂CO₃, 10 g, 0.045 mol).

  • Heat the mixture to 110°C with stirring and reflux for 1 hour.

  • Cool the reaction mixture and filter to remove excess basic copper(II) carbonate, yielding a blue solution of the copper(II)-lysine complex.

3.1.2. Guanidinylation of the Copper(II)-Lysine Complex

  • Transfer the blue filtrate to a 250 mL three-neck flask.

  • Add O-methylisourea sulfate (15 g, 0.086 mol) to the solution.

  • Maintain the temperature at 28-32°C and adjust the pH to approximately 10.5 with 4 M NaOH solution (approx. 13 mL).

  • Stir the reaction mixture at this temperature for 6 hours. A blue precipitate of the copper(II)-homoarginine complex will form.

  • Filter the precipitate and wash with cold water. The filtrate can be stored in a refrigerator overnight to yield a second crop of the product.

3.1.3. Decopperation and Isolation of L-homoarginine Hydrochloride

  • Suspend the crude copper(II)-homoarginine complex in water and heat until fully dissolved.

  • While stirring, add a 17% ammonium (B1175870) sulfide (B99878) solution to precipitate copper(II) sulfide.

  • Filter off the black copper(II) sulfide precipitate.

  • Adjust the pH of the filtrate to between 2 and 3 with 3 M HCl.

  • Purify the solution by ion-exchange chromatography.

  • Evaporate the purified solution to a smaller volume and precipitate the product by adding anhydrous ethanol (B145695) and tetrahydrofuran (B95107).

  • Collect the white solid of L-homoarginine hydrochloride by filtration and dry under vacuum.

Step 2: Nα-Fmoc Protection of L-homoarginine

This protocol is a general method for the Fmoc protection of amino acids and is adapted for L-homoarginine.[2][4]

Fmoc_Protection_Workflow Start L-Homoarginine Hydrochloride Dissolve Dissolve in aq. NaHCO₃ Start->Dissolve Add_Fmoc Add Fmoc-OSu in THF Dissolve->Add_Fmoc React Stir at room temperature Add_Fmoc->React Workup Aqueous workup & extraction React->Workup Acidify Acidify with HCl Workup->Acidify Isolate Isolate & dry product Acidify->Isolate Final_Product Fmoc-L-homoarginine hydrochloride Isolate->Final_Product

Figure 2: Experimental workflow for the Nα-Fmoc protection of L-homoarginine.

  • Dissolve L-homoarginine hydrochloride (1 equivalent) in a saturated aqueous solution of sodium bicarbonate.

  • In a separate flask, dissolve N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents) in tetrahydrofuran (THF).

  • Slowly add the Fmoc-OSu solution to the L-homoarginine solution with vigorous stirring at room temperature.

  • Allow the reaction to proceed for 16 hours at room temperature.

  • Dilute the reaction mixture with water and extract with diethyl ether to remove any unreacted Fmoc-OSu.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate will form.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities and Molecular Weights

ReagentMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
L-Lysine HydrochlorideC₆H₁₅ClN₂O₂182.651.0
Basic Copper(II) CarbonateCH₂Cu₂O₅221.120.82
O-Methylisourea SulfateC₂H₆N₂O·½H₂SO₄123.121.56
L-Homoarginine HydrochlorideC₇H₁₇ClN₄O₂224.691.0
Fmoc-OSuC₁₉H₁₅NO₅337.331.05
Product
Fmoc-L-homoarginine HClC₂₂H₂₇ClN₄O₄446.93-

Table 2: Typical Yields and Purity

Synthesis StepProductTypical Yield (%)Purity (by HPLC) (%)
Step 1L-Homoarginine Hydrochloride60-70>98
Step 2This compound85-95>99
Overall This compound 51-67 >99

Table 3: Physicochemical and Spectroscopic Data

PropertyValue
Appearance White to off-white powder
Molecular Formula C₂₂H₂₇ClN₄O₄
Molecular Weight 446.93 g/mol [5]
CAS Number 208174-14-5[5]
IUPAC Name (2S)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride[5]
¹H NMR Consistent with the proposed structure
Mass Spectrometry (ESI+) m/z = 411.2 [M+H]⁺ (for free base)

Safety and Handling

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of this compound via the guanidinylation of L-lysine followed by Nα-Fmoc protection is a robust and efficient method. This guide provides detailed protocols and expected outcomes to aid researchers in the successful preparation of this key building block for advanced peptide synthesis and drug discovery applications.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Fmoc-L-homoarginine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the structural elucidation of Fmoc-L-homoarginine hydrochloride. This key building block in peptide synthesis requires precise structural verification to ensure the integrity and efficacy of novel peptide-based therapeutics. This guide outlines the standard analytical methodologies and expected data for confirming the identity and purity of this compound.

Physicochemical and Structural Properties

This compound is a derivative of the amino acid L-homoarginine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. It is supplied as a hydrochloride salt to improve its stability and handling. The fundamental physicochemical properties are summarized below.

PropertyValueSource
Chemical Formula C22H27ClN4O4[1]
Molecular Weight 446.93 g/mol [2]
CAS Number 208174-14-5[2]
IUPAC Name (2S)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride[1]
Appearance White to off-white powder
Purity Typically ≥98% (HPLC)

Core Analytical Techniques for Structure Elucidation

The definitive identification of this compound relies on a combination of spectroscopic techniques. While specific experimental data for this compound is not widely published, this section details the standard protocols and expected results based on the known structure and analysis of similar Fmoc-protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for confirming the presence and connectivity of all atoms in the molecule.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons (Fmoc group): Multiple signals in the range of 7.2-7.8 ppm, corresponding to the eight protons of the fluorenyl group.

  • CH and CH₂ Protons (Fmoc group): A characteristic triplet around 4.2 ppm for the CH group and a doublet around 4.4 ppm for the CH₂ group of the fluorenylmethoxycarbonyl moiety.

  • Alpha-Proton (α-H): A multiplet in the region of 4.0-4.3 ppm, coupled to the adjacent protons.

  • Side-Chain Protons (Homoarginine): A series of multiplets corresponding to the methylene (B1212753) groups (CH₂) of the hexanoic acid backbone, typically observed between 1.2 and 3.2 ppm.

  • Guanidinium (B1211019) Protons: Broad signals corresponding to the NH protons of the guanidinium group, which may be exchangeable with deuterium (B1214612) in deuterated solvents.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbons: Signals for the carboxylic acid and the urethane (B1682113) carbonyls are expected in the downfield region, typically around 170-175 ppm and 156 ppm, respectively.

  • Aromatic Carbons (Fmoc group): A set of signals between 120-145 ppm.

  • Alpha-Carbon (α-C): A signal around 55-60 ppm.

  • Side-Chain Carbons (Homoarginine): Signals for the methylene carbons of the side chain will appear in the aliphatic region of the spectrum.

  • Guanidinium Carbon: A signal around 157 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation analysis. Electrospray ionization (ESI) is a common technique for this type of molecule.

Expected Mass Spectrum:

  • Molecular Ion Peak: The primary observation in the positive ion mode ESI-MS would be the [M+H]⁺ ion, where M is the free base of Fmoc-L-homoarginine. The expected m/z value would be approximately 411.2, corresponding to the chemical formula C22H27N4O4⁺. The presence of the hydrochloride salt would not be observed in the mass spectrum under typical ESI conditions. A certificate of analysis for this compound Salt confirms that its identity is consistent with mass spectrometry data[3].

  • Fragmentation Pattern: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, including the loss of the Fmoc group (222.1 Da) and fragmentation along the amino acid backbone.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural elucidation of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O). The choice of solvent can affect the chemical shifts and the observation of exchangeable protons.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Infusion Analysis: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 100-1000).

  • Tandem MS (MS/MS) Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum. This will aid in confirming the structure.

  • Data Analysis: Analyze the resulting spectra to identify the molecular ion and characteristic fragment ions. Compare the observed masses with the theoretical values calculated from the chemical formula.

Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the comprehensive structural elucidation of an Fmoc-protected amino acid like this compound.

StructureElucidationWorkflow cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation & Verification Synthesis Synthesis of Fmoc-L-homoarginine HCl Purification Purification (e.g., HPLC) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Elemental Elemental Analysis Purification->Elemental DataAnalysis Spectral Data Analysis NMR->DataAnalysis MS->DataAnalysis FTIR->DataAnalysis Elemental->DataAnalysis StructureConfirm Structure Confirmation DataAnalysis->StructureConfirm FinalReport FinalReport StructureConfirm->FinalReport Final Report & Documentation

Caption: Workflow for the structural elucidation of this compound.

This guide provides a foundational framework for the structural characterization of this compound. Adherence to these protocols will ensure accurate and reliable data, which is paramount for its application in research and drug development.

References

Fmoc-L-homoarginine Hydrochloride: A Technical Guide to its Solubility and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-homoarginine hydrochloride is a protected amino acid derivative crucial for the synthesis of peptides with modified arginine residues. The incorporation of homoarginine, a homolog of arginine, can influence the biological activity and metabolic stability of synthetic peptides. This technical guide provides an in-depth overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a visualization of its role in solid-phase peptide synthesis and relevant biological pathways.

Solubility Data

Quantitative solubility data for this compound is not extensively documented in publicly available literature. Solubility is often determined empirically and can be influenced by factors such as purity, crystalline form, and the presence of additives. However, based on general knowledge of Fmoc-protected amino acids and available information, a qualitative summary of its solubility in common laboratory solvents is presented below.

SolventQualitative SolubilityNotes
Dimethylformamide (DMF)SolubleA common solvent for solid-phase peptide synthesis (SPPS), and Fmoc-protected amino acids are generally soluble in it.
N-Methyl-2-pyrrolidone (NMP)SolubleAnother polar aprotic solvent frequently used in SPPS with good solubilizing properties for Fmoc-amino acids.
WaterSparingly Soluble to InsolubleThe hydrophobic Fmoc group significantly reduces aqueous solubility. The hydrochloride salt form may slightly improve solubility compared to the free acid. L-Homoarginine hydrochloride itself is soluble in water.
Dichloromethane (DCM)Sparingly Soluble to InsolubleWhile used in SPPS, the polarity of DCM may not be sufficient to dissolve this compound effectively.
Dimethyl sulfoxide (B87167) (DMSO)SolubleA strong polar aprotic solvent capable of dissolving a wide range of organic compounds.

Experimental Protocol: Determination of Solubility

The following is a general protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of preparing a saturated solution and quantifying the dissolved solute.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, NMP, water)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

    • Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25 °C) and shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, centrifuge the vial at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Quantification of Dissolved Solute:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the supernatant sample by HPLC. The Fmoc group has a strong UV absorbance, typically monitored at around 265 nm or 301 nm.

    • Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

    • Determine the concentration of this compound in the supernatant sample by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the key steps in solid-phase peptide synthesis utilizing this compound.

SPPS_Workflow Resin Solid Support (Resin) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling: Fmoc-L-homoarginine-OH·HCl + Coupling Reagents in DMF Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Continue Synthesis Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final Step Peptide Crude Peptide containing Homoarginine Cleavage->Peptide

Caption: Workflow of Solid-Phase Peptide Synthesis using this compound.

Metabolic Pathway of L-Homoarginine

This diagram outlines the primary metabolic pathways involving L-homoarginine.

Homoarginine_Metabolism Lysine L-Lysine AGAT AGAT Lysine->AGAT Homoarginine L-Homoarginine Arginase Arginase Homoarginine->Arginase NOS Nitric Oxide Synthase (NOS) Homoarginine->NOS LAAO L-amino acid oxidase (LAAO) Homoarginine->LAAO Urea Urea PipecolicAcid Pipecolic Acid NO Nitric Oxide (NO) + L-Homocitrulline AGAT->Homoarginine Arginine as amidino donor Arginase->Lysine Arginase->Urea NOS->NO LAAO->PipecolicAcid

Caption: Metabolic pathways of L-homoarginine.

Stability and Storage of Fmoc-L-homoarginine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-homoarginine hydrochloride is a critical building block in solid-phase peptide synthesis (SPPS), prized for its role in creating peptides with modified arginine residues. The stability of this reagent is paramount to ensure the successful synthesis of high-purity peptides. This guide provides a comprehensive overview of the stability profile and optimal storage conditions for this compound, based on established principles of Fmoc chemistry and available product data.

Core Stability Characteristics

This compound is generally stable when stored under recommended conditions.[1][2] However, its stability is influenced by several factors, primarily temperature, moisture, and pH. The key vulnerabilities of the molecule are the base-labile Nα-Fmoc protecting group and the potential for moisture absorption.

Impact of Temperature
Sensitivity to Moisture and pH

The compound is described as moisture-sensitive.[2] The presence of moisture can lead to hydrolysis and other degradation pathways. Furthermore, the stability of the Fmoc protecting group is highly dependent on pH. It is stable in acidic conditions but is readily cleaved by bases.[][4] Even slightly basic environments can lead to autocatalytic decomposition of the Fmoc group.[1]

Recommended Storage Conditions

To maintain the purity and integrity of this compound, the following storage conditions are recommended. These are compiled from various supplier safety data sheets and general best practices for Fmoc-amino acids.

ParameterRecommended ConditionRationaleCitations
Temperature (Solid) 2°C to 8°C (Short-term)Minimizes thermal degradation.[2][5]
-20°C (Long-term)Ensures long-term stability for periods of a year or more.[6]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.
Container Tightly sealed, light-resistant containerPrevents exposure to moisture and light.[1][2][7]
Environment Dry, well-ventilated areaAvoids moisture uptake and ensures a stable environment.[2][]
Incompatibilities Strong oxidizing agentsTo prevent chemical reactions that could degrade the compound.[1][2]
Solutions (e.g., in DMSO) -20°C to -80°CEnhances stability when in solution, minimizing degradation over time.[6]

Potential Degradation Pathways

The primary degradation pathway for this compound involves the cleavage of the Fmoc protecting group. This is the intended reaction during peptide synthesis but an undesirable event during storage.

Factors Affecting Fmoc-L-homoarginine HCl Stability cluster_factors Influencing Factors cluster_compound Compound cluster_degradation Degradation Products Temperature Temperature Fmoc_HArg Fmoc-L-homoarginine Hydrochloride Temperature->Fmoc_HArg cleavage Moisture Moisture (H₂O) Moisture->Fmoc_HArg hydrolysis Base Base (e.g., amines) Base->Fmoc_HArg cleavage Light Light (UV) Light->Fmoc_HArg photodegradation Oxidants Oxidizing Agents Oxidants->Fmoc_HArg oxidation Deprotection Fmoc Cleavage (Dibenzofulvene + L-homoarginine) Fmoc_HArg->Deprotection Hydrolysis Hydrolysis Products Fmoc_HArg->Hydrolysis Oxidation Oxidation Products Fmoc_HArg->Oxidation

Caption: Key factors influencing the stability of Fmoc-L-homoarginine HCl.

Experimental Protocols for Stability Assessment

General Workflow for Stability Testing

A typical workflow to assess the stability of this compound would involve subjecting the compound to various stress conditions and analyzing its purity over time using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).

General Workflow for Stability Testing cluster_setup Experiment Setup cluster_analysis Analysis cluster_results Results & Interpretation Start Obtain High-Purity Fmoc-L-homoarginine HCl Stress Expose to Stress Conditions (Temp, Humidity, Light, pH) Start->Stress Sample Collect Samples at Defined Time Points Stress->Sample HPLC Analyze by RP-HPLC (Purity Assay) Sample->HPLC Characterize Characterize Degradants (LC-MS/MS) HPLC->Characterize Data Quantify Purity and Degradation Products HPLC->Data Kinetics Determine Degradation Kinetics Data->Kinetics ShelfLife Establish Shelf-Life and Optimal Storage Conditions Kinetics->ShelfLife

Caption: A generalized workflow for conducting a stability study.

Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

Objective: To quantify the purity of this compound and detect the formation of degradation products.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the Fmoc group has strong absorbance, typically around 265 nm or 301 nm.[8]

    • Column Temperature: 25°C.

  • Analysis: Inject the sample and record the chromatogram. The purity is determined by calculating the area of the main peak as a percentage of the total peak area. The appearance of new peaks over time indicates degradation.

Conclusion and Best Practices

The chemical integrity of this compound is crucial for its effective use in peptide synthesis. While generally stable, its sensitivity to elevated temperatures, moisture, and basic conditions necessitates strict adherence to proper storage and handling protocols.

Key Recommendations for Users:

  • Procurement: Source the material from reputable suppliers who provide a certificate of analysis with purity data.[9]

  • Incoming Inspection: Consider performing an initial purity check via HPLC upon receiving a new batch.

  • Storage: Always store the solid compound in a tightly sealed container at 2-8°C for daily use or at -20°C for long-term storage.

  • Handling: When weighing and preparing for synthesis, work in a controlled, dry environment. Avoid prolonged exposure to ambient air and humidity. Use anhydrous solvents for dissolution.[7]

  • Solution Stability: Prepare solutions fresh for each synthesis. If storage of a stock solution is unavoidable, store it in aliquots at -20°C or -80°C and minimize freeze-thaw cycles.[6]

By following these guidelines, researchers and drug development professionals can ensure the quality and reliability of their this compound, leading to more consistent and successful peptide synthesis outcomes.

References

Prepared for: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-L-homoarginine Hydrochloride and L-homoarginine

Abstract

This technical guide provides a comprehensive comparison between this compound and L-homoarginine. L-homoarginine is an endogenous, non-proteinogenic amino acid of significant interest in cardiovascular and neurological research due to its role in the nitric oxide pathway. This compound, conversely, is a chemically modified derivative designed for application in synthetic chemistry. It serves as a crucial building block in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of the L-homoarginine residue into custom-designed peptides for therapeutic and research purposes. This document details their distinct chemical properties, primary applications, and relevant experimental methodologies.

Core Distinction: A Tale of Two Molecules

The fundamental difference lies in their intended use, dictated by the presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

  • L-homoarginine is a naturally occurring amino acid analogue of L-arginine, featuring an additional methylene (B1212753) group in its side chain.[1][2] Its significance is biological, acting as a substrate for nitric oxide synthase (NOS) and an inhibitor of arginase, thereby modulating nitric oxide (NO) bioavailability.[1][3][4] Low circulating levels of L-homoarginine have been identified as a risk factor for cardiovascular disease and mortality, making it a key biomarker and a subject of physiological and pathological investigation.[3][5][6]

  • This compound is a synthetic derivative of L-homoarginine.[7][8] The α-amino group is "protected" by an Fmoc group, a base-labile chemical moiety that prevents unwanted reactions during peptide synthesis.[9][10][11] This protection is the cornerstone of Fmoc/tBu solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of amino acids into a specific peptide sequence.[9][12] It is therefore a tool for chemical synthesis, not a biologically active molecule in this form.

Chemical and Physical Properties

The addition of the bulky, hydrophobic Fmoc group and the hydrochloride salt form significantly alters the physicochemical properties of the parent L-homoarginine molecule.

PropertyThis compoundL-homoarginine
IUPAC Name (2S)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride[13](2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid[1][14]
Synonyms Fmoc-L-Homoarg-OH · HCl, Nα-Fmoc-(S)-2-amino-6-guanidinohexanoic acid hydrochloride[7]N6-Amidinolysine, 2-Amino-6-guanidinohexanoic acid[1][3]
Molecular Formula C₂₂H₂₇ClN₄O₄[13][15]C₇H₁₆N₄O₂[1][14]
Molecular Weight 446.93 g/mol [7][8][15]188.23 g/mol [1][14]
CAS Number 208174-14-5[7][13][15]156-86-5[1][14]
Appearance White powder[7]White crystalline powder[1]
Solubility Soluble in organic solvents (e.g., DMF)Soluble in water[1]
Primary Function Building block for peptide synthesis[7][8][12]Biologically active amino acid, NOS substrate[1][3]

Applications and Functional Roles

This compound: The Synthetic Enabler

The sole purpose of this compound is to serve as a protected amino acid building block for Solid-Phase Peptide Synthesis (SPPS) . The Fmoc group provides temporary protection for the N-terminus, which is critical for building a peptide chain one amino acid at a time.[10][12]

Key Applications:

  • Peptide Synthesis: It is the raw material for incorporating L-homoarginine residues into synthetic peptides. This allows researchers to create novel peptide-based drugs, enzyme inhibitors, and research tools.[7]

  • Drug Development: By incorporating the cationic homoarginine side chain, peptides can be engineered to have improved bioactivity, binding affinity, or therapeutic profiles.[7]

  • Protein Engineering & Bioconjugation: Used to modify proteins or link peptides to other molecules like imaging agents or drugs, enhancing their function or targeting capabilities.[7]

cluster_SPPS Fmoc-SPPS Cycle Start Start with Resin-Bound Amino Acid (Fmoc protected) Deprotection Step 1: Deprotection Remove Fmoc group (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash Step Deprotection->Wash1 Coupling Step 2: Coupling Add Fmoc-L-homoarginine-HCl + Activation Reagents Wash1->Coupling Wash2 Wash Step Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Add more amino acids Cleavage Final Step: Cleavage Release peptide from resin (e.g., TFA) Repeat->Cleavage Chain complete

Figure 1: General workflow of Fmoc solid-phase peptide synthesis (SPPS).
L-homoarginine: The Biological Modulator

L-homoarginine is an endogenous molecule synthesized from lysine (B10760008) and arginine.[5][16] Its primary biological relevance is its intricate involvement in the L-arginine/Nitric Oxide (NO) pathway, which is central to vascular health.

Key Biological Roles:

  • Nitric Oxide Synthase (NOS) Substrate: L-homoarginine is an alternative, albeit less efficient, substrate for all three NOS isoforms (eNOS, iNOS, nNOS), leading to the production of NO and L-homocitrulline.[3][17][18][19]

  • Arginase Inhibition: It acts as a competitive inhibitor of arginase, the enzyme that degrades L-arginine.[1][4] By inhibiting arginase, it increases the intracellular pool of L-arginine available for NOS to produce NO.

  • Cardiovascular Health: Due to its role in enhancing NO availability, L-homoarginine is crucial for endothelial function.[1][3] Low plasma concentrations are strongly associated with adverse cardiovascular outcomes, including heart failure and mortality.[3][6]

  • Biomarker: It is investigated as a clinical biomarker for cardiovascular and renal diseases.[5][20]

L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate Arginase Arginase L_Arginine->Arginase Substrate L_Homoarginine L-Homoarginine L_Homoarginine->NOS Alternative Substrate L_Homoarginine->Arginase Inhibition NO Nitric Oxide (NO) + L-Citrulline NOS->NO Urea Urea + Ornithine Arginase->Urea

Figure 2: Role of L-homoarginine in the Nitric Oxide (NO) pathway.

Experimental Protocols

Synthesis of Fmoc-L-homoarginine

The synthesis of Fmoc-protected amino acids is a standard procedure in organic chemistry.

General Protocol:

  • Dissolution: Dissolve L-homoarginine in an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate in aqueous dioxane).[10] The base deprotonates the α-amino group, making it nucleophilic.

  • Fmoc Reagent Addition: Slowly add a solution of an Fmoc-donating reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), to the amino acid solution under stirring.[9][10]

  • Reaction: Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Acidify the reaction mixture to protonate the carboxyl group. Extract the Fmoc-protected amino acid into an organic solvent. The product is then purified, typically by crystallization or column chromatography, to yield the final Fmoc-L-homoarginine. The hydrochloride salt is formed during the final work-up stages involving hydrochloric acid.

Analysis of L-homoarginine in Biological Samples by HPLC

Accurate quantification of L-homoarginine in plasma, tissue, or urine is essential for clinical and physiological studies. A sensitive method involves HPLC with pre-column derivatization and fluorescence detection.[21]

Methodology Summary:

  • Sample Preparation: Deproteinize biological samples (e.g., plasma) by adding a precipitating agent like methanol (B129727) containing internal standards. Centrifuge to remove precipitated proteins.

  • Derivatization: The primary amino groups of L-homoarginine and other amino acids in the sample supernatant are derivatized using o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as N-acetyl-L-cysteine (NAC).[21] This reaction forms a highly fluorescent isoindole derivative.

  • Chromatographic Separation & Detection:

    • The derivatized sample is injected into an HPLC system.

    • Separation is achieved on a reversed-phase C18 column.[21]

    • The fluorescent derivative is detected using a fluorescence detector.[21]

  • Quantification: The concentration of L-homoarginine is determined by comparing its peak area to that of a known concentration from a standard curve.

ParameterValue / Condition
Derivatizing Agents o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC)[21]
Stationary Phase Reversed-phase C18 column[21]
Detection Method Fluorescence[21]
Excitation Wavelength 340 nm[21]
Emission Wavelength 450 nm[21]
Limit of Detection ~188 fmol[21]

Alternative, highly sensitive methods for quantification also include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][20][22]

Sample Biological Sample (e.g., Plasma) Deproteinize Protein Precipitation (e.g., Methanol) & Centrifugation Sample->Deproteinize Supernatant Supernatant containing L-homoarginine Deproteinize->Supernatant Derivatize Pre-column Derivatization (OPA/NAC) Supernatant->Derivatize HPLC HPLC Injection & C18 Column Separation Derivatize->HPLC Detect Fluorescence Detection (Ex: 340 nm, Em: 450 nm) HPLC->Detect Quantify Data Analysis & Quantification Detect->Quantify

Figure 3: Experimental workflow for HPLC analysis of L-homoarginine.

Conclusion

This compound and L-homoarginine are fundamentally different entities united by a common structural core. L-homoarginine is the molecule of biological and clinical interest, playing a significant modulatory role in the nitric oxide pathway and serving as a biomarker for cardiovascular health. This compound is its synthetic counterpart, a chemically protected building block indispensable for peptide chemists. It provides the means to construct novel peptide-based therapeutics and research tools, allowing scientists to harness the unique properties of the homoarginine residue in rationally designed molecules. Understanding their distinct properties and applications is crucial for professionals engaged in drug discovery, biochemistry, and clinical research.

References

The Role of Homoarginine in Peptide Structure: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, structural impact, and biological significance of incorporating homoarginine into peptide frameworks.

Introduction

In the realm of peptide design and drug development, the strategic incorporation of non-canonical amino acids is a powerful tool for modulating physicochemical properties, enhancing stability, and optimizing biological activity. Among these, homoarginine (hArg), a close structural analog of arginine (Arg), has garnered significant attention. This technical guide provides a comprehensive overview of the role of homoarginine in peptide structure, offering researchers, scientists, and drug development professionals a detailed resource on its synthesis, structural implications, and functional consequences.

The Structural and Physicochemical Profile of Homoarginine

Homoarginine is a non-proteinogenic amino acid that differs from arginine by the presence of an additional methylene (B1212753) group in its side chain. This seemingly subtle modification has profound effects on the stereochemistry and physicochemical properties of the amino acid, which in turn influence the structure and function of peptides into which it is incorporated. The extended side chain of homoarginine can alter local conformational preferences, impact hydrogen bonding networks, and modify interactions with biological targets.

Impact of Homoarginine on Peptide Structure and Stability

The substitution of arginine with homoarginine can induce significant changes in the structural and stability profiles of peptides. These alterations are of paramount importance in the design of therapeutic peptides with improved pharmacokinetic and pharmacodynamic properties.

Secondary Structure Modulation

The incorporation of homoarginine can influence the propensity of a peptide to adopt specific secondary structures, such as α-helices and β-sheets. While quantitative data directly comparing the helicity of arginine- and homoarginine-containing peptides is limited, circular dichroism (CD) spectroscopy is a key technique to elucidate these structural changes. The extended and more flexible side chain of homoarginine may disrupt or stabilize helical structures depending on the surrounding sequence and environment.

Enhanced Proteolytic Stability

One of the most significant advantages of incorporating homoarginine into peptides is the enhancement of their resistance to proteolytic degradation, particularly by trypsin-like serine proteases. Trypsin specifically cleaves peptide bonds C-terminal to arginine and lysine (B10760008) residues. The altered side-chain length and conformation of homoarginine can hinder its recognition and cleavage by these enzymes.

Table 1: Quantitative Data on the Proteolytic Stability of Homoarginine-Containing Peptides

Peptide/ProteinModificationProteaseMethodResultReference
Guanidinated ProteinsLysine to HomoarginineTrypsinMass SpectrometryRate of hydrolysis of homoarginine residues is slower than lysine/arginine counterparts.[1][1]
Model PeptidesArginine vs. Problematic MotifsTrypsinHPLCDK and DTR motifs are cleaved 3 orders of magnitude slower than arginine sites.[2][2]
Thermal Stability

The thermal stability of a peptide, often characterized by its melting temperature (Tm), is a critical parameter for its storage and in vivo efficacy. The introduction of homoarginine can affect the intramolecular interactions that govern thermal stability. Differential Scanning Calorimetry (DSC) is the primary method for determining these parameters. While specific Tm values for direct Arg to hArg substitutions in peptides are not extensively documented, studies on proteins have shown that homoarginine can influence heat-induced aggregation, with effects being concentration-dependent.[3]

Biological Implications of Homoarginine Incorporation

The structural modifications induced by homoarginine translate into altered biological activities. This makes homoarginine a valuable tool for fine-tuning the therapeutic potential of peptides.

Receptor Binding and Activity

The altered side chain of homoarginine can modulate the binding affinity and efficacy of peptides for their biological targets. For instance, in the context of cell-penetrating peptides (CPPs), the guanidinium (B1211019) group is crucial for interaction with the cell membrane. The modified presentation of this group in homoarginine-containing peptides can influence their uptake and intracellular trafficking.

Table 2: Receptor Binding Affinity of Arginine-Rich Peptides

PeptideTargetAssayIC50 (µM)Reference
Hybrid Peptide (YRGDSPLGGAKQAGDV)Glycoprotein IIb/IIIaMonoclonal Antibody Inhibition48[4]
VEGF-VEGFR-1 Antagonist PeptidesVEGF-VEGFR-1Displacement Assay14-50[5]

Note: This table provides examples of IC50 values for arginine-rich peptides to illustrate typical binding affinities. Specific data for homoarginine-substituted analogs in these systems is not available in the provided search results.

Experimental Protocols

A comprehensive understanding of the role of homoarginine in peptide structure necessitates robust experimental methodologies. The following sections detail key protocols for the synthesis and characterization of homoarginine-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of Homoarginine-Containing Peptides

Objective: To chemically synthesize a peptide containing one or more homoarginine residues using a solid-phase approach.

Materials:

  • Fmoc-hArg(Pbf)-OH (or other suitably protected homoarginine derivative)

  • Rink Amide resin (or other appropriate solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (including Fmoc-hArg(Pbf)-OH) by dissolving it with a coupling reagent (e.g., HBTU/HOBt) and DIEA in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction for completion using a qualitative method like the Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection: Treat the peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

experimental_workflow_spps Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (including Fmoc-hArg(Pbf)-OH) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection End of sequence Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (MS) Purification->Characterization

Solid-Phase Peptide Synthesis (SPPS) Workflow for Homoarginine-Containing Peptides.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure content of a homoarginine-containing peptide in solution.

Materials:

  • Purified peptide

  • Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

  • Nitrogen gas source

Procedure:

  • Sample Preparation: Dissolve the peptide in the chosen buffer to a final concentration of approximately 0.1-0.2 mg/mL. Prepare a buffer blank.

  • Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Set the experimental parameters:

    • Wavelength range: 190-260 nm

    • Data pitch: 0.5-1.0 nm

    • Scanning speed: 50-100 nm/min

    • Bandwidth: 1.0 nm

    • Accumulations: 3-5 scans

  • Blank Measurement: Record the CD spectrum of the buffer blank.

  • Sample Measurement: Record the CD spectrum of the peptide solution.

  • Data Processing:

    • Subtract the buffer blank spectrum from the peptide spectrum.

    • Convert the raw data (millidegrees) to mean residue ellipticity ([θ]).

    • Deconvolute the final spectrum using appropriate software to estimate the percentage of α-helix, β-sheet, and random coil.[6]

experimental_workflow_cd Sample_Prep Sample Preparation (Peptide in Buffer) Blank_Scan Blank Scan (Buffer) Sample_Prep->Blank_Scan Sample_Scan Sample Scan (Peptide) Sample_Prep->Sample_Scan Instrument_Setup Instrument Setup Instrument_Setup->Blank_Scan Instrument_Setup->Sample_Scan Data_Processing Data Processing (Subtraction, Conversion) Blank_Scan->Data_Processing Sample_Scan->Data_Processing Deconvolution Secondary Structure Deconvolution Data_Processing->Deconvolution Results Results (% α-helix, β-sheet, etc.) Deconvolution->Results

Circular Dichroism (CD) Spectroscopy Workflow for Peptide Secondary Structure Analysis.
Quantitative Protease Cleavage Assay

Objective: To quantitatively compare the rate of proteolytic cleavage of a homoarginine-containing peptide versus its arginine-containing counterpart.

Materials:

  • Purified arginine-containing peptide

  • Purified homoarginine-containing peptide

  • Trypsin (or other relevant protease)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing a known concentration of each peptide in the assay buffer.

  • Enzyme Addition: Initiate the reaction by adding a specific amount of trypsin to each reaction mixture.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction and quench the reaction by adding the quenching solution.

  • HPLC Analysis: Analyze each quenched aliquot by RP-HPLC. The intact peptide and its cleavage products will have different retention times.

  • Quantification: Integrate the peak areas of the intact peptide at each time point.

  • Data Analysis: Plot the percentage of remaining intact peptide as a function of time for both the arginine and homoarginine-containing peptides. Calculate the initial rates of cleavage and/or the half-life of each peptide.

  • MS Confirmation: Confirm the identity of the cleavage products by mass spectrometry.[7][8][9]

Signaling Pathways and Homoarginine-Containing Peptides

While specific signaling pathways directly activated by homoarginine-containing peptides are still an active area of research, arginine-rich peptides, including those with homoarginine, are well-known as cell-penetrating peptides. Their primary mode of action involves interaction with the cell membrane, leading to internalization. This uptake can subsequently influence various downstream cellular processes. The diagram below illustrates a conceptual pathway for the cellular uptake of an arginine/homoarginine-rich CPP and potential downstream consequences.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space hArg_Peptide Homoarginine-Rich Cell-Penetrating Peptide Membrane_Interaction Membrane Interaction (Electrostatic) hArg_Peptide->Membrane_Interaction Internalization Internalization (Endocytosis/Direct Translocation) Membrane_Interaction->Internalization Endosome Endosome Internalization->Endosome Cytosol Cytosolic Release Internalization->Cytosol Direct Translocation Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Endosomal_Escape->Cytosol Downstream_Effects Downstream Cellular Effects (e.g., Cargo Delivery, Modulation of Intracellular Processes) Cytosol->Downstream_Effects

Conceptual Pathway of Cellular Uptake and Action of a Homoarginine-Rich Cell-Penetrating Peptide.

Conclusion

The incorporation of homoarginine into peptide sequences offers a valuable strategy for enhancing proteolytic stability and modulating biological activity. While further quantitative studies are needed to fully elucidate its impact on secondary structure and thermal stability, the available evidence strongly supports its utility in the design of more robust and effective therapeutic peptides. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the potential of homoarginine in their own peptide-based drug discovery and development programs. As our understanding of the nuanced effects of non-canonical amino acids continues to grow, homoarginine is poised to play an increasingly important role in the future of peptide therapeutics.

References

Methodological & Application

Application Notes and Protocols: Fmoc-L-homoarginine hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-homoarginine hydrochloride is a protected amino acid derivative crucial for the synthesis of peptides containing the non-proteinogenic amino acid L-homoarginine. This analog of L-arginine, with an additional methylene (B1212753) group in its side chain, offers unique properties to synthetic peptides. Incorporating homoarginine can enhance resistance to enzymatic degradation by trypsin-like enzymes, modulate biological activity, and serve as a valuable tool in drug design and development.[1] Notably, L-homoarginine is a precursor for nitric oxide (NO) and plays a significant role in cardiovascular physiology, making peptides containing this residue of particular interest in cardiovascular research.[2][3][4][5][6][7][8]

These application notes provide a comprehensive guide to the use of this compound in solid-phase peptide synthesis (SPPS), covering its applications, potential side reactions, and detailed experimental protocols.

Applications of Fmoc-L-homoarginine in Peptide Synthesis

The incorporation of L-homoarginine into peptide sequences can be advantageous for several research and drug development applications:

  • Enhanced Enzymatic Stability: Peptides containing homoarginine often exhibit increased resistance to cleavage by trypsin and other serine proteases that typically recognize arginine residues. This can prolong the half-life of peptide-based therapeutics in vivo.

  • Cardiovascular Research: L-homoarginine is a substrate for nitric oxide synthase (NOS) and is involved in the nitric oxide signaling pathway, which is critical for vascular homeostasis.[2][5][9][10] Peptides containing homoarginine are therefore valuable tools for studying cardiovascular diseases.[3][4][7][8]

  • Drug Design and SAR Studies: Replacing arginine with homoarginine in a peptide sequence allows for structure-activity relationship (SAR) studies to probe the importance of the guanidinium (B1211019) group's position and the side chain's length for biological activity.

  • Cell-Penetrating Peptides (CPPs): Arginine-rich peptides are well-known for their ability to penetrate cell membranes. The introduction of homoarginine can modulate the cell-penetrating properties of these peptides.

Potential Side Reactions and Mitigation Strategies

While the use of this compound in SPPS is generally straightforward and analogous to that of Fmoc-L-arginine(Pbf)-OH, researchers should be aware of potential side reactions commonly associated with arginine and its analogs.

Side ReactionDescriptionMitigation Strategies
δ-Lactam Formation Intramolecular cyclization of the activated carboxyl group with the δ-nitrogen of the guanidinium side chain can lead to a stable, unreactive lactam, resulting in truncated peptide sequences. This is a known issue with Fmoc-Arg(Pbf)-OH and can be anticipated with Fmoc-Har(Pbf)-OH.[2]- Use in-situ activation protocols.- Employ a smaller excess of the protected amino acid and coupling reagents.- Consider double coupling for the homoarginine residue.
Sulfonation During final cleavage with trifluoroacetic acid (TFA), the sulfonyl-based protecting groups (e.g., Pbf) can be cleaved and subsequently modify susceptible residues like tryptophan, serine, and threonine.- Use an effective scavenger cocktail containing a thiol or thioanisole (B89551) (e.g., Reagent K or a simpler TFA/TIS/water mixture).- Minimize cleavage time.- Use Fmoc-Trp(Boc)-OH to protect the indole (B1671886) side chain of tryptophan.
Incomplete Deprotection The Pbf protecting group on the homoarginine side chain may be difficult to remove completely, especially in peptides with multiple homoarginine residues, leading to product heterogeneity.- Ensure sufficient cleavage time with a suitable TFA cocktail.- Optimize the scavenger mixture to facilitate deprotection.
Ornithine Formation Partial cleavage of the guanidinium group under certain conditions can lead to the formation of ornithine residues.- Use well-established and optimized cleavage protocols.- Avoid unnecessarily harsh cleavage conditions.
Guanidinylation Excess coupling reagent can potentially lead to the guanidinylation of free amino groups on the peptide chain.- Use an appropriate and not excessive amount of coupling reagent.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in manual or automated Fmoc-SPPS. It is recommended to use a Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protected version of Fmoc-L-homoarginine, i.e., Fmoc-L-homoarginine(Pbf)-OH, which can be used in the same manner as Fmoc-L-arginine(Pbf)-OH.

Materials and Reagents
  • Fmoc-L-homoarginine(Pbf)-OH

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Coupling reagents: e.g., HBTU/DIPEA, HATU/DIPEA, or DIC/Oxyma

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Diethylether (cold)

Protocol 1: Manual Solid-Phase Peptide Synthesis Cycle

This protocol outlines the steps for a single coupling cycle for incorporating Fmoc-L-homoarginine(Pbf)-OH.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-L-homoarginine(Pbf)-OH:

    • In a separate vessel, dissolve Fmoc-L-homoarginine(Pbf)-OH (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times) and DCM (3 times).

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

  • Cleavage:

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the dried resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Signaling Pathway: Nitric Oxide Synthesis from L-homoarginine

Nitric_Oxide_Signaling cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell L_Har L-homoarginine NOS Nitric Oxide Synthase (NOS) L_Har->NOS L_Arg L-arginine L_Arg->NOS NO Nitric Oxide (NO) NOS->NO L_Hcit L-homocitrulline NOS->L_Hcit L_Cit L-citrulline NOS->L_Cit sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive sGC_active sGC (Active) sGC_inactive->sGC_active NO cGMP cGMP sGC_active->cGMP GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Vasodilation (Muscle Relaxation) PKG->Relaxation

Caption: Nitric Oxide (NO) synthesis from L-homoarginine and L-arginine in endothelial cells and its downstream signaling in smooth muscle cells leading to vasodilation.

Experimental Workflow: Synthesis and Purification of a Homoarginine-Containing Peptide

SPPS_Workflow start Start: Resin Selection (e.g., Rink Amide) resin_swelling 1. Resin Swelling (DMF) start->resin_swelling fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) fmoc_deprotection->coupling washing 4. Washing (DMF, DCM) coupling->washing repeat Repeat Steps 2-4 for each amino acid washing->repeat washing->repeat repeat->fmoc_deprotection Next Amino Acid har_coupling Coupling of Fmoc-Har(Pbf)-OH repeat->har_coupling Homoarginine Incorporation final_deprotection 5. Final Fmoc Deprotection repeat->final_deprotection Final Cycle har_coupling->washing cleavage 6. Cleavage & Deprotection (TFA/TIS/Water) final_deprotection->cleavage precipitation 7. Peptide Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 8. Purification (RP-HPLC) precipitation->purification analysis 9. Analysis (Mass Spectrometry, HPLC) purification->analysis end End: Pure Peptide analysis->end

Caption: A generalized workflow for the solid-phase synthesis, cleavage, and purification of a peptide containing L-homoarginine.

Conclusion

This compound is a valuable building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its incorporation into peptide sequences via Fmoc-SPPS is generally efficient and follows standard protocols established for other arginine derivatives. By understanding the potential side reactions and implementing appropriate mitigation strategies, researchers can successfully synthesize homoarginine-containing peptides for a wide range of applications in drug discovery and biomedical research. The provided protocols and diagrams serve as a foundational guide for scientists and professionals working in the field of peptide chemistry.

References

Application Notes and Protocols for Coupling Fmoc-L-homoarginine hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-homoarginine hydrochloride is a non-proteinogenic amino acid derivative crucial for the synthesis of novel peptides with modified properties. Its extended side chain, compared to arginine, can influence peptide conformation, stability, and receptor binding affinity. The incorporation of L-homoarginine into peptide sequences is of significant interest for the development of therapeutic peptides and peptidomimetics.[1] This document provides a detailed protocol for the efficient coupling of this compound in solid-phase peptide synthesis (SPPS), addressing potential challenges and outlining best practices.

L-homoarginine is also a biologically relevant molecule, playing a role in the nitric oxide (NO) pathway. It can serve as a substrate for nitric oxide synthase (NOS) and act as a competitive inhibitor of arginase, an enzyme that depletes the cellular pool of L-arginine.[2][3] By modulating NO production, the incorporation of L-homoarginine can bestow peptides with interesting pharmacological properties.

Experimental Protocols

Materials and Reagents
  • Fmoc-L-homoarginine(Pbf)-OH (or other suitably protected derivative)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Bases (e.g., N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine)

  • Activation additives (e.g., HOBt, OxymaPure)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Protocol for Manual Solid-Phase Peptide Synthesis

This protocol describes the manual coupling of a single Fmoc-L-homoarginine residue onto a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation and Coupling (HBTU/DIPEA Method):

    • In a separate vial, dissolve Fmoc-L-homoarginine(Pbf)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow to brown beads) indicates a successful coupling.

    • If the Kaiser test is positive (blue beads), a recoupling step is necessary. Repeat step 3.

  • Washing: After a successful coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) and dry under vacuum if proceeding to cleavage or long-term storage.

Protocol for Automated Peptide Synthesis

For automated synthesis, the general steps are similar, with parameters adjusted according to the synthesizer's software. Microwave-assisted SPPS can significantly reduce coupling times.

  • Resin Loading: Load the appropriate resin into the reaction vessel of the automated peptide synthesizer.

  • Sequence Programming: Program the peptide sequence, including the Fmoc-L-homoarginine residue.

  • Reagent Preparation: Prepare stock solutions of Fmoc-L-homoarginine(Pbf)-OH, activator (e.g., HATU), and base (e.g., DIPEA) in DMF.

  • Synthesis Execution: Initiate the automated synthesis protocol. A typical cycle includes:

    • Fmoc deprotection with 20% piperidine in DMF.

    • Washing with DMF.

    • Coupling of the activated Fmoc-L-homoarginine.

    • Washing with DMF.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail.

  • Peptide Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Comparison of Coupling Reagents for Fmoc-L-homoarginine(Pbf)-OH
Coupling ReagentActivator/BaseCoupling Time (min)Crude Peptide Purity (%)Notes
HBTUHOBt/DIPEA60-120~90-95Standard, reliable method.
HATUHOAt/DIPEA30-60>95Highly efficient, especially for sterically hindered couplings.
DICOxymaPure60-180~85-90Cost-effective, but can be slower. Prone to side reactions if not optimized.
PyBOPDIPEA45-90>92Good for preventing racemization.

Note: Data are representative and can vary based on the peptide sequence, resin, and specific reaction conditions.

Table 2: Yield and Purity of a Model Peptide Containing L-homoarginine

Model Peptide Sequence: Ac-Tyr-Gly-Gly-Phe-hArg -NH₂

Synthesis MethodCoupling Reagent for hArgCrude Yield (%)Purity after HPLC (%)
Manual SPPSHBTU/DIPEA65>98
Automated Microwave SPPSHATU/DIPEA75>99

Mandatory Visualization

Diagram 1: L-homoarginine in the Nitric Oxide Pathway

L_homoarginine_NO_Pathway cluster_arginase Arginase Pathway cluster_nos Nitric Oxide Synthase (NOS) Pathway arginine_pool L-Arginine arginase Arginase arginine_pool->arginase Substrate ornithine_urea Ornithine + Urea arginase->ornithine_urea Products arginine_pool2 L-Arginine nos Nitric Oxide Synthase (NOS) arginine_pool2->nos Substrate no_citrulline Nitric Oxide (NO) + L-Citrulline nos->no_citrulline Products homoarginine L-Homoarginine homoarginine->arginase Competitive Inhibition homoarginine->nos Alternative Substrate

Caption: L-homoarginine's role in the nitric oxide pathway.

Diagram 2: Experimental Workflow for Fmoc-L-homoarginine Coupling

SPPS_Workflow start Start: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple to Resin wash1->coupling activation Activate Fmoc-L-homoarginine(Pbf)-OH (e.g., HBTU/DIPEA in DMF) activation->coupling wash2 Wash (DMF) coupling->wash2 monitoring Monitor Coupling (e.g., Kaiser Test) wash2->monitoring recouple Recouple monitoring->recouple Positive next_cycle Proceed to Next Cycle monitoring->next_cycle Negative recouple->coupling

Caption: Workflow for a single coupling cycle of Fmoc-L-homoarginine.

Discussion and Best Practices

  • Side Chain Protection: The guanidino group of homoarginine is highly basic and nucleophilic, necessitating protection during SPPS to prevent side reactions. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a common and effective choice, offering good stability during coupling and efficient removal during final TFA cleavage.

  • Lactam Formation: A potential side reaction during the activation of Fmoc-arginine and its analogs is the formation of a δ-lactam, which is unreactive and can lead to truncated peptide sequences. To minimize this, it is recommended to use in-situ activation, where the activating reagents are added directly to the resin-bound peptide followed by the protected amino acid, rather than pre-activating the amino acid in a separate vial for an extended period.

  • Coupling Reagents: For challenging couplings, such as those involving sterically hindered amino acids or difficult sequences, high-efficiency coupling reagents like HATU are recommended. For standard syntheses, HBTU provides a good balance of efficiency and cost-effectiveness.

  • Monitoring: It is crucial to monitor the completion of each coupling step. The Kaiser test is a reliable qualitative method for detecting free primary amines. Incomplete coupling should be addressed by a second coupling (recoupling) before proceeding to the next deprotection step.

  • Purification: Due to the potential for side reactions, purification of the crude peptide by RP-HPLC is essential to obtain a final product of high purity. The identity and purity of the final peptide should be confirmed by mass spectrometry and analytical HPLC.

By following these protocols and best practices, researchers can successfully incorporate this compound into synthetic peptides, enabling the exploration of their unique structural and biological properties for various applications in research and drug development.

References

Application Notes and Protocols: Fmoc Deprotection Conditions for Homoarginine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics. Homoarginine (hArg), a homolog of arginine with an additional methylene (B1212753) group in its side chain, is of particular interest due to its potential to enhance enzymatic stability and alter receptor binding affinity. The successful solid-phase peptide synthesis (SPPS) of homoarginine-containing peptides using the widely adopted Fmoc/tBu strategy hinges on efficient and clean removal of the Nα-Fmoc protecting group at each cycle. This document provides detailed application notes and optimized protocols for the Fmoc deprotection of peptides containing homoarginine, with a focus on minimizing side reactions and maximizing yield and purity.

While specific literature on the deprotection kinetics of Fmoc-homoarginine is limited, extensive data from its close analog, arginine, provides a strong foundation for protocol development. Furthermore, commercial suppliers of Fmoc-hArg(Pbf)-OH state that it can be utilized in the same manner as Fmoc-Arg(Pbf)-OH, suggesting that established protocols for arginine are directly applicable.

Challenges in Fmoc Deprotection of Homoarginine

The primary challenges in the Fmoc deprotection of homoarginine-containing peptides are analogous to those encountered with arginine and are primarily related to the guanidinium (B1211019) side chain.

  • Lactam Formation: Although less studied in homoarginine, the potential for intramolecular cyclization to form a seven-membered lactam during the activation of the carboxylic acid for coupling exists. This side reaction, analogous to the δ-lactam formation in arginine, would lead to chain termination.[1][2][3]

  • Incomplete Deprotection: The bulky side-chain protecting groups, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), can sterically hinder the access of the deprotecting agent (piperidine) to the Nα-Fmoc group, potentially leading to incomplete deprotection and deletion sequences.[4]

  • Side Reactions During Final Cleavage: During the final trifluoroacetic acid (TFA)-mediated cleavage and global deprotection, the cleaved Pbf group can generate reactive species that may modify sensitive residues, such as tryptophan, through sulfonation.[5][6]

Recommended Side-Chain Protection for Homoarginine

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is the most recommended side-chain protecting group for homoarginine in Fmoc-SPPS. It offers a good balance of stability to the basic conditions of Fmoc deprotection and lability in the final acidic cleavage. Compared to older protecting groups like Pmc and Mtr, Pbf is generally easier to remove and less prone to causing side reactions.[4][7][8]

Quantitative Data: Comparison of Deprotection Conditions

The following table summarizes typical Fmoc deprotection conditions and their efficacy, primarily based on data for arginine, which is expected to be highly similar for homoarginine.

Deprotecting AgentConcentration (% v/v in DMF)Treatment Time (minutes)EfficacyPotential Side Reactions
Piperidine (B6355638)20%2 x 10 minHighCan induce aspartimide formation in sensitive sequences.
Piperidine20%1 x 3 min, 1 x 7 minHighStandard condition, generally well-tolerated.
4-Methylpiperidine (4MP)20%2 x 10 minHighSimilar efficacy to piperidine, may offer advantages in specific contexts.[9][10][11]
Piperazine (PZ)10% (w/v in 9:1 DMF/ethanol)2 x 10 minHighUsed at a lower concentration due to solubility; requires ethanol.[9][10][11]
DBU2%2 x 2 minVery HighVery strong base, highly effective but increased risk of side reactions like aspartimide formation.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of Fmoc-hArg(Pbf)-OH

This protocol is recommended for routine Fmoc deprotection of peptides containing homoarginine.

Materials:

  • Peptide-resin with N-terminal Fmoc-hArg(Pbf)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

  • Drain the DMF.

  • Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring the resin is fully submerged.

  • Agitate the mixture for 10 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution to the resin.

  • Agitate the mixture for an additional 10 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Proceed to the coupling step.

Protocol 2: Final Cleavage and Global Deprotection of Homoarginine-Containing Peptides

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the Pbf side-chain protecting group from homoarginine, along with other acid-labile side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Deionized water

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT) (optional, for peptides containing cysteine)

  • Cold diethyl ether

Cleavage Cocktail (Reagent R): [12]

  • 90% TFA

  • 5% Thioanisole

  • 3% 1,2-Ethanedithiol (EDT)

  • 2% Anisole

Cleavage Cocktail (Standard):

  • 95% TFA

  • 2.5% Deionized water

  • 2.5% Triisopropylsilane (TIS)

Procedure:

  • Place the dry peptide-resin in a suitable reaction vessel.

  • Add the appropriate cleavage cocktail to the resin (approximately 10 mL per gram of resin). For peptides containing multiple arginine or homoarginine residues, Reagent R is recommended to minimize side reactions.[12][13]

  • Gently agitate the mixture at room temperature for 2-4 hours. For peptides with multiple hArg(Pbf) residues, the cleavage time may need to be extended to ensure complete deprotection.[14]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).

  • Collect the precipitated peptide by centrifugation.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Fmoc_Deprotection_Workflow Resin Peptide-Resin (N-terminal Fmoc-hArg) Swell Swell in DMF Resin->Swell Deprotection1 Treat with 20% Piperidine/DMF (10 min) Swell->Deprotection1 Wash1 Wash with DMF Deprotection1->Wash1 Deprotection2 Treat with 20% Piperidine/DMF (10 min) Wash1->Deprotection2 Wash2 Thorough Wash with DMF Deprotection2->Wash2 Coupling Next Coupling Cycle Wash2->Coupling

Standard Fmoc deprotection workflow for homoarginine-containing peptides.

Final_Cleavage_Workflow DryResin Dry Peptide-Resin Cleavage Add Cleavage Cocktail (e.g., Reagent R) DryResin->Cleavage Incubate Incubate 2-4h at RT Cleavage->Incubate Filter Filter to Collect Peptide Solution Incubate->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Isolate Centrifuge and Wash Peptide Pellet Precipitate->Isolate Dry Dry Crude Peptide Isolate->Dry Purify Purify by RP-HPLC Dry->Purify

Workflow for the final cleavage and deprotection of homoarginine-containing peptides.

Conclusion

The successful Fmoc deprotection of homoarginine-containing peptides can be readily achieved by applying the well-established protocols for arginine. The use of Fmoc-hArg(Pbf)-OH is recommended, and standard deprotection conditions using 20% piperidine in DMF are generally effective. Careful consideration of potential side reactions, particularly during the final cleavage step, and the use of appropriate scavenger cocktails will ensure the synthesis of high-purity homoarginine-containing peptides for research and drug development applications.

References

Application Notes and Protocols for Fmoc-L-homoarginine hydrochloride in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fmoc-L-homoarginine hydrochloride, a key building block in modern drug development. The incorporation of the non-proteinogenic amino acid L-homoarginine into peptide-based therapeutics has been shown to enhance their pharmacological profiles, offering advantages in stability, efficacy, and pharmacokinetics.

Introduction

This compound is a derivative of the amino acid L-homoarginine where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1] This protecting group is base-labile, making it ideal for solid-phase peptide synthesis (SPPS). The guanidino group on the side chain is protonated as a hydrochloride salt, enhancing solubility in common SPPS solvents. The use of this compound allows for the strategic incorporation of homoarginine into peptide sequences, which can lead to improved therapeutic properties.[1]

The key distinction of L-homoarginine from L-arginine is the presence of an additional methylene (B1212753) group in its side chain. This subtle structural modification can significantly impact the biological activity and metabolic stability of peptides. Notably, the replacement of arginine with homoarginine has been shown to increase resistance to degradation by trypsin-like enzymes.[2]

Key Applications in Drug Development

The incorporation of L-homoarginine into peptide-based drug candidates offers several strategic advantages:

  • Enhanced Enzymatic Stability: Peptides containing homoarginine exhibit increased resistance to cleavage by proteases such as trypsin, which typically recognizes and cleaves at the C-terminus of arginine and lysine (B10760008) residues.[2][3] This increased stability can lead to a longer plasma half-life of the peptide drug.

  • Improved Pharmacokinetic Profile: The modification can alter the overall physicochemical properties of a peptide, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) characteristics.[1] While specific pharmacokinetic data for homoarginine-containing peptides is limited, studies on homoarginine itself suggest it is readily absorbed and has a relatively short half-life in rats of 20 to 40 minutes.[4][5]

  • Modulation of Biological Activity: The substitution of arginine with homoarginine can fine-tune the binding affinity of a peptide to its target receptor. This can be leveraged to create more potent or selective agonists or antagonists. For example, in the context of opioid peptides, this substitution has been explored to modify receptor binding and biological activity.[2]

  • Cell-Penetrating Peptides (CPPs): Arginine-rich peptides are well-known for their ability to penetrate cell membranes. The incorporation of homoarginine can modulate the cell-penetrating properties of these peptides, potentially enhancing the intracellular delivery of therapeutic cargoes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use and effects of incorporating homoarginine into peptides.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 208174-14-5[6]
Molecular Formula C₂₂H₂₇ClN₄O₄[6]
Molecular Weight 446.93 g/mol [6]
Appearance Pale Yellow Solid[7]
Solubility DMSO (Slightly), Methanol (Slightly)[7]
Storage Hygroscopic, -20°C Freezer, Under Inert Atmosphere[7]

Table 2: Representative Biological Activity of Homoarginine-Containing Peptides

Peptide AnalogTargetAssayActivity (IC₅₀ / Kᵢ)Reference
H-Dmt-DAla-β²-(R)-1-Nal-Pro-NH₂ (β³-homo-amino acid)MOR, DOR, KORReceptor BindingKᵢ = 0.05, 1.04, 11.2 nM[8]
Dodecanoyl-[R5] (Acylated, cyclic polyarginine)Cellular UptakeFlow Cytometry~13.7-fold higher than control[9]
Dodecanoyl-(R5) (Acylated, linear polyarginine)Cellular UptakeFlow Cytometry~10.2-fold higher than control[9]
[DipR]₅ (Cyclic peptide with diphenylalanine)Cellular Uptake of F'-GpYEEIFlow Cytometry~130-fold improvement[10]

Table 3: Pharmacokinetic Parameters of L-homoarginine Supplementation in Humans

ParameterSingle Dose (125 mg)Multiple Doses (125 mg daily for 4 weeks)Reference
Cₘₐₓ (μmol/L) 8.74 ± 4.4617.3 ± 4.97[11]
Tₘₐₓ (h) 11[11]
AUC₀₋₂₄h (μmol/L*h) 63.5 ± 28.8225 ± 78.5[11]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide containing L-homoarginine.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

  • Hydroxybenzotriazole (HOBt) or other coupling additive

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Diethylether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Pre-activate the mixture for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • Monitor coupling completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a fresh cleavage cocktail. For peptides containing arginine or homoarginine, a common cocktail is Reagent R: TFA/thioanisole/1,2-ethanedithiol/anisole (90:5:3:2 v/v/v/v).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Enzymatic Degradation Assay

This protocol is to assess the stability of a homoarginine-containing peptide against enzymatic degradation by trypsin.

Materials:

  • Homoarginine-containing peptide

  • Arginine-containing control peptide

  • Trypsin (sequencing grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system

Procedure:

  • Peptide Solutions: Prepare stock solutions of the homoarginine and arginine peptides in PBS.

  • Enzyme Solution: Prepare a stock solution of trypsin in PBS.

  • Digestion Reaction:

    • In separate microcentrifuge tubes, mix the peptide solution with the trypsin solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).

    • Incubate the reactions at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA in ACN to the aliquot.

  • HPLC Analysis:

    • Analyze the samples by RP-HPLC.

    • Monitor the disappearance of the parent peptide peak over time.

    • The percentage of remaining peptide at each time point is calculated relative to the t=0 sample.

  • Data Analysis: Plot the percentage of remaining peptide versus time to determine the degradation rate and half-life of each peptide.

Visualizations

Signaling Pathways

The incorporation of homoarginine can influence the interaction of peptides with their cellular targets, thereby modulating various signaling pathways. For instance, arginine-rich cell-penetrating peptides are known to utilize endocytic pathways for cellular entry. The diagram below illustrates a generalized workflow for assessing the cellular uptake of such peptides.

G cluster_0 Cellular Uptake Workflow cluster_1 Uptake Quantification start Synthesize and Purify Fluorescently-Labeled Peptide incubate Incubate Labeled Peptide with Cultured Cells start->incubate wash Wash Cells to Remove Extracellular Peptide incubate->wash flow Flow Cytometry Analysis (Mean Fluorescence Intensity) wash->flow microscopy Confocal Microscopy (Subcellular Localization) wash->microscopy data_analysis Data Analysis and Comparison of Uptake Efficiency flow->data_analysis microscopy->data_analysis

Workflow for assessing cellular uptake of peptides.

Many therapeutic peptides, such as analogs of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), exert their effects through G-protein coupled receptors (GPCRs), leading to the activation of downstream signaling cascades. The substitution of arginine with homoarginine in PACAP analogs could modulate their interaction with PAC1, VPAC1, and VPAC2 receptors, thereby influencing these pathways.

G cluster_0 PACAP Receptor Signaling cluster_1 Receptors cluster_2 Downstream Pathways PACAP PACAP Analog (with Homoarginine) PAC1 PAC1 PACAP->PAC1 VPAC1 VPAC1 PACAP->VPAC1 VPAC2 VPAC2 PACAP->VPAC2 PKA cAMP/PKA Pathway PAC1->PKA PLC PLC/Ca²⁺ Pathway PAC1->PLC MAPK MAPK/ERK Pathway PAC1->MAPK VPAC1->PKA VPAC2->PKA

Potential signaling pathways modulated by PACAP analogs.

Conclusion

This compound is a valuable reagent for the synthesis of peptide-based drug candidates with potentially superior pharmacological properties. The strategic incorporation of L-homoarginine can enhance enzymatic stability, modulate biological activity, and improve the overall therapeutic profile of peptides. The protocols and data presented here provide a foundation for researchers to explore the use of this versatile building block in their drug discovery and development programs. Further investigation into the specific effects of homoarginine substitution on the pharmacokinetics and signaling of various peptide classes will continue to expand its utility in creating next-generation peptide therapeutics.

References

Applications of Fmoc-L-homoarginine Hydrochloride in Bioconjugation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the applications, experimental protocols, and quantitative data related to the use of Fmoc-L-homoarginine hydrochloride in the field of bioconjugation. This versatile amino acid derivative serves as a critical building block in the synthesis of peptides with enhanced biological properties, offering unique advantages in drug delivery, protein engineering, and the development of therapeutic and diagnostic agents.

Fmoc-L-homoarginine, a non-proteinogenic amino acid structurally similar to arginine but with an additional methylene (B1212753) group in its side chain, has garnered significant attention in bioconjugation.[1] Its incorporation into peptides can lead to improved stability, enhanced binding affinity, and altered biological activity compared to its natural counterpart, arginine.[2] The fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its seamless integration into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.[3]

Key Applications in Bioconjugation

The unique properties of homoarginine make it a valuable tool in several areas of bioconjugation:

  • Peptide Synthesis and Modification: Fmoc-L-homoarginine is a fundamental component in the synthesis of peptides with tailored functionalities. It is particularly useful in creating peptides with increased resistance to enzymatic degradation by trypsin-like enzymes, which typically cleave at the C-terminus of arginine and lysine (B10760008) residues.

  • Cell-Penetrating Peptides (CPPs): Arginine-rich CPPs are renowned for their ability to traverse cellular membranes and deliver various cargo molecules into cells.[4] The substitution of arginine with homoarginine in these peptides is being explored to modulate their cell-penetrating efficacy and cytotoxicity.[5] While direct quantitative comparisons are limited, studies on related cationic peptides provide insights into the impact of such modifications.

  • Drug Delivery Systems: Homoarginine-containing peptides can be conjugated to therapeutic agents, such as small molecule drugs or biologics, to improve their delivery to target cells.[2] The altered charge distribution and conformational flexibility imparted by homoarginine can influence the release kinetics and overall efficacy of the drug-peptide conjugate.

  • Protein Engineering and Diagnostics: The incorporation of homoarginine into proteins can enhance their stability and function. Furthermore, peptides containing homoarginine can be functionalized with imaging agents or biosensors for diagnostic applications.[1]

Quantitative Data Summary

While comprehensive, direct comparative studies providing quantitative data on this compound bioconjugates are still emerging, the available information offers valuable insights. The following tables summarize relevant data gleaned from studies on homoarginine-containing peptides and related arginine derivatives.

ParameterPeptide/DerivativeValueCell Line/SystemReference
Cytotoxicity (IC50) HAad-hR (homoarginine)More cytotoxic than HAad (lysine)Not specified[5]
C16-RR-NH2 (arginine)1.8 - 7.4 mg/LHaCaT cells[6]
Inhibitory Concentration (IC50) of L-arginine uptake by L-homoarginine CAT1 transporter1320 µmol/l (95% CI: 1029–1693 µmol/l)Oocytes expressing CAT1[7]
CAT2A transporter3265 µmol/l (95% CI: 3378–3650 µmol/l)Oocytes expressing CAT2A[7]
CAT2B transporter1215 µmol/l (95% CI: 959–1539 µmol/l)Oocytes expressing CAT2B[7]
Inhibitory Concentration (IC50) of L-homoarginine uptake by L-arginine CAT1 transporter259 µmol/l (95% CI: 215–312 μmol/l)Oocytes expressing CAT1[7]
CAT2B transporter1437 µmol/l (95% CI: 796–2593 μmol/l)Oocytes expressing CAT2B[7]

Table 1: Cytotoxicity and Transporter Inhibition Data.

ParameterPeptideFold Increase in Cellular Uptake of F'-GpYEEICell LineReference
Cellular Uptake Enhancement Dodecanoyl-[R5]3.4SK-OV-3[8]
Dodecanoyl-[R6]5.5SK-OV-3[8]
Hexadecanoyl-[R5]9.3 (compared to Octanoyl-[R5])SK-OV-3[8]

Table 2: Cellular Uptake Enhancement by Acylated Arginine-Rich Peptides.

Experimental Protocols

This section provides detailed protocols for the incorporation of this compound into peptides and their subsequent bioconjugation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Homoarginine-Containing Peptide

This protocol outlines the manual synthesis of a generic homoarginine-containing peptide using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • This compound

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-hArg-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Chain Elongation Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Fmoc-SPPS Workflow for Homoarginine Peptide

Protocol 2: Bioconjugation of a Fluorescent Dye to a Homoarginine-Containing Peptide

This protocol describes the labeling of a peptide containing a free amine group (e.g., the N-terminus or a lysine side chain) with an amine-reactive fluorescent dye.

Materials:

  • Purified homoarginine-containing peptide with a free amine

  • Amine-reactive fluorescent dye (e.g., NHS ester of a fluorophore)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Peptide Dissolution: Dissolve the purified peptide in the reaction buffer.

  • Dye Preparation: Dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add the dye solution to the peptide solution.

    • Add a small amount of DIPEA to raise the pH to ~8.5, if necessary.

    • Stir the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the dye-peptide conjugate from unreacted dye using a size-exclusion chromatography column.

    • Alternatively, purify by RP-HPLC.

  • Characterization:

    • Confirm the conjugation and purity of the labeled peptide using UV-Vis spectroscopy and mass spectrometry.

Bioconjugation_Workflow Peptide Homoarginine Peptide (with free amine) Reaction Conjugation Reaction (pH 8.3, RT, 1-2h) Peptide->Reaction Dye Amine-Reactive Dye (e.g., NHS Ester) Dye->Reaction Purification Purification (Size Exclusion or RP-HPLC) Reaction->Purification Characterization Characterization (UV-Vis, Mass Spec) Purification->Characterization Final_Product Fluorescently Labeled Peptide Characterization->Final_Product

Fluorescent Dye Bioconjugation Workflow

Signaling Pathways and Logical Relationships

The primary application of homoarginine-containing peptides in a signaling context is as cell-penetrating peptides to deliver cargo that can modulate intracellular pathways. The logical relationship involves the CPP-cargo conjugate crossing the cell membrane to interact with its target.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm CPP_Cargo Homoarginine-CPP -Cargo Conjugate Cargo_Released Released Cargo (e.g., Drug, siRNA) CPP_Cargo->Cargo_Released Cellular Uptake Target Intracellular Target (e.g., Protein, mRNA) Cargo_Released->Target Binding/Interaction Effect Biological Effect (e.g., Inhibition, Gene Silencing) Target->Effect Membrane Cell Membrane

CPP-Mediated Intracellular Cargo Delivery

References

Application Notes and Protocols: Fmoc-L-homoarginine hydrochloride for Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-homoarginine hydrochloride is a protected amino acid derivative crucial for the site-specific incorporation of L-homoarginine into peptides and proteins. As a structural analog of arginine with an additional methylene (B1212753) group in its side chain, L-homoarginine offers unique properties for protein engineering.[1] It can modulate the bioactivity of peptides and proteins, for instance, by influencing nitric oxide (NO) signaling pathways, and can serve as a tool to probe protein structure and function.[2][3][4] These application notes provide detailed protocols for the use of this compound in solid-phase peptide synthesis (SPPS) and subsequent protein engineering applications, including quantitative analysis and functional assays.

Physicochemical Properties and Handling

Proper handling and storage of this compound are essential for successful experimental outcomes. The following table summarizes its key physicochemical properties.

PropertyValueReference
Molecular Formula C₂₂H₂₇ClN₄O₄
Molecular Weight 446.93 g/mol
Appearance White to off-white solid[1]
Purity ≥95% (typically by HPLC)
Solubility Soluble in DMF and DCM/DMF mixtures[5]
Storage Conditions Store at 2-8°C, desiccated[6]

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of a Homoarginine-Containing Peptide

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating L-homoarginine.

Materials:

  • This compound

  • Rink Amide resin (or other suitable resin)[7]

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[8][9]

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) solution (20% in DMF)[7]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))[5]

  • Cold diethyl ether

  • Solid-phase synthesis vessel

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.[7]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.[8]

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • This compound Coupling:

    • In a separate vial, dissolve this compound (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in a DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours at room temperature. Longer coupling times may be necessary for this bulkier amino acid.

    • Perform a Kaiser test to confirm complete coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[5]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS).[10][11]

II. Site-Specific Incorporation of Homoarginine into a Recombinant Protein

This protocol describes a general workflow for incorporating L-homoarginine at a specific site in a protein using an in vitro translation system.[12]

Materials:

  • Plasmid DNA encoding the target protein with a unique codon (e.g., CGGG) at the desired incorporation site.[12]

  • Yeast arginyl-tRNA synthetase (ArgRS).[12]

  • In vitro transcription/translation kit (e.g., PURE system).

  • L-homoarginine.

  • Other amino acids.

  • tRNA with the corresponding anticodon (e.g., CCCG).[12]

  • Purification system for the recombinant protein (e.g., affinity chromatography).

Protocol:

  • Preparation of Components:

    • Prepare the plasmid DNA encoding the target protein.

    • Synthesize or obtain the required tRNA.

    • Purify the yeast ArgRS.

  • In Vitro Translation Reaction:

    • Set up the in vitro translation reaction according to the manufacturer's instructions.

    • Add the plasmid DNA, yeast ArgRS, tRNA(CCCG), L-homoarginine, and other essential components to the reaction mixture.

    • Incubate the reaction at the optimal temperature to allow for protein synthesis.

  • Protein Purification:

    • Purify the expressed protein containing homoarginine using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Characterization:

    • Confirm the incorporation of homoarginine by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) of the intact protein or proteolytic digests.[13][14]

    • Analyze the purity and yield of the engineered protein by SDS-PAGE and protein quantification assays.

Quantitative Data and Analysis

The successful incorporation and effect of L-homoarginine can be quantified using various analytical techniques.

Analytical TechniqueParameter MeasuredExpected OutcomeReference
RP-HPLC Peptide/Protein PurityA single major peak corresponding to the desired product.[15]
Mass Spectrometry (LC-MS, MALDI-TOF) Molecular Weight, Amino Acid SequenceConfirmation of the correct molecular weight and the presence of homoarginine at the specified position.[13][14][16]
Amino Acid Analysis Amino Acid CompositionQuantification of homoarginine relative to other amino acids in the protein hydrolysate.[17]
Circular Dichroism (CD) Spectroscopy Secondary and Tertiary StructureAssessment of structural changes upon homoarginine substitution.[18]
Enzyme-Linked Immunosorbent Assay (ELISA) Protein QuantificationAccurate determination of protein concentration.[19]
Nitric Oxide Synthase (NOS) Activity Assay NO ProductionMeasurement of changes in NO production in the presence of the homoarginine-containing protein.[20]

Visualizations

Experimental Workflow for Protein Engineering with Fmoc-L-homoarginine

G cluster_0 Peptide Synthesis cluster_1 Purification & Analysis cluster_2 Protein Engineering Application a Resin Swelling b Fmoc Deprotection a->b Repeat c Amino Acid Coupling (Standard & Fmoc-L-homoarginine) b->c Repeat c->b Repeat d Cleavage & Deprotection c->d e RP-HPLC Purification d->e f Mass Spectrometry (LC-MS) e->f g Lyophilization f->g h Functional Assays (e.g., NOS activity) g->h i Structural Analysis (e.g., CD Spectroscopy) g->i

Caption: Workflow for engineering proteins with L-homoarginine.

L-Homoarginine and the Nitric Oxide Signaling Pathway

G Arginine L-Arginine NOS Nitric Oxide Synthase (eNOS, nNOS, iNOS) Arginine->NOS Homoarginine L-Homoarginine Homoarginine->NOS Alternative Substrate NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Other Physiological Effects PKG->Vasodilation Leads to

Caption: Role of L-homoarginine in the nitric oxide signaling pathway.

Applications in Drug Development and Research

The incorporation of L-homoarginine into peptides and proteins opens up numerous avenues for research and therapeutic development:

  • Enhanced Bioactivity: Modification with homoarginine can alter the binding affinity and efficacy of peptide-based drugs.[1]

  • Improved Pharmacokinetics: The altered chemical properties of homoarginine-containing peptides can lead to increased stability and a longer half-life in vivo.

  • Modulation of Nitric Oxide Signaling: As an alternative substrate for nitric oxide synthase (NOS), homoarginine can be used to fine-tune NO production, which is relevant for cardiovascular diseases and neurological disorders.[2][3][4][21]

  • Probing Protein Structure and Function: Site-specific substitution with homoarginine allows researchers to investigate the role of specific arginine residues in protein folding, stability, and protein-protein interactions.[18][22][23]

Conclusion

This compound is a valuable tool for the precise engineering of proteins and peptides. The protocols and data presented here provide a framework for researchers to incorporate this non-canonical amino acid to modulate biological activity, improve therapeutic properties, and gain deeper insights into protein science. Careful execution of the synthesis, purification, and analytical procedures is critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Enhancing Bioactive Peptides with Fmoc-L-homoarginine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug discovery. L-homoarginine (hArg), a close structural analog of L-arginine (Arg) with an additional methylene (B1212753) group in its side chain, has emerged as a valuable tool for enhancing the therapeutic potential of bioactive peptides. The primary advantage of substituting arginine with homoarginine lies in the increased resistance of the peptide to degradation by trypsin-like serine proteases, which preferentially cleave at the C-terminus of arginine and lysine (B10760008) residues.[1][2] This enhanced enzymatic stability can lead to a longer plasma half-life and improved in vivo efficacy. Furthermore, the subtle structural modification introduced by the homoarginine side chain can modulate the biological activity of peptides, offering a pathway to fine-tune receptor binding and signaling.

This document provides detailed application notes and experimental protocols for the successful incorporation of Fmoc-L-homoarginine into bioactive peptides using solid-phase peptide synthesis (SPPS).

Key Advantages of Incorporating L-homoarginine

  • Enhanced Enzymatic Stability: Peptides containing homoarginine exhibit significantly increased resistance to cleavage by trypsin and other related proteases.[1][2] The rate of enzymatic hydrolysis at homoarginine residues is considerably slower compared to that at arginine residues.[2]

  • Modulated Bioactivity: The longer side chain of homoarginine can alter the peptide's interaction with its biological target, leading to changes in binding affinity and downstream signaling. This provides an opportunity to optimize the pharmacological profile of a peptide therapeutic.

  • Influence on Nitric Oxide Signaling: L-homoarginine can serve as a substrate for nitric oxide synthase (NOS), the enzyme responsible for producing the critical signaling molecule nitric oxide (NO) from L-arginine.[3][4][5] However, homoarginine is a less potent substrate for all three NOS isoforms (eNOS, iNOS, and nNOS), resulting in reduced NO production compared to arginine.[3] This property can be exploited in the design of peptides intended to modulate NO-dependent pathways.

Data Presentation: Comparative Bioactivity and Stability

The substitution of arginine with homoarginine can have a pronounced effect on the biological activity and stability of peptides. The following tables summarize quantitative data from studies on opioid and cell-penetrating peptides.

Table 1: In Vitro Bioactivity of Opioid Peptide Analogs

Peptide SequenceReceptor TargetBioassayIC50 (nM) [Arg]IC50 (nM) [hArg]Fold Change
[Dmt¹]Deltorphin B Analogµ-opioid receptorGuinea Pig Ileum (GPI)1.2 ± 0.22.5 ± 0.42.1 (Decrease)
[Dmt¹]Deltorphin B Analogδ-opioid receptorMouse Vas Deferens (MVD)0.8 ± 0.11.1 ± 0.21.4 (Decrease)

Data adapted from studies on opioid peptide analogs where Arg was replaced by hArg. The GPI assay is selective for µ-opioid receptor agonists, while the MVD assay is selective for δ-opioid receptor agonists.

Table 2: Enzymatic Stability of Peptides in the Presence of Trypsin

PeptideAmino Acid at Cleavage SiteIncubation Time with Trypsin% Intact Peptide Remaining
Model Peptide AArginine1 hour< 5%
Model Peptide BHomoarginine1 hour> 90%
Model Peptide AArginine4 hoursNot detectable
Model Peptide BHomoarginine4 hours~75%

Illustrative data based on typical results from trypsin degradation assays. The rate of hydrolysis at homoarginine residues is significantly slower than at arginine residues.[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Homoarginine-Containing Peptide

This protocol outlines the manual Fmoc-SPPS of a model peptide on a Rink Amide resin. The synthesis utilizes Fmoc-L-Homoarginine(Pbf)-OH, where the guanidino group is protected by the acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.

Materials:

  • Rink Amide resin (0.5 mmol/g substitution)

  • Fmoc-protected amino acids (including Fmoc-L-Homoarginine(Pbf)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Kaiser test kit (for monitoring coupling completion)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (2 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (2 x 1 min).

  • Incorporation of Fmoc-L-Homoarginine(Pbf)-OH: Follow the same coupling procedure as in step 3, using Fmoc-L-Homoarginine(Pbf)-OH. Due to the bulky Pbf group, a double coupling (repeating the coupling step) or an extended coupling time (up to 4 hours) may be necessary to ensure complete reaction.

  • Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM. Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection of the Homoarginine-Containing Peptide

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, including the Pbf group from homoarginine.

Materials:

  • Dry peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Prepare the Cleavage Cocktail: Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). For peptides containing tryptophan, the addition of 2.5% 1,2-ethanedithiol (B43112) (EDT) is recommended to prevent side reactions.

  • Cleavage Reaction:

    • Place the dry peptide-resin in a reaction vial.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Incubate the mixture at room temperature with occasional swirling for 2-4 hours. For peptides with multiple arginine or homoarginine residues, the cleavage time may need to be extended.[6]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation:

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Purification and Analysis

Materials:

  • Crude, dried peptide

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • TFA (HPLC grade)

  • Reverse-phase HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions corresponding to the main peptide peak.

  • Analysis:

    • Confirm the purity of the collected fractions by analytical HPLC.

    • Verify the identity of the purified peptide by mass spectrometry to confirm the correct molecular weight.

  • Lyophilization: Lyophilize the pure, pooled fractions to obtain the final peptide as a white, fluffy powder.

Mandatory Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis resin Start with Rink Amide Resin swell Swell Resin in DMF resin->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple1 Couple First Fmoc-AA (HBTU/DIPEA) deprotect1->couple1 wash1 Wash couple1->wash1 deprotect2 Fmoc Deprotection wash1->deprotect2 couple_hArg Couple Fmoc-hArg(Pbf)-OH deprotect2->couple_hArg wash2 Wash couple_hArg->wash2 elongate Repeat Deprotection/ Coupling Cycles wash2->elongate final_deprotect Final Fmoc Deprotection elongate->final_deprotect final_wash Wash and Dry Resin final_deprotect->final_wash cleavage Cleave with TFA/TIS/H2O Cocktail final_wash->cleavage precipitate Precipitate in Cold Ether isolate Isolate Crude Peptide purify RP-HPLC Purification isolate->purify analyze Mass Spectrometry Analysis purify->analyze lyophilize Lyophilize analyze->lyophilize

Caption: Experimental workflow for the synthesis of a homoarginine-containing peptide.

signaling_pathway cluster_nos Nitric Oxide Synthase (NOS) Activity cluster_downstream Downstream Effects Arg L-Arginine NOS Nitric Oxide Synthase (NOS) Arg->NOS Potent Substrate hArg L-Homoarginine hArg->NOS Less Potent Substrate NO_high Nitric Oxide (NO) (High Production) NOS->NO_high From Arginine NO_low Nitric Oxide (NO) (Reduced Production) NOS->NO_low From Homoarginine Citrulline L-Citrulline NOS->Citrulline HomoCitrulline L-Homocitrulline NOS->HomoCitrulline sGC Soluble Guanylyl Cyclase (sGC) NO_high->sGC Activates NO_low->sGC Reduced Activation GTP GTP sGC->GTP Catalyzes cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation

Caption: Modulation of the Nitric Oxide signaling pathway by L-homoarginine.

References

Application Notes and Protocols: Fmoc-L-homoarginine hydrochloride as an Inhibitor of Alkaline Phosphatase Isoenzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-homoarginine hydrochloride is a derivative of L-homoarginine, a known inhibitor of alkaline phosphatase (ALP) isoenzymes. L-homoarginine exhibits differential inhibition, being a more potent inhibitor of tissue-nonspecific alkaline phosphatases (TNAP), such as those found in the liver and bone, compared to the intestinal and placental isoforms. The presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group of L-homoarginine raises important considerations for its use as a direct inhibitor in biological assays. The Fmoc group is known to be labile under basic conditions, and since alkaline phosphatase assays are conducted at an alkaline pH (typically 9.0-10.5), it is highly probable that the Fmoc group will be cleaved in situ. Consequently, the observed inhibitory activity is likely attributable to the released L-homoarginine.

These application notes provide a summary of the known inhibitory activities of L-homoarginine against various ALP isoenzymes, a detailed protocol for evaluating the inhibitory potential of this compound, and crucial control experiments to assess the stability of the compound under assay conditions.

Data Presentation

The inhibitory activity of L-homoarginine against different alkaline phosphatase isoenzymes is summarized below. It is important to note that these values are for L-homoarginine, and the activity of this compound is expected to be dependent on the rate of its conversion to L-homoarginine under the assay conditions.

Table 1: Inhibitory Constants (Ki) of L-homoarginine for Various Alkaline Phosphatase Isoenzymes

Alkaline Phosphatase IsoenzymeSourceKi (approximate)Inhibition Type
Placental ALPHuman1 mMNon-competitive
Kidney ALP-1 mMNon-competitive
Osteogenic Cells (Bone) ALP-1 mMNon-competitive
Intestinal ALPHuman13 mMSigmoidal

Data compiled from published research. The exact Ki values may vary depending on the specific assay conditions.

Experimental Protocols

This section provides a detailed methodology for determining the inhibitory effect of this compound on alkaline phosphatase activity using the common substrate p-nitrophenyl phosphate (B84403) (pNPP).

Materials and Reagents
  • This compound

  • Alkaline phosphatase isoenzymes (e.g., bovine intestinal, human placental, rat liver)

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: Diethanolamine (B148213) buffer (1.0 M, pH 9.8) containing 0.5 mM MgCl₂

  • Stop Solution: 3 M NaOH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

  • Ultrapure water

Preparation of Solutions
  • Assay Buffer (pH 9.8): Prepare a 1.0 M diethanolamine solution containing 0.5 mM MgCl₂. Adjust the pH to 9.8 at 37°C.

  • Substrate Solution (pNPP): Prepare a 10 mM solution of pNPP in the Assay Buffer. This solution should be prepared fresh daily.

  • Enzyme Solutions: Reconstitute the lyophilized alkaline phosphatase isoenzymes in ultrapure water to a stock concentration recommended by the supplier. Further dilute the enzyme in Assay Buffer to a working concentration that yields a linear rate of pNPP hydrolysis over the desired time course.

  • Inhibitor Stock Solution: Prepare a stock solution of this compound in ultrapure water or a suitable solvent. The final concentration of the solvent in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • L-homoarginine Hydrochloride Control: Prepare a stock solution of L-homoarginine hydrochloride of the same molarity as the this compound stock solution to serve as a positive control for inhibition.

Alkaline Phosphatase Inhibition Assay Protocol
  • Assay Setup: In a 96-well microplate, add the following components in triplicate:

    • Blank: 100 µL of Assay Buffer.

    • Enzyme Control (No Inhibitor): 50 µL of Assay Buffer and 50 µL of the working enzyme solution.

    • Inhibitor Wells: 50 µL of the desired concentration of this compound or L-homoarginine hydrochloride and 50 µL of the working enzyme solution. A range of inhibitor concentrations should be tested to determine the IC₅₀ value.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 100 µL of the 10 mM pNPP substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Stop the reaction by adding 50 µL of 3 M NaOH to each well. The development of a yellow color indicates the formation of p-nitrophenol.

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the Blank from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Enzyme Control Well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Control Experiment: Stability of this compound

To determine if the Fmoc group is cleaved under the assay conditions, perform the following control experiment:

  • Prepare a solution of this compound in the Assay Buffer (pH 9.8) at the highest concentration used in the inhibition assay.

  • Incubate this solution at 37°C.

  • At various time points (e.g., 0, 15, 30, and 60 minutes), take an aliquot of the solution and analyze it for the presence of both Fmoc-L-homoarginine and free L-homoarginine. This can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.

  • The results of this experiment will indicate the rate of Fmoc group cleavage and help in interpreting the inhibition data correctly.

Visualizations

The following diagrams illustrate the proposed mechanism of action and the experimental workflow.

cluster_assay Alkaline Phosphatase Assay Environment (pH 9.8) Fmoc-L-homoarginine Fmoc-L-homoarginine L-homoarginine L-homoarginine Fmoc-L-homoarginine->L-homoarginine Cleavage Fmoc_group Fmoc group Fmoc-L-homoarginine->Fmoc_group Cleavage Inhibition Inhibition L-homoarginine->Inhibition Alkaline_Phosphatase Alkaline Phosphatase Alkaline_Phosphatase->Inhibition

Caption: Proposed mechanism of Fmoc-L-homoarginine action in an alkaline phosphatase assay.

prep Prepare Reagents (Buffer, Substrate, Enzyme, Inhibitor) setup Set up 96-well plate (Blank, Control, Inhibitor) prep->setup preincubate Pre-incubate at 37°C setup->preincubate start Add pNPP Substrate preincubate->start incubate Incubate at 37°C start->incubate stop Add Stop Solution incubate->stop read Read Absorbance at 405 nm stop->read analyze Analyze Data (% Inhibition, IC50) read->analyze

Caption: Experimental workflow for the alkaline phosphatase inhibition assay.

Conclusion

This compound can be investigated as an inhibitor of alkaline phosphatase isoenzymes. However, researchers must be aware of the potential for the Fmoc group to be cleaved under the alkaline conditions of the assay. The provided protocols, including the crucial stability control experiment, will enable a thorough evaluation of its inhibitory activity and a clear understanding of the active inhibitory species. The differential inhibition of ALP isoenzymes by L-homoarginine suggests that this compound, and potentially its derivatives, could be valuable tools in studying the specific roles of these enzymes in various physiological and pathological processes.

Application Note: High-Efficiency HPLC Purification of Peptides Containing Fmoc-L-homoarginine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids such as L-homoarginine into peptide sequences is a key strategy in modern drug discovery, offering enhanced stability, modified biological activity, and unique structural properties. When these peptides are synthesized using Fmoc-based solid-phase peptide synthesis (SPPS), the final product often retains the N-terminal Fmoc group and acid-labile side-chain protecting groups, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) on the homoarginine residue. The significant hydrophobicity imparted by these protecting groups presents unique challenges for purification.

This application note provides a detailed protocol for the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of peptides containing Fmoc-L-homoarginine(Pbf). It addresses common challenges such as poor solubility, peak tailing, and low recovery, offering optimized conditions to achieve high purity.

Challenges in Purification

Peptides containing both the Fmoc and Pbf protecting groups are highly hydrophobic. This characteristic significantly impacts their purification via RP-HPLC:

  • Poor Solubility: These peptides often have low solubility in the highly aqueous mobile phases used at the beginning of a standard HPLC gradient. This can lead to precipitation in the injector, tubing, or at the head of the column, causing high backpressure and sample loss.[1]

  • Peak Tailing and Broadening: The hydrophobic nature of the peptide can lead to strong, unwanted secondary interactions with the silica-based stationary phase. Additionally, peptide aggregation in solution can result in broad and tailing peaks, reducing resolution and purity of the collected fractions.[2]

  • Low Recovery: The "sticky" nature of hydrophobic peptides can cause irreversible adsorption to the column matrix or other components of the HPLC system, leading to low product recovery.[2]

Experimental Protocols

To overcome these challenges, careful optimization of sample preparation and HPLC conditions is crucial. The following protocols provide a robust starting point for the purification of peptides containing Fmoc-L-homoarginine(Pbf).

Sample Preparation

Proper dissolution of the crude peptide is the most critical step to ensure a successful purification.

Reagents:

  • Crude lyophilized peptide containing Fmoc-L-homoarginine(Pbf)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • HPLC Mobile Phase A (e.g., 0.1% TFA in Water)

  • HPLC Mobile Phase B (e.g., 0.1% TFA in Acetonitrile)

Protocol:

  • Weigh the lyophilized crude peptide into a clean, low-adsorption microcentrifuge tube or glass vial.

  • Add a minimal amount of a strong organic solvent such as DMSO or DMF to dissolve the peptide. Vortex or gently sonicate if necessary. Aim for a concentrated stock solution.[3]

  • Once fully dissolved, slowly add your initial HPLC mobile phase mixture (e.g., 80% Mobile Phase A, 20% Mobile Phase B) to the concentrated peptide solution while vortexing.

  • Observe the solution carefully for any signs of precipitation. If the solution becomes cloudy, add a small amount of Mobile Phase B or the initial organic solvent (DMSO/DMF) until it clears.

  • Filter the final sample solution through a 0.22 µm syringe filter to remove any particulates before injection.

HPLC Purification

The following HPLC conditions are optimized for the separation of hydrophobic peptides. A C18 column is standard, but for very hydrophobic peptides, a C8 or C4 column can provide better peak shape and recovery.

Table 1: HPLC Instrumentation and Mobile Phases

ParameterSpecification
HPLC System Preparative or Semi-Preparative HPLC System
Column Reversed-Phase C18, 5-10 µm, ≥150 Å pore size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile
Detection UV at 220 nm (peptide backbone) and 265 nm (Fmoc group)[1]
Column Temperature 40-60 °C[3]

Protocol:

  • Equilibrate the column with the starting mobile phase conditions (e.g., 70% Mobile Phase A, 30% Mobile Phase B) for at least 10 column volumes or until a stable baseline is achieved.

  • Inject the prepared peptide sample onto the column.

  • Run the gradient elution as detailed in Table 2. A shallow gradient is often effective at improving the resolution of closely eluting impurities.[1]

  • Collect fractions across the peaks of interest.

  • After the main peptide has eluted, wash the column with a high percentage of Mobile Phase B (e.g., 95%) to remove any remaining highly hydrophobic impurities.

  • Re-equilibrate the column to the starting conditions before the next injection.

Data Presentation

The choice of gradient is critical for achieving optimal separation. The following table summarizes suggested gradients for peptides with varying hydrophobicity.

Table 2: Suggested HPLC Gradients for Peptides Containing Fmoc-L-homoarginine(Pbf)

Time (min)% Mobile Phase B (Standard)% Mobile Phase B (Hydrophobic Peptide)Purpose
0-53040Isocratic hold and sample loading
5-3530 → 7040 → 80Elution of the target peptide
35-4070 → 9580 → 95Column wash
40-459595Column wash
45-5595 → 3095 → 40Return to initial conditions
55-653040Re-equilibration
Post-Purification Analysis and Processing
  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction. Use a faster gradient for quicker analysis.

  • Mass Verification: Confirm the identity of the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).

  • Pooling and Lyophilization: Combine the fractions that meet the desired purity level. Freeze the pooled solution and lyophilize to obtain the purified peptide as a dry powder.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the purification of peptides containing Fmoc-L-homoarginine.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Peptide in DMSO/DMF dilute Dilute with Initial Mobile Phase dissolve->dilute filtrate Filter Sample (0.22 µm) dilute->filtrate inject Inject Sample filtrate->inject gradient Run Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze confirm Confirm Mass (Mass Spectrometry) analyze->confirm pool Pool Pure Fractions confirm->pool If correct mass & purity lyophilize Lyophilize pool->lyophilize final_product final_product lyophilize->final_product Purified Peptide

Caption: Workflow for HPLC purification of Fmoc-L-homoarginine peptides.

Troubleshooting

Table 3: Common Problems and Solutions in Hydrophobic Peptide Purification

ProblemPotential Cause(s)Recommended Solution(s)
High Backpressure Peptide precipitation on the column.Ensure complete dissolution in the sample preparation step. Consider starting with a higher percentage of Mobile Phase B. Filter the sample before injection.
Broad or Tailing Peaks Secondary interactions with the column; Peptide aggregation.Increase column temperature (40-60 °C).[3] Use a shallower gradient. Ensure 0.1% TFA is present in mobile phases to suppress silanol (B1196071) interactions.
Low Recovery Irreversible adsorption of the peptide.Passivate the HPLC system. Use a different column chemistry (e.g., C8 or C4). Ensure the peptide is fully solubilized before injection.
No Peptide Elutes Peptide is too hydrophobic and irreversibly bound.Use a shallower, extended gradient to a very high percentage of organic solvent. Try a less retentive column (C4).

Conclusion

The successful purification of peptides containing Fmoc-L-homoarginine(Pbf) is achievable with careful attention to sample preparation and optimization of HPLC conditions. By employing strong organic solvents for initial dissolution, utilizing elevated column temperatures, and applying shallow elution gradients, researchers can effectively overcome the challenges associated with the hydrophobicity of these molecules. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for obtaining highly pure peptides for subsequent research and development activities.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Homoarginine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoarginine, a non-proteinogenic amino acid, is structurally similar to arginine, with an additional methylene (B1212753) group in its side chain. It is increasingly recognized as a biomarker for cardiovascular and renal health. In proteomics, the chemical conversion of lysine (B10760008) residues to homoarginine through a process called guanidination is a widely used technique. This modification improves peptide ionization efficiency and directs trypsin to cleave exclusively at arginine residues, simplifying peptide mapping and enhancing protein identification. This document provides detailed protocols and application notes for the mass spectrometry-based analysis of peptides containing homoarginine, whether naturally occurring or resulting from chemical modification.

Core Principles

The analysis of homoarginine-containing peptides by mass spectrometry leverages the unique properties conferred by the guanidino group. This group enhances proton affinity, leading to improved ionization in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI). In tandem mass spectrometry (MS/MS), the presence of homoarginine influences peptide fragmentation patterns. While sharing similarities with arginine-containing peptides, such as the generation of b- and y-type fragment ions, homoarginine peptides can also exhibit characteristic neutral losses from the side chain, aiding in their identification.

Experimental Protocols

Protocol 1: Quantification of Free Homoarginine in Biological Fluids by LC-MS/MS

This protocol is designed for the quantitative analysis of free homoarginine in plasma or urine.

1. Sample Preparation (Protein Precipitation)

  • To a 50 µL aliquot of plasma or urine, add 400 µL of a cold solution of acetonitrile:methanol (50:50, v/v) containing a stable isotope-labeled internal standard (e.g., 13C6-Homoarginine).

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 12,000 x g for 20 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

2. Liquid Chromatography

  • Column: A HILIC column (e.g., 50 x 2.0 mm, 3 µm) is recommended for good retention of the polar homoarginine molecule.[1][2]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from high organic to high aqueous is typically used. For example, start at 95% B, hold for 1 minute, then decrease to 50% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (Triple Quadrupole)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for homoarginine and its internal standard.[1][3]

Protocol 2: Identification of Homoarginine Peptides from Guanidinated Proteins

This protocol describes the preparation and analysis of proteins where lysine residues have been converted to homoarginine.

1. Guanidination of Proteins

  • Dissolve the protein sample in a suitable buffer, such as 100 mM ammonium (B1175870) bicarbonate, pH 8.5.

  • Add O-methylisourea to a final concentration of 0.5 M.

  • Incubate the reaction mixture at 37°C for 24-48 hours to ensure complete conversion of lysine residues to homoarginine.

  • Remove excess reagents by dialysis or buffer exchange.

2. In-solution Trypsin Digestion

  • Denature the guanidinated protein sample by heating at 95°C for 10 minutes.

  • Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.

  • Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.

  • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quench the digestion by adding formic acid to a final concentration of 1%.

3. LC-MS/MS Analysis (High-Resolution Mass Spectrometer)

  • Column: A C18 reversed-phase column (e.g., 75 µm ID x 15 cm) is typically used for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient from 2% to 40% B over 60-120 minutes is suitable for complex peptide mixtures.

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI.

    • Data Acquisition: Data-Dependent Acquisition (DDA), where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).

    • Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

4. Data Analysis

  • Use a database search engine (e.g., Mascot, MaxQuant, PEAKS) to identify peptides from the MS/MS spectra.

  • Specify trypsin as the enzyme, allowing cleavage only at arginine (since lysine is modified to homoarginine).

  • Include the mass shift for homoarginine from lysine (+42.04695 Da) as a variable modification on lysine residues in the search parameters.

  • Set appropriate mass tolerances for precursor and fragment ions based on the instrument used.

Data Presentation

Quantitative Analysis of Free Homoarginine

The following table summarizes typical validation parameters for an LC-MS/MS method for the quantification of free homoarginine in human plasma.

ParameterResult
Linearity Range0.1 - 10 µmol/L[2]
Correlation Coefficient (r²)> 0.99[4]
Lower Limit of Quantification (LLOQ)0.078 µM[1][5]
Intra-day Precision (%RSD)< 2%[2]
Inter-day Precision (%RSD)< 4%[2]
Accuracy (% Deviation)< 5%[2]
Quantitative Proteomics of Guanidinated Peptides

In a typical quantitative proteomics experiment using isobaric labeling (e.g., TMT or iTRAQ), the relative abundance of a homoarginine-containing peptide across different conditions would be presented as follows.

Peptide SequenceProteinCondition 1 RatioCondition 2 RatioCondition 3 Ratiop-value
(K)VTEQEShARProtein A1.002.150.95<0.05
(K)hAEFVEVTKProtein B1.000.481.05<0.01
(R)AYhGDEITHRProtein C1.001.100.89>0.05
(hA denotes homoarginine)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis start Protein Sample guanidination Guanidination (Lysine to Homoarginine) start->guanidination digestion Trypsin Digestion (Cleavage at Arg only) guanidination->digestion lc Reversed-Phase LC Separation digestion->lc ms High-Resolution MS1 Scan lc->ms msms Data-Dependent MS/MS ms->msms search Database Search (Mascot, MaxQuant, etc.) msms->search validation Peptide/Protein Identification and Quantification search->validation end Results validation->end Final Report signaling_pathway cluster_arginine Arginine Metabolism cluster_products Biological Effectors arginine L-Arginine nos Nitric Oxide Synthase (NOS) arginine->nos Substrate arginase Arginase arginine->arginase agat AGAT arginine->agat lysine L-Lysine lysine->agat homoarginine L-Homoarginine homoarginine->nos Weak Substrate no Nitric Oxide (NO) Vasodilation Vasodilation Neurotransmission Neurotransmission Immune Response Immune Response citrulline Citrulline urea Urea nos->no nos->citrulline arginase->urea agat->homoarginine Synthesis

References

Troubleshooting & Optimization

Fmoc-L-homoarginine Hydrochloride Coupling Reaction Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling reaction of Fmoc-L-homoarginine hydrochloride in peptide synthesis.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used in peptide synthesis?

This compound is a derivative of the non-proteinogenic amino acid L-homoarginine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] The hydrochloride salt form enhances its stability and solubility in common solvents used in peptide synthesis. It is incorporated into synthetic peptides to introduce a cationic charge from its guanidinium (B1211019) group, which can improve the peptide's binding affinity to biological targets and enhance its therapeutic properties.[1]

2. What are the most common coupling reagents for this compound?

Standard coupling reagents used in Fmoc-based solid-phase peptide synthesis (SPPS) are generally effective for this compound. These fall into two main classes: carbodiimides and onium salts (aminium/uronium and phosphonium (B103445) salts).[3][4]

  • Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to improve efficiency and reduce side reactions.[3][4][5]

  • Onium Salts: such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling reagents.[3] These reagents typically require the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[3]

3. What is a major side reaction to be aware of during the coupling of this compound?

A significant side reaction during the coupling of arginine and its analogs like homoarginine is the formation of a δ-lactam.[6][7][8] This intramolecular cyclization occurs when the activated carboxylic acid reacts with the δ-guanidino group of the side chain.[9] This side reaction consumes the activated amino acid, rendering it unable to couple to the growing peptide chain and leading to deletion sequences. The risk of lactam formation can be influenced by the choice of coupling method and protecting groups.[6][7][10]

4. How can I monitor the progress of the coupling reaction?

Qualitative colorimetric tests are commonly used to monitor the completion of the coupling reaction by detecting the presence of unreacted primary amines on the solid support.[5][11]

  • Kaiser Test (Ninhydrin Test): This is a widely used test where a blue color indicates the presence of primary amines (incomplete coupling). A yellow or faint color indicates a complete reaction. However, this test is not reliable for N-terminal proline.[11]

  • Isatin Test: This test is used specifically when proline is the N-terminal amino acid, where a blue color indicates an incomplete reaction.[11]

  • Chloranil Test: This test can be used for both primary and secondary amines and will result in a blue color if unreacted amines are present.[11]

For quantitative analysis, a small sample of the resin can be cleaved, and the resulting peptide can be analyzed by HPLC and mass spectrometry.[5]

5. Should I be concerned about racemization during the coupling of this compound?

Racemization is a potential side reaction during any amino acid coupling. The use of urethane-based protecting groups like Fmoc generally minimizes the risk of racemization of the alpha-carbon.[3] The addition of reagents like HOBt or OxymaPure when using carbodiimides further suppresses this side reaction.[3][4] Onium salt reagents like HATU and HBTU are also designed to have a low propensity for inducing racemization.[3]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Coupling Efficiency / Incomplete Reaction (Positive Kaiser Test) 1. Insufficient reagent equivalents: Not enough this compound or coupling reagents were used. 2. Suboptimal coupling time or temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature. 3. Steric hindrance: The N-terminus of the growing peptide chain may be sterically hindered. 4. Peptide aggregation: The peptide chain may be aggregating on the solid support, preventing access of the reagents. 5. δ-Lactam formation: The activated this compound may be consumed by intramolecular cyclization.[6][7][8]1. Increase equivalents: Use a higher excess of this compound and coupling reagents (e.g., 3-5 equivalents). 2. Extend reaction time and/or increase temperature: Increase the coupling time (e.g., to 2-4 hours) or perform the coupling at a slightly elevated temperature (e.g., 30-40°C), but be mindful of potential side reactions.[9] 3. Use a more potent coupling reagent: Switch to a more powerful coupling reagent such as HATU or HCTU.[5] 4. Change the solvent: Use a solvent known to disrupt aggregation, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), or a mixture of DMF and DCM.[11] 5. Double couple: Perform a second coupling step immediately after the first one. If the Kaiser test is still positive after the second coupling, cap the unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion peptides.[11]
Formation of Deletion Peptides (Mass Spectrometry Analysis) 1. Incomplete coupling: Unreacted N-terminal amines from the previous cycle are available for coupling in the subsequent cycle. 2. Premature Fmoc deprotection: The Fmoc group may be prematurely cleaved during the coupling step, although this is less common.[5]1. Optimize coupling conditions: Refer to the solutions for "Low Coupling Efficiency." 2. Implement capping: After each coupling step that is found to be difficult, cap any unreacted amines with a solution of acetic anhydride and DIPEA in DMF.
Side Product with Mass Corresponding to Homoarginine Lactam 1. Intramolecular cyclization: The activated carboxyl group of this compound reacts with the side-chain guanidino group.[6][7][8] This is more likely with certain activation methods.[6][7]1. Choose an appropriate coupling reagent: Carbodiimide-based coupling in the absence of a strong base may minimize this side reaction.[10] 2. Use pre-activation: Pre-activate the this compound for a short period before adding it to the resin. 3. Avoid excessive base: If using onium salt reagents, use the minimum necessary amount of base (e.g., DIPEA).
Poor Solubility of this compound 1. Inappropriate solvent: The hydrochloride salt may have limited solubility in certain organic solvents. 2. Low temperature: Solubility can decrease at lower temperatures.1. Use a suitable solvent: N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are generally good solvents. A small amount of DMSO can be added to improve solubility. 2. Gentle warming: Gently warm the solution to aid dissolution before adding it to the reaction vessel. Ensure the solution is cooled to room temperature before adding to the resin.

Experimental Protocols

Standard Coupling Protocol using DIC/OxymaPure

This protocol is a good starting point for the coupling of this compound.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Confirmation of Deprotection: Perform a Kaiser test. A positive result (blue beads) confirms the presence of free primary amines.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

  • Activation: Add DIC (3 equivalents) to the coupling solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the activated coupling solution to the resin and agitate at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to check for the completion of the coupling. If the test is positive, a second coupling can be performed.

Optimized Coupling Protocol using HATU/DIPEA for Difficult Couplings

This protocol is recommended for sterically hindered couplings or sequences prone to aggregation.

  • Resin Preparation and Fmoc Deprotection: Follow steps 1-4 of the standard protocol.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Activation: Add DIPEA (6 equivalents) to the coupling solution and mix for 1-2 minutes.

  • Coupling: Immediately add the activated coupling solution to the resin and agitate at room temperature for 30-60 minutes.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test. If the test is positive, consider a second coupling or capping with acetic anhydride.

Visualizations

experimental_workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 kaiser1 Kaiser Test (Confirm Deprotection) wash1->kaiser1 prepare_coupling Prepare Coupling Solution (Fmoc-L-hArg-OH·HCl, Coupling Reagent, Additive) kaiser1->prepare_coupling Positive activation Activate Amino Acid prepare_coupling->activation coupling Couple to Resin activation->coupling wash2 Wash with DMF coupling->wash2 kaiser2 Kaiser Test (Check Completion) wash2->kaiser2 next_cycle Proceed to Next Cycle kaiser2->next_cycle Negative recouple Re-couple or Cap kaiser2->recouple Positive end End of Synthesis next_cycle->end recouple->wash2

Caption: General workflow for this compound coupling.

troubleshooting_workflow start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Couple start->double_couple investigate Investigate Cause: Aggregation, Steric Hindrance, Lactam Formation start->investigate kaiser2 Kaiser Test after Double Couple double_couple->kaiser2 cap Cap with Acetic Anhydride kaiser2->cap Positive proceed Proceed to Next Cycle kaiser2->proceed Negative cap->proceed change_conditions Optimize Conditions for Next Similar Coupling proceed->change_conditions change_reagent Use Stronger Coupling Reagent (e.g., HATU) investigate->change_reagent change_solvent Change Solvent (e.g., NMP, DMSO) investigate->change_solvent

Caption: Troubleshooting decision tree for incomplete coupling reactions.

References

Overcoming solubility issues with Fmoc-L-homoarginine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fmoc-L-homoarginine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a derivative of the amino acid L-homoarginine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. It is primarily used as a building block in solid-phase peptide synthesis (SPPS) to incorporate homoarginine into peptide sequences.[1][2] The presence of the homoarginine residue can introduce cationic properties, potentially enhancing the binding affinity and biological activity of the resulting peptide.[1]

Q2: In which solvents is this compound typically soluble?

Q3: I am observing incomplete dissolution of this compound in DMF. What could be the cause?

A3: Incomplete dissolution can be attributed to several factors:

  • Solvent Quality: The quality of the DMF is crucial. Old or improperly stored DMF can contain impurities like dimethylamine (B145610) from degradation, which can affect solubility and react with the Fmoc group.[5]

  • Concentration: You might be attempting to prepare a solution that is above the saturation point of the compound at the current temperature.

  • Temperature: The temperature of the solvent can influence solubility.

  • Aggregation: Like arginine-containing peptides, this compound may have a tendency to aggregate, reducing its solubility.

Q4: Can I heat the solvent to improve the solubility of this compound?

A4: Gentle warming can be employed to aid dissolution. However, prolonged exposure to high temperatures should be avoided as it may lead to the degradation of the Fmoc-amino acid. A temperature of up to 40°C is generally considered safe for short periods. It is crucial to monitor for any signs of decomposition.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Problem: this compound does not fully dissolve in the coupling solvent.

dot graph TD{ subgraph "Troubleshooting Workflow for Solubility Issues" direction LR A[Start: Undissolved Fmoc-L-homoarginine HCl] --> B{Check Solvent Quality}; B -- "High Quality?" --> C{Is Concentration Too High?}; B -- "Poor Quality?" --> D[Action: Use fresh, high-purity solvent]; C -- "Yes" --> E[Action: Reduce concentration or increase solvent volume]; C -- "No" --> F{Apply Gentle Sonication}; F -- "Dissolved?" --> G[End: Proceed with Coupling]; F -- "Not Dissolved?" --> H{Apply Gentle Warming (up to 40°C)}; H -- "Dissolved?" --> G; H -- "Not Dissolved?" --> I{Consider Solvent Additives}; I -- "e.g., small % of DMSO" --> J[Action: Add co-solvent and observe]; J -- "Dissolved?" --> G; J -- "Not Dissolved?" --> K[Consult Further Technical Support]; end

} Caption: Troubleshooting workflow for this compound solubility.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common SPPS Solvents

SolventAbbreviationSolubilityNotes
N,N-DimethylformamideDMFSolublePreferred solvent for coupling reactions.
N-Methyl-2-pyrrolidoneNMPSolubleA good alternative to DMF, known for high solvating power.[3]
DichloromethaneDCMPoorly SolubleNot recommended as a primary solvent for dissolution.[3]
Dimethyl sulfoxideDMSOSolubleCan be used as a co-solvent to enhance solubility.

Table 2: Estimated Quantitative Solubility of this compound

Disclaimer: The following data is an estimation based on the solubility of similar compounds and should be confirmed empirically.

SolventEstimated Solubility (mg/mL) at 25°C
DMF10 - 20
NMP15 - 25
DCM< 1
DMSO> 30

Experimental Protocols

Protocol 1: Standard Dissolution of this compound for SPPS Coupling

  • Preparation: Ensure all glassware is clean and dry. Use fresh, high-purity DMF.

  • Weighing: Accurately weigh the required amount of this compound in a suitable container.

  • Solvent Addition: Add the calculated volume of DMF to achieve the desired concentration (typically 0.2-0.5 M for coupling reactions).

  • Dissolution: Agitate the mixture at room temperature using a vortex mixer or by gentle swirling.

  • Observation: Visually inspect the solution to ensure complete dissolution before proceeding with the activation and coupling steps.

Protocol 2: Enhanced Dissolution for Difficult Cases

  • Initial Steps: Follow steps 1-3 of the standard protocol.

  • Sonication: If the compound does not fully dissolve, place the container in a sonicator bath for 5-10 minutes.

  • Gentle Warming: If solubility is still an issue, warm the solution to a maximum of 40°C with gentle agitation. Do not overheat.

  • Co-solvent Addition (Optional): As a last resort, a small percentage (e.g., 5-10%) of DMSO can be added to the DMF to improve solubility. Ensure that the co-solvent is compatible with your subsequent reaction steps.

  • Final Check: Once dissolved, allow the solution to return to room temperature before use.

Signaling Pathways & Logical Relationships

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Logical relationships in troubleshooting solubility issues.

References

Preventing racemization of Fmoc-L-homoarginine during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the coupling of Fmoc-L-homoarginine and prevent its racemization during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue when coupling Fmoc-L-homoarginine?

A1: Racemization is the conversion of a chiral molecule, like an L-amino acid, into a mixture of both its L- and D-enantiomers. In peptide synthesis, this leads to the incorporation of the incorrect D-homoarginine diastereomer into your peptide sequence. The biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the sequence of L-amino acids. The presence of D-isomers can significantly reduce or alter the peptide's therapeutic efficacy, introduce unknown toxicological profiles, and complicate purification and analysis.

Q2: What are the primary causes of Fmoc-L-homoarginine racemization during coupling?

A2: Racemization during the coupling step of Fmoc-SPPS primarily occurs through two mechanisms:

  • Oxazolone (B7731731) Formation: The activated carboxylic acid of Fmoc-L-homoarginine can cyclize to form a planar oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry.

  • Direct Enolization: A base in the coupling reaction can directly abstract the α-proton from the activated amino acid, forming a planar enolate intermediate, which can then be protonated from either side, resulting in racemization.

Factors that promote these pathways include the choice of coupling reagent, the strength and concentration of the base used, prolonged activation times, and elevated temperatures.

Q3: Is Fmoc-L-homoarginine particularly susceptible to racemization?

A3: While not as notoriously prone to racemization as Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH, the guanidinium (B1211019) group in the side chain of homoarginine can influence the electronic environment of the α-carbon. As a close structural analog of arginine, which has been shown to be susceptible to racemization under certain conditions, it is crucial to employ optimized, low-racemization coupling protocols when incorporating Fmoc-L-homoarginine.[1]

Q4: What is δ-lactam formation and how does it relate to Fmoc-L-homoarginine coupling?

A4: δ-Lactam formation is a common intramolecular side reaction for arginine and its analogs during activation. The activated carboxyl group can be attacked by the δ-nitrogen of the guanidinium side chain, forming a stable six-membered ring. This side reaction effectively consumes the activated amino acid, preventing it from coupling to the growing peptide chain and leading to deletion sequences. The conditions that favor δ-lactam formation can sometimes overlap with those that cause racemization, making the choice of coupling strategy critical.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Presence of a diastereomeric impurity (D-homoarginine) in the final peptide. Inappropriate Coupling Cocktail: Use of a strong, non-hindered base (e.g., DIPEA) or a coupling reagent prone to over-activation.Optimize Coupling Reagents and Base: Switch to a coupling reagent known for low racemization such as HATU or HCTU in combination with an additive like HOAt or OxymaPure. Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[1]
Prolonged Pre-activation Time: Allowing the Fmoc-L-homoarginine to sit in the activation solution for an extended period before adding it to the resin.Minimize Activation Time: Add the coupling reagent to the amino acid solution immediately before adding it to the resin (in-situ activation). A pre-activation time of 1-2 minutes is generally sufficient if required.
Elevated Temperature: High temperatures, especially in microwave-assisted synthesis, can accelerate racemization.Control Reaction Temperature: Perform the coupling at room temperature or, for particularly sensitive sequences, at 0°C. If using a microwave synthesizer, reduce the coupling temperature.
Incomplete coupling of Fmoc-L-homoarginine (deletion sequence). δ-Lactam Formation: The activated homoarginine is cyclizing instead of coupling to the peptide.Optimize Coupling Strategy: Use a coupling reagent that favors intermolecular coupling over intramolecular cyclization. Carbodiimide-based methods with additives (e.g., DIC/OxymaPure) can be effective. Increase the equivalents of the Fmoc-L-homoarginine and coupling reagents.
Steric Hindrance: The peptide sequence around the coupling site may be sterically demanding.Increase Coupling Time and Equivalents: Extend the coupling time and/or perform a double coupling. Use a more potent coupling reagent like HATU if steric hindrance is significant, while carefully controlling the base and temperature to mitigate racemization risk.

Data Presentation

Comparison of Coupling Reagents on Racemization Levels

While specific quantitative data for Fmoc-L-homoarginine is limited, the following table provides representative data for the structurally similar and racemization-prone amino acid, Fmoc-L-arginine(Pbf)-OH. These values can serve as a guide for selecting a low-racemization coupling strategy for Fmoc-L-homoarginine.

Coupling ReagentAdditiveBase% D-Isomer Formation (Approx.)Reference
HATUHOAtTMP< 0.5%[1]
HBTUHOBtDIPEA1.0 - 2.0%General literature values
DICOxymaPure-< 1.0%General literature values
DICHOBtDIPEA1.5 - 3.0%General literature values

Note: The extent of racemization is highly sequence-dependent and can be influenced by other factors such as solvent, temperature, and reaction time.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU/TMP

This protocol is recommended for coupling Fmoc-L-homoarginine in sequences where racemization is a significant concern.

  • Resin Preparation: Swell the resin-bound peptide in high-purity N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine (B6355638) in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-L-homoarginine(Pbf)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add 2,4,6-collidine (TMP) (6 eq.) to the activation mixture.

    • Immediately add the activation solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test or other suitable test to confirm the completion of the coupling.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

Protocol 2: Low-Racemization Coupling using DIC/OxymaPure

This carbodiimide-based protocol is also an excellent choice for minimizing racemization.

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve Fmoc-L-homoarginine(Pbf)-OH (3 eq.) and OxymaPure (3 eq.) in DMF.

    • Add the solution to the deprotected peptide-resin.

    • Add Diisopropylcarbodiimide (DIC) (3 eq.) to the resin slurry.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring and Washing: Follow steps 5-6 from Protocol 1.

Protocol 3: Quantification of Homoarginine Racemization by Chiral HPLC

This protocol outlines a general method for determining the enantiomeric purity of homoarginine after peptide synthesis and hydrolysis.

  • Peptide Hydrolysis: Hydrolyze the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Sample Preparation:

    • Dry the hydrolysate under vacuum.

    • Reconstitute the amino acid mixture in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate).

  • Chiral HPLC Analysis:

    • Column: Use a chiral stationary phase (CSP) column designed for amino acid enantioseparation.

    • Mobile Phase: An isocratic or gradient system of an organic modifier (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium acetate (B1210297) or trifluoroacetate). The exact conditions will depend on the column used.

    • Detection: UV detection at approximately 210 nm.

    • Analysis: Inject the sample and compare the retention times of the L- and D-homoarginine peaks with those of authentic standards. Quantify the percentage of the D-isomer based on the integrated peak areas.

Visualizations

Logical Relationship of Factors Leading to Racemization

Racemization_Factors cluster_conditions Reaction Conditions cluster_intermediates Reactive Intermediates Strong Base (e.g., DIPEA) Strong Base (e.g., DIPEA) Oxazolone Formation Oxazolone Formation Strong Base (e.g., DIPEA)->Oxazolone Formation Direct Enolization Direct Enolization Strong Base (e.g., DIPEA)->Direct Enolization High Temperature High Temperature High Temperature->Oxazolone Formation accelerates Prolonged Activation Prolonged Activation Prolonged Activation->Oxazolone Formation increases opportunity Racemization Racemization Oxazolone Formation->Racemization Direct Enolization->Racemization Low_Racemization_Workflow start Start: Deprotected Peptide-Resin prep_aa Prepare Activation Solution: Fmoc-L-hArg(Pbf)-OH + Coupling Reagent (e.g., HATU) + Additive (e.g., HOAt) start->prep_aa add_base Add Weak/Hindered Base (e.g., NMM or TMP) prep_aa->add_base couple Immediate Transfer to Resin Couple at Room Temperature add_base->couple monitor Monitor Reaction (e.g., Kaiser Test) couple->monitor wash Wash Resin monitor->wash end End: Coupled Peptide-Resin wash->end

References

Technical Support Center: Enhancing the Yield of Peptides with Multiple Homoarginine Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the synthesis and purification yields of peptides containing multiple homoarginine residues.

Frequently Asked Questions (FAQs)

Q1: My solid-phase peptide synthesis (SPPS) of a peptide with several homoarginine residues has a very low yield. What are the common causes?

A1: Low yields in the synthesis of peptides rich in homoarginine are often due to on-resin aggregation of the growing peptide chains. These peptides are prone to forming stable secondary structures, like β-sheets, which are stabilized by hydrogen bonds. This aggregation can block reactive sites, leading to incomplete deprotection and coupling steps.[1] Another significant factor can be the steric hindrance caused by the bulky side chain of homoarginine and its protecting group, which can impede coupling efficiency.[2]

Q2: How can I detect peptide aggregation during synthesis?

A2: A visible sign of on-resin aggregation is the shrinking of the resin bed.[1] Additionally, you may observe that the resin swells poorly in the synthesis solvent. In automated synthesizers with UV monitoring of the Fmoc deprotection, aggregation can manifest as a flattened and broadened deprotection profile.[3] Standard colorimetric tests for reaction completion, such as the Kaiser or TNBS test, may also provide false-negative results, indicating a complete reaction when, in reality, the N-terminus is inaccessible due to aggregation.[3]

Q3: What are the recommended protecting groups for homoarginine in Fmoc-SPPS?

A3: For Fmoc-based solid-phase peptide synthesis, the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is highly recommended for the guanidino side chain of homoarginine. It offers good stability during synthesis and can be removed efficiently under standard TFA cleavage conditions.[4]

Q4: Can I synthesize a homoarginine-containing peptide by modifying lysine (B10760008) residues?

A4: Yes, a common and effective strategy is the post-synthetic, on-resin guanidinylation of lysine residues to form homoarginine. This is typically achieved by treating the peptide-resin containing lysine residues with a guanidinylating agent, such as O-methylisourea or pyrazole-1-carboxamidine, under basic conditions.[5][6] This approach can be advantageous as the synthesis of the poly-lysine backbone may be more straightforward.

Q5: My homoarginine-rich peptide is difficult to purify using reverse-phase HPLC. What can I do?

A5: Peptides with multiple homoarginine residues are highly polar and may not retain well on standard C18 columns. You can try using a column with a different stationary phase or modifying the mobile phase. Using a shallower gradient during elution can also improve separation. In some cases, alternative purification techniques like ion-exchange chromatography may be more suitable.[7][8]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency and Deletion Sequences

Problem: Mass spectrometry of the crude peptide reveals significant amounts of deletion sequences, particularly at or after homoarginine residues.

Troubleshooting Workflow:

start Low Coupling Efficiency / Deletion Sequences check_reagents Verify Quality and Concentration of Reagents start->check_reagents double_couple Implement Double Coupling for Homoarginine Residues check_reagents->double_couple Reagents OK change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU, COMU) double_couple->change_reagent Still low increase_temp Increase Coupling Temperature (e.g., to 45°C) change_reagent->increase_temp Still low check_completion Monitor Coupling Completion (Kaiser/TNBS Test) increase_temp->check_completion fail Persistent Low Yield increase_temp->fail No improvement check_completion->double_couple Incomplete success Improved Yield check_completion->success Complete

Caption: Troubleshooting workflow for low coupling efficiency.

Issue 2: On-Resin Aggregation

Problem: The synthesis fails, characterized by resin shrinking and incomplete reactions, especially for longer peptides with multiple homoarginine residues.

Troubleshooting Workflow:

start On-Resin Aggregation Suspected change_solvent Switch Solvent to NMP or Add Chaotropic Salts (e.g., LiCl) start->change_solvent pseudoproline Incorporate Pseudoproline Dipeptides change_solvent->pseudoproline No improvement success Aggregation Mitigated change_solvent->success Improved microwave Utilize Microwave-Assisted Synthesis pseudoproline->microwave Still aggregates pseudoproline->success Improved low_load_resin Use a Low-Loading Resin or a PEG-based Resin microwave->low_load_resin Still aggregates microwave->success Improved low_load_resin->success Improved fail Aggregation Persists low_load_resin->fail No improvement

Caption: Troubleshooting workflow for on-resin aggregation.

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency

Note: Data is primarily based on studies with arginine-containing peptides, but similar performance is expected for homoarginine due to the chemical similarity of the side chains.

Coupling ReagentAdditiveBaseSolventReaction Time (min)Approximate Yield (%)Reference
HATU HOAtDIPEADMF30~99[9]
COMU NoneDIPEADMF15-30>99[9]
HBTU HOBtDIPEADMF30~95-98[9]
PyBOP HOBtDIPEADMF30~95[9]
Table 2: Strategies to Mitigate Aggregation
StrategyPrincipleExpected Yield ImprovementReference
Incorporate Pseudoproline Dipeptides Introduces a "kink" in the peptide backbone, disrupting secondary structure formation.[10]Up to 10-fold in highly aggregated sequences.[1][1][10]
Use Chaotropic Salts (e.g., LiCl) Disrupts hydrogen bonding that leads to aggregation.[3]Significant improvement in coupling efficiency.[3]
Microwave-Assisted Synthesis Increases reaction kinetics, potentially reducing the time for aggregation to occur.[3]Improved purity and yield, especially for long peptides.[3]
Switch to a Low-Loading or PEG Resin Increases the distance between peptide chains, reducing inter-chain interactions.Improved synthesis of long or difficult sequences.[11][11]

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-Homoarginine(Pbf)-OH
  • Fmoc Deprotection: Treat the peptide-resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes. Drain and repeat the treatment for another 15-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • First Coupling:

    • In a separate vessel, pre-activate Fmoc-Homoarginine(Pbf)-OH (3 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Second Coupling: Repeat step 3.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) before proceeding to the next deprotection step.

  • Monitoring: Perform a Kaiser or TNBS test to confirm the absence of free primary amines, indicating complete coupling.

Protocol 2: On-Resin Guanidinylation of Lysine Residues

This protocol is adapted for the conversion of lysine to homoarginine on a solid support.[5]

  • Peptide Synthesis: Synthesize the peptide containing lysine residues at the desired positions using standard Fmoc-SPPS. The lysine side chain should be protected with a group that can be selectively removed without cleaving the peptide from the resin (e.g., Dde or ivDde).

  • Selective Deprotection: Treat the peptide-resin with 2% hydrazine (B178648) in DMF (v/v) for 3-5 minutes. Repeat this step 3-4 times to ensure complete removal of the Dde/ivDde group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Guanidinylation:

    • Prepare a solution of pyrazole-1-carboxamidine hydrochloride (6 equivalents per lysine residue) and DIPEA (6 equivalents per lysine residue) in DMF.

    • Add the guanidinylation solution to the resin and agitate at room temperature for at least 60 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).

  • Cleavage and Global Deprotection: Proceed with the standard cleavage protocol using a TFA-based cocktail to cleave the peptide from the resin and remove the remaining side-chain protecting groups.

Protocol 3: Cleavage of Peptides with Multiple Homoarginine(Pbf) Residues

For peptides containing multiple Pbf-protected homoarginine residues, an extended cleavage time and an optimized scavenger cocktail are recommended.[12]

  • Resin Preparation: After the final synthesis step, wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare "Reagent R" fresh: 90% TFA, 5% thioanisole, 3% 1,2-ethanedithiol (B43112) (EDT), and 2% anisole (B1667542) (v/v).[13]

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin). Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling. For peptides with a high number of homoarginine residues, the cleavage time may need to be extended.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

Visualizations

cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle resin Resin with N-terminal Fmoc group deprotection Fmoc Deprotection (20% piperidine/DMF) resin->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Amino Acid Coupling (Fmoc-hArg(Pbf)-OH + Coupling Reagent) washing1->coupling washing2 Washing (DMF/DCM) coupling->washing2 elongated_peptide Elongated Peptide Chain washing2->elongated_peptide elongated_peptide->deprotection Repeat for next amino acid cleavage Final Cleavage and Deprotection (TFA Cocktail) elongated_peptide->cleavage purification HPLC Purification cleavage->purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

start Synthesize Poly-Lysine Peptide (Lys side chains protected with Dde) deprotect Selective Dde Deprotection (2% Hydrazine/DMF) start->deprotect wash1 Wash with DMF deprotect->wash1 guanidinylate Guanidinylation (Pyrazole-1-carboxamidine + DIPEA) wash1->guanidinylate wash2 Wash with DMF/DCM guanidinylate->wash2 cleave Cleavage and Global Deprotection wash2->cleave product Purified Poly-Homoarginine Peptide cleave->product

Caption: Workflow for on-resin conversion of lysine to homoarginine.

References

Technical Support Center: Purity Analysis of Synthetic Peptides with Fmoc-L-homoarginine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic peptides containing Fmoc-L-homoarginine.

FAQs: Synthesis and Purity Analysis

Q1: What are the primary challenges when incorporating Fmoc-L-homoarginine into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS)?

A1: Incorporating Fmoc-L-homoarginine can present challenges similar to those encountered with Fmoc-L-arginine, primarily due to the guanidinium (B1211019) group in the side chain. Key challenges include:

  • Coupling Efficiency: The bulky nature of the protected homoarginine side chain can lead to steric hindrance, potentially resulting in incomplete coupling and deletion sequences.

  • Side Reactions: Although less documented than for arginine, the potential for side reactions such as lactam formation exists. Additionally, sulfonation of the guanidinium group can occur if certain protecting groups like Pmc or Mtr are used, arising from unexpected cleavage during synthesis.[1][2]

  • Peptide Aggregation: The introduction of a strongly basic residue like homoarginine can influence the secondary structure and solubility of the growing peptide chain on the resin, potentially leading to aggregation.[3] This can hinder both coupling and deprotection steps.

Q2: How does the choice of protecting group for the homoarginine side chain impact the synthesis and purity of the final peptide?

A2: The selection of the side-chain protecting group is critical. The most commonly used protecting group for arginine, and by extension homoarginine, is Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). It offers good stability during synthesis and is readily cleaved by trifluoroacetic acid (TFA). While Pbf is generally effective, alternative protecting groups may be considered to mitigate specific side reactions. For instance, different protecting groups can influence the extent of side reactions like tryptophan alkylation during cleavage.

Q3: What are the recommended analytical techniques for assessing the purity of a synthetic peptide containing L-homoarginine?

A3: A multi-pronged approach is recommended to ensure a comprehensive purity analysis:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for determining the percentage purity of the target peptide and separating it from impurities.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the synthesized peptide and identifying the mass of any impurities.

  • Amino Acid Analysis (AAA): This technique verifies the amino acid composition of the peptide and provides an accurate measure of the net peptide content.[4][5][6][][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low crude peptide purity with multiple peaks in HPLC Incomplete coupling of Fmoc-L-homoarginine or other amino acids.- Perform a double coupling for the homoarginine residue. - Increase the coupling time. - Use a more efficient coupling reagent combination (e.g., HCTU/DIPEA).
Peptide aggregation on the resin.- Synthesize at a higher temperature to disrupt secondary structures. - Incorporate a pseudo-proline dipeptide or a Dmb-protected amino acid to break aggregation.[3] - Use a more polar solvent system if compatible with the synthesis.
Presence of a significant peak with a mass corresponding to a deletion of homoarginine Steric hindrance preventing complete coupling of Fmoc-L-homoarginine.- In addition to double coupling, consider using a lower substitution resin to reduce peptide chain crowding.
Mass spectrometry reveals unexpected adducts or modifications. Side reactions during synthesis or cleavage.- If sulfonation is observed, ensure the use of an effective scavenger cocktail during TFA cleavage.[1][2] - For other modifications, review the compatibility of all protecting groups and cleavage conditions.
Broad or tailing peaks in the HPLC chromatogram. Poor solubility of the peptide. Secondary interactions with the stationary phase.- Modify the mobile phase pH. - Use a different stationary phase (e.g., a column with a different pore size or carbon load).
Amino acid analysis shows an incorrect ratio of amino acids. Incomplete hydrolysis of the peptide. Degradation of certain amino acids during hydrolysis.- Optimize hydrolysis conditions (time and temperature). - Use specific additives to protect sensitive amino acids (e.g., phenol (B47542) for tyrosine).

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for the purity analysis of a synthetic peptide containing L-homoarginine.

Materials:

  • Lyophilized crude peptide

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL. Vortex and sonicate briefly to ensure complete dissolution. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm and 280 nm

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      30 65
      35 95
      40 95
      41 5

      | 45 | 5 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the target peptide as the percentage of its peak area relative to the total area of all peaks.

Mass Spectrometry (MS)

This protocol describes the confirmation of the molecular weight of the synthetic peptide.

Materials:

  • Purified peptide fraction from HPLC or a dissolved crude sample

  • MS-grade water, acetonitrile, and formic acid

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

  • Sample Preparation: Dilute the peptide sample in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of approximately 5-10 µM.

  • MS Analysis: Infuse the sample directly into the mass spectrometer or analyze the eluent from an LC-MS system.

  • Data Acquisition: Acquire the mass spectrum in a positive ion mode over a mass range appropriate for the expected molecular weight of the peptide.

  • Data Analysis: Compare the observed monoisotopic mass with the theoretically calculated mass of the peptide. The presence of impurities will be indicated by other signals in the spectrum.

Amino Acid Analysis (AAA)

This protocol provides a general workflow for determining the amino acid composition and net peptide content.

Materials:

  • Lyophilized peptide

  • 6 M Hydrochloric acid (HCl) with 1% phenol

  • Amino acid standards

  • Derivatization reagent (e.g., phenylisothiocyanate - PITC)

  • Amino acid analyzer or HPLC system with a fluorescence or UV detector

Procedure:

  • Hydrolysis: Place a precisely weighed amount of the peptide (approximately 0.5-1 mg) into a hydrolysis tube. Add 6 M HCl with 1% phenol. Seal the tube under vacuum and heat at 110 °C for 24 hours.

  • Derivatization: After hydrolysis, cool the sample, and remove the HCl under vacuum. Re-dissolve the amino acid hydrolysate in a suitable buffer and derivatize using a standard protocol (e.g., PITC derivatization).

  • Analysis: Inject the derivatized sample and amino acid standards onto the amino acid analyzer or HPLC system.

  • Data Analysis: Identify and quantify each amino acid by comparing the retention times and peak areas to the standards. Calculate the molar ratios of the amino acids and compare them to the expected composition of the peptide. The net peptide content can be calculated by comparing the total weight of the recovered amino acids to the initial weight of the peptide sample, accounting for the addition of water during hydrolysis.

Data Presentation

Table 1: Comparison of Analytical Techniques for Purity Assessment

Technique Principle Information Provided Advantages Limitations
RP-HPLC Separation based on hydrophobicity.Percentage purity, separation of impurities.High resolution, quantitative.Co-eluting impurities may not be resolved.
Mass Spectrometry Measurement of mass-to-charge ratio.Molecular weight confirmation, identification of impurities by mass.High sensitivity and specificity.Does not provide quantitative purity information on its own.
Amino Acid Analysis Hydrolysis followed by quantification of constituent amino acids.Amino acid composition, net peptide content.Accurate quantification of peptide amount.Destructive to the sample, does not detect sequence errors.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_final Final Product SPPS Solid-Phase Peptide Synthesis (Incorporation of Fmoc-L-homoarginine) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC RP-HPLC (Purity Assessment & Purification) Crude_Peptide->HPLC MS Mass Spectrometry (Identity Confirmation) HPLC->MS Pure_Peptide Purified Peptide (>95% Purity) HPLC->Pure_Peptide AAA Amino Acid Analysis (Composition & Content) Pure_Peptide->AAA Troubleshooting_Logic Start Low Crude Purity in HPLC Check_MS Analyze by Mass Spectrometry Start->Check_MS Deletion Major Peak is Deletion Sequence? Check_MS->Deletion Adducts Unexpected Adducts? Deletion->Adducts No Sol_Coupling Optimize Coupling: - Double Couple - Increase Time - Change Reagents Deletion->Sol_Coupling Yes Complex Complex Mixture of Impurities? Adducts->Complex No Sol_Cleavage Optimize Cleavage: - Review Scavengers - Check Protecting Groups Adducts->Sol_Cleavage Yes Sol_Aggregation Address Aggregation: - Higher Temp Synthesis - Use Aggregation Breakers Complex->Sol_Aggregation Yes

References

Cleavage cocktail for peptides with homoarginine from resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the cleavage of synthetic peptides from resin, with a special focus on peptides containing the non-standard amino acid homoarginine.

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of peptides, particularly those containing homoarginine, from the solid-phase resin.

Issue Possible Cause Recommended Solution
Low Peptide Yield Incomplete cleavage from the resin.- Extend the cleavage reaction time. For peptides with multiple arginine or homoarginine residues, a longer duration may be necessary.[1][2] - Utilize a stronger cleavage cocktail, such as Reagent R, which is specifically designed for peptides with sulfonyl-protected arginine residues.[1][3] - Re-treat the resin with a fresh batch of cleavage cocktail.[4]
Peptide is soluble in the precipitation solvent (e.g., diethyl ether).- Concentrate the trifluoroacetic acid (TFA) filtrate before adding it to cold ether.[4] - Increase the volume of cold ether used for precipitation.[4] - Ensure the ether is sufficiently cold (ideally -20°C or colder).
Incomplete Removal of Side-Chain Protecting Groups Insufficient cleavage/deprotection time, especially for bulky protecting groups on arginine or homoarginine (e.g., Pbf).- Increase the cleavage reaction time. A general guideline for arginine-rich peptides is a baseline of 90 minutes plus an additional 30 minutes for each arginine residue.[1][2] - Ensure the cleavage cocktail is freshly prepared, as the scavengers can degrade over time.[4][5]
Inefficient cleavage cocktail for the specific protecting groups used.- For peptides with multiple sulfonyl-protected arginines (like Pbf on homoarginine), Reagent R is highly recommended.[1][3] - Consider using a cleavage cocktail with trimethylsilyl (B98337) bromide (TMSBr) for difficult-to-remove protecting groups.[6][7]
Presence of Unexpected Adducts in Mass Spectrometry Alkylation of sensitive residues (e.g., Tryptophan, Methionine, Cysteine) by carbocations generated during cleavage.- Ensure the cleavage cocktail contains a sufficient amount and variety of scavengers. Triisopropylsilane (TIS) is effective against carbocations.[6][8] - For peptides containing Trp, Met, or Cys, a more robust cocktail like Reagent K, which contains multiple scavengers, is advisable.[3][6]
O-sulfonation of Serine or Threonine residues.This can occur during the removal of Pmc or Mtr protecting groups from arginine. While less common with the more labile Pbf group, it is a potential side reaction. Ensure the use of effective scavengers.[9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard cleavage cocktail for a peptide containing homoarginine?

A1: For peptides containing homoarginine, which is structurally similar to arginine, a standard and robust cleavage cocktail such as "Reagent K" is a good starting point.[6][8] However, for peptides with multiple homoarginine or arginine residues, especially if they are protected with bulky sulfonyl groups like Pbf, "Reagent R" is often recommended for more efficient cleavage and deprotection.[1][3]

Q2: How long should the cleavage reaction be performed for a peptide with multiple homoarginine residues?

A2: The optimal cleavage time can vary. A common starting point is 2 to 4 hours at room temperature.[1] For peptides rich in arginine or homoarginine, extending the cleavage time is often beneficial to ensure complete removal of the side-chain protecting groups.[1][2] It is advisable to perform a small-scale trial cleavage to determine the optimal duration for your specific peptide.

Q3: What are the most common side reactions during the cleavage of peptides containing homoarginine?

A3: Similar to arginine-containing peptides, common side reactions include incomplete removal of the side-chain protecting group (e.g., Pbf) and alkylation of sensitive amino acids like tryptophan, methionine, or cysteine by carbocations generated during cleavage.[1][6] Using a well-formulated cleavage cocktail with appropriate scavengers is crucial to minimize these side reactions.

Q4: My peptide is not precipitating in cold ether. What should I do?

A4: If your peptide does not precipitate, it may be soluble in ether or the cleavage may have been unsuccessful. First, try to concentrate the TFA solution by carefully evaporating some of the TFA with a stream of nitrogen before adding it to a larger volume of cold ether.[4] If precipitation still fails, it is recommended to analyze a small aliquot of the TFA solution by mass spectrometry to confirm if the peptide was successfully cleaved from the resin.[4]

Cleavage Cocktail Compositions

The selection of the appropriate cleavage cocktail is critical for successful peptide cleavage and deprotection. The table below summarizes common cleavage cocktails.

Reagent NameComposition (v/v)Target Peptides & Remarks
Standard Cocktail (TFA/TIS/H₂O) 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OSuitable for most peptides without sensitive residues like Cys, Met, or Trp.[8]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole (B89551), 2.5% 1,2-Ethanedithiol (EDT)A robust and widely used cocktail for peptides containing sensitive residues such as Cys, Met, Trp, and Tyr.[6][8]
Reagent R TFA / Thioanisole / EDT / Anisole (B1667542) (90:5:3:2)Especially suited for cleaving and deprotecting peptides that contain arginine (and by extension, homoarginine) residues protected with sulfonyl groups.[3][10]
"Odorless" Cocktail (Reagent B) 88% TFA, 5% Phenol, 5% H₂O, 2% TISA less odorous alternative to cocktails containing thioanisole and EDT. Useful when the peptide contains trityl-based protecting groups.[3]

Experimental Protocol: Standard Cleavage of a Homoarginine-Containing Peptide

This protocol describes a standard procedure for cleaving a peptide containing homoarginine from a solid-phase resin using Reagent R.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Anisole

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel with a frit and stopcock

  • Shaker or vortexer

  • Centrifuge and centrifuge tubes

  • Sintered glass funnel

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin with DCM (3 x 5 mL) to swell the resin and remove any residual solvents from synthesis.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, carefully prepare the Reagent R cleavage cocktail by mixing TFA, thioanisole, EDT, and anisole in a 90:5:3:2 volumetric ratio. Prepare a sufficient volume to suspend the resin (approximately 2 mL for 100 mg of resin). Caution: TFA is highly corrosive and the other reagents are noxious. Handle with appropriate personal protective equipment.

  • Cleavage Reaction: Add the freshly prepared Reagent R to the peptide-resin. Gently agitate the mixture at room temperature for 2-4 hours. For peptides with multiple homoarginine residues, this time may be extended.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture through a sintered glass funnel into a clean collection tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • In a larger tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with a small amount of cold ether two more times.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Peptide Purification: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Peptide Cleavage and Isolation

Cleavage_Workflow Peptide Cleavage and Isolation Workflow start Start: Dried Peptide-Resin wash_resin Wash Resin with DCM start->wash_resin cleavage Cleavage Reaction (2-4 hours at RT) wash_resin->cleavage prepare_cocktail Prepare Cleavage Cocktail (e.g., Reagent R) prepare_cocktail->cleavage filter Filter to Separate Resin cleavage->filter precipitate Precipitate Peptide in Cold Diethyl Ether filter->precipitate centrifuge Centrifuge to Pellet Peptide precipitate->centrifuge wash_pellet Wash Pellet with Cold Ether centrifuge->wash_pellet dry_peptide Dry Crude Peptide wash_pellet->dry_peptide purify Purify by RP-HPLC dry_peptide->purify end End: Purified Peptide purify->end

Caption: A step-by-step workflow for the cleavage and isolation of a synthetic peptide from resin.

References

Technical Support Center: Guanidino Group Protection for Homoarginine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies for protecting the guanidino group of homoarginine during chemical synthesis. The information is presented in a question-and-answer format to directly address common issues and questions.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the guanidino group of homoarginine during peptide synthesis?

A1: The guanidino group of homoarginine is strongly basic (pKa ≈ 12.5) and highly nucleophilic.[1] During peptide synthesis, this reactive side chain can cause several undesirable side reactions if left unprotected. These include:

  • Side-chain branching: The nucleophilic guanidino group can react with activated carboxyl groups of incoming amino acids, leading to the formation of branched peptides.

  • Interfering with coupling reactions: The basicity of the guanidino group can neutralize the acidic conditions required for some coupling reagents, reducing coupling efficiency.

  • Formation of byproducts: Unprotected guanidino groups can participate in various side reactions, complicating the purification of the target peptide.[2]

Therefore, protecting the guanidino group is crucial to ensure the synthesis of the desired peptide sequence with high purity and yield.

Q2: What are the most common protecting groups for the homoarginine guanidino function in Fmoc-based solid-phase peptide synthesis (SPPS)?

A2: The most common protecting groups for the homoarginine guanidino group in Fmoc-SPPS are analogous to those used for arginine. These include sulfonyl-based groups and carbamate-based groups. The commercially available Fmoc-hArg(Pbf)-OH is widely used and can be employed in the same manner as Fmoc-Arg(Pbf)-OH.[3]

The primary protecting groups are:

  • Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): This is currently the most widely used protecting group for arginine and, by extension, homoarginine in Fmoc-SPPS. It offers a good balance of stability to the basic conditions of Fmoc removal and lability to the acidic conditions of final cleavage.[4][5]

  • Boc (tert-butoxycarbonyl): The guanidino group can be di-protected with two Boc groups (Boc)₂. This strategy provides excellent protection but can be sterically bulky, potentially slowing down coupling reactions.[6][7]

  • NO₂ (Nitro): The nitro group is a strong electron-withdrawing group that effectively reduces the nucleophilicity of the guanidino group. It is very stable during SPPS but requires specific and harsher conditions for its removal.[1][8]

Q3: How do I choose the right protecting group for my experiment?

A3: The choice of protecting group depends on several factors, including the sequence of your peptide, the desired cleavage conditions, and the presence of other sensitive residues.

  • For routine synthesis: Pbf is the recommended choice for most applications due to its reliability and compatibility with standard Fmoc-SPPS protocols.[4]

  • To avoid sulfonation side reactions: If your peptide contains sensitive residues like tryptophan or tyrosine that are prone to modification by sulfonyl-based protecting groups, (Boc)₂ protection is a good alternative.[6]

  • For orthogonal protection strategies: If you need to selectively deprotect the guanidino group on the resin, the NO₂ group offers an orthogonal strategy, as it is stable to TFA and can be removed under specific reductive conditions.[1][9]

Below is a decision-making workflow to help you select the appropriate protecting group:

G Choosing a Guanidino Protecting Group for Homoarginine start Start: Need to protect homoarginine guanidino group q1 Does the peptide sequence contain Trp or Tyr residues sensitive to sulfonation? start->q1 q2 Is an orthogonal deprotection strategy required on-resin? q1->q2 No boc Consider (Boc)₂ to avoid sulfonation q1->boc Yes pbf Use Pbf (Standard Choice) q2->pbf No no2 Use NO₂ for orthogonal deprotection q2->no2 Yes

Choosing a Guanidino Protecting Group

Troubleshooting Guides

Problem 1: Low coupling efficiency when introducing a protected homoarginine residue.

Possible Cause Solution
Steric Hindrance Protected homoarginine, especially with the (Boc)₂ group, is bulky. This can slow down the coupling reaction. Solution: Increase the coupling time or perform a double coupling.[7][10]
δ-Lactam Formation During activation, the activated carboxyl group can react intramolecularly with the side-chain guanidino group, forming a stable δ-lactam. This consumes the activated amino acid, leading to incomplete coupling. This is more prevalent with (Boc)₂ protection.[11] Solution: Use a protecting group less prone to this side reaction, such as NO₂.[1] Alternatively, use optimized coupling conditions and consider double coupling.
Aggregation of the growing peptide chain As the peptide chain elongates, it can aggregate, making the N-terminus less accessible for coupling. Solution: Use a higher temperature for coupling (if compatible with your resin and sequence) or use a solvent known to disrupt aggregation, such as N-butylpyrrolidinone (NBP).[12]

Problem 2: Side reactions observed after final cleavage and deprotection.

Possible Cause Solution
Modification of Tryptophan or Tyrosine During the acidic cleavage of sulfonyl-based protecting groups like Pbf, the released protecting group can re-attach to electron-rich side chains of Trp or Tyr. Solution: Use a cleavage cocktail containing scavengers like triisopropylsilane (B1312306) (TIS) and water. For highly sensitive sequences, consider using (Boc)₂ protection for homoarginine.[5][6]
Incomplete Deprotection The Pbf group can be difficult to remove completely, especially if multiple Pbf-protected residues are present in the peptide.[5] Solution: Extend the cleavage time (e.g., from 2 hours to 4 hours) and ensure a sufficient volume of the cleavage cocktail is used. Monitor the deprotection by HPLC.
Formation of Ornithine When using the NO₂ protecting group, harsh deprotection conditions can sometimes lead to the formation of ornithine as a byproduct.[8] Solution: Carefully optimize the deprotection conditions (e.g., concentration of SnCl₂, temperature, and reaction time) for the specific peptide sequence.

Data Presentation

Table 1: Comparison of Common Guanidino Protecting Groups for Homoarginine in Fmoc-SPPS

Protecting GroupStructureStabilityDeprotection ConditionsAdvantagesDisadvantages
Pbf Sulfonyl-basedStable to piperidine (B6355638); Acid-labileTFA-based cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)[5]Good balance of stability and lability; Widely used.[4]Can lead to sulfonation of sensitive residues; Can be difficult to cleave completely.[5]
(Boc)₂ Carbamate-basedStable to piperidine; Acid-labileTFA-based cleavage cocktailAvoids sulfonation side reactions.[6]Sterically bulky, may slow coupling; More prone to δ-lactam formation.[7][11]
NO₂ Nitro-basedStable to piperidine and TFAReductive cleavage (e.g., SnCl₂ in 2-MeTHF at 55°C)[1][9]Orthogonal to standard Fmoc-SPPS; Prevents δ-lactam formation.[1]Requires an additional, specific deprotection step; Deprotection can be harsh and sequence-dependent.[8]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-hArg(Pbf)-OH

This protocol is adapted from the synthesis of Fmoc-Arg(Pbf)-OH and should be optimized for homoarginine.[13][14]

  • Amino Group Protection (if starting from unprotected homoarginine): The α-amino group of homoarginine is first protected with a temporary protecting group like Boc.

  • Guanidino Group Protection:

    • Dissolve the Nα-Boc-homoarginine in a suitable solvent system (e.g., THF/water).

    • Add a base (e.g., Na₂CO₃) to adjust the pH.

    • Slowly add Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride) and allow the reaction to proceed at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Work up the reaction to isolate Nα-Boc-hArg(Pbf)-OH.

  • Deprotection of the Amino Group: Remove the Nα-Boc group using acidic conditions (e.g., HCl in a suitable solvent).

  • Fmoc Group Introduction:

    • Dissolve the resulting H-hArg(Pbf)-OH in a solvent mixture (e.g., water/THF).

    • Adjust the pH to basic with a suitable base (e.g., Na₂CO₃).

    • Slowly add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester).

    • Monitor the reaction until completion.

    • Acidify and extract the product, Fmoc-hArg(Pbf)-OH. Purify as needed.

G Synthesis of Fmoc-hArg(Pbf)-OH start Start: Nα-Boc-Homoarginine step1 Guanidino Protection with Pbf-Cl start->step1 step2 Nα-Boc Deprotection (Acidic conditions) step1->step2 step3 Fmoc Introduction with Fmoc-OSu step2->step3 end Final Product: Fmoc-hArg(Pbf)-OH step3->end

Synthesis of Fmoc-hArg(Pbf)-OH

Protocol 2: Standard Coupling of Fmoc-hArg(Pbf)-OH in SPPS

  • Resin Preparation: Start with the resin-bound peptide with a free N-terminal amine. Swell the resin in a suitable solvent like DMF.

  • Activation: In a separate vessel, pre-activate Fmoc-hArg(Pbf)-OH (e.g., 3 equivalents) with a coupling agent like HBTU/HOBt or DIC/OxymaPure in DMF. Add a base like DIPEA.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

Protocol 3: Final Cleavage and Deprotection of a Peptide Containing hArg(Pbf)

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler one like TFA/TIS/water (95:2.5:2.5) if the sequence is not prone to side reactions.[5]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow it to react at room temperature for 2-4 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation and Purification: Centrifuge to pellet the crude peptide. Wash the pellet with cold ether and dry under vacuum. The crude peptide can then be purified by HPLC.

References

Validation & Comparative

The Impact of a Single Methylene Group: A Comparative Guide to the Biological Activity of Homoarginine vs. Arginine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between incorporating arginine (Arg) or its homolog, homoarginine (Har), into a peptide sequence can have profound implications for its biological activity, stability, and cellular interactions. This guide provides an objective comparison of these two closely related amino acids within the context of peptide science, supported by experimental data and detailed methodologies.

The substitution of arginine with homoarginine, which features an additional methylene (B1212753) group in its side chain, may seem like a subtle modification. However, this change significantly alters the physicochemical properties of the peptide, influencing its susceptibility to enzymatic degradation, its ability to penetrate cell membranes, and its interaction with biological targets. Understanding these differences is crucial for the rational design of peptide-based therapeutics and research tools.

I. Enzymatic Stability: Resisting Proteolytic Degradation

A primary advantage of substituting arginine with homoarginine is the enhanced resistance to cleavage by trypsin and trypsin-like serine proteases. Trypsin specifically cleaves peptide bonds C-terminal to arginine and lysine (B10760008) residues. The introduction of an extra methylene group in the homoarginine side chain sterically hinders the optimal positioning of the peptide bond in the enzyme's active site, thereby reducing the rate of hydrolysis.

SubstrateEnzymekcat/Km (M⁻¹s⁻¹)Reference
Phenylthiazolone-ArginineTrypsin1.1 x 10³[1]
Phenylthiazolone-HomoarginineTrypsin0.27 x 10³[1]

As the data indicates, the specificity constant (kcat/Km) for the hydrolysis of a homoarginine derivative by trypsin is approximately four times lower than that of the corresponding arginine derivative, signifying a significantly slower rate of cleavage[1]. This increased stability can translate to a longer biological half-life for homoarginine-containing peptides in vivo. Studies have consistently shown that the rate of hydrolysis of homoarginine residues is slower compared to their arginine or lysine counterparts[2].

II. Cellular Uptake and Intracellular Delivery

Both arginine-rich and homoarginine-containing peptides are well-known as cell-penetrating peptides (CPPs), capable of traversing the cell membrane and delivering a variety of cargo molecules into the cytoplasm. While both types of peptides can facilitate cellular entry, the efficiency and mechanisms can differ.

Arginine-rich peptides are known to utilize endocytic pathways, particularly macropinocytosis, for cellular entry. This process is often initiated by the interaction of the positively charged guanidinium (B1211019) groups of arginine with negatively charged proteoglycans on the cell surface, triggering a signaling cascade that leads to membrane ruffling and vesicle formation.

While direct quantitative comparisons of cellular uptake between identical peptide sequences containing either arginine or homoarginine are limited in the literature, studies on related systems provide valuable insights. For instance, the cellular uptake of the amino acids themselves via the b(0,+)-AT-rBAT transporter shows that L-homoarginine has a lower Michaelis constant (Km) than L-arginine, suggesting a higher affinity for this particular transporter.

SubstrateTransporterKm (µM)
L-Arginineb(0,+)-AT-rBAT512.6
L-Homoarginineb(0,+)-AT-rBAT197.0

The efficiency of cellular uptake for arginine-rich peptides is also dependent on the number of arginine residues, with studies showing varying optimal lengths for different cell types and conditions[3][4][5].

III. Receptor Binding and Biological Activity

The substitution of arginine with homoarginine can modulate the binding affinity of peptides to their target receptors and, consequently, their biological activity. This is particularly relevant in fields like opioid peptide research, where precise interactions with G protein-coupled receptors are critical.

PeptideReceptorBinding Affinity (IC50 or Ki)Reference
H-Tyr-D-Arg-Phe-Gly-OEtOpioid ReceptorsIC50 = 8.46 nM[6]
H-Tyr(Et)-D-Arg-Phe-Gly-OEtOpioid ReceptorsIC50 = 23.7 nM[6]
DIPP-NH2 [C]µ-Opioid ReceptorKi = 1.14 nM[7]
DIPP-NH2 [C]δ-Opioid ReceptorKi = 2.41 nM[7]
DAMGOµ-Opioid ReceptorKi = 0.7 - 3.3 nM[8]

The lack of direct comparative data for homoarginine analogs highlights a gap in the current understanding and an area for future research. The subtle change in side-chain length and flexibility introduced by the homoarginine substitution could potentially alter the peptide's conformation and its fit within the receptor's binding pocket, leading to either enhanced or diminished affinity and efficacy.

IV. Signaling Pathways

The distinct biological roles of arginine and homoarginine are reflected in the signaling pathways they influence. Arginine-rich peptides are known to trigger a specific pathway for cellular entry, while homoarginine plays a key role in the nitric oxide signaling cascade.

Arginine-Rich Peptide-Induced Macropinocytosis

// Nodes ARP [label="Arginine-Rich\nPeptide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proteoglycan [label="Cell Surface\nProteoglycans", fillcolor="#FBBC05", fontcolor="#202124"]; Rac1_GDP [label="Rac1-GDP\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Rac1_GTP [label="Rac1-GTP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Actin [label="Actin\nPolymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ruffling [label="Membrane\nRuffling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Macropinosome [label="Macropinosome\nFormation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Uptake [label="Cellular\nUptake", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ARP -> Proteoglycan [label="Binds", color="#5F6368", fontcolor="#202124"]; Proteoglycan -> Rac1_GDP [label="Activates\nSignaling", color="#5F6368", fontcolor="#202124"]; Rac1_GDP -> Rac1_GTP [label="GEF", color="#5F6368", fontcolor="#202124"]; Rac1_GTP -> Actin [color="#5F6368"]; Actin -> Ruffling [color="#5F6368"]; Ruffling -> Macropinosome [color="#5F6368"]; Macropinosome -> Uptake [color="#5F6368"]; } Arginine-rich peptide-induced macropinocytosis pathway.

Homoarginine and the Nitric Oxide (NO) Pathway

// Nodes Har [label="L-Homoarginine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arg [label="L-Arginine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NOS [label="Nitric Oxide\nSynthase (NOS)", fillcolor="#FBBC05", fontcolor="#202124"]; Arginase [label="Arginase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide (NO)\n+ L-Homocitrulline", fillcolor="#34A853", fontcolor="#FFFFFF"]; Urea [label="Urea + L-Ornithine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Har -> NOS [label="Substrate", color="#5F6368", fontcolor="#202124"]; Arg -> NOS [label="Substrate", color="#5F6368", fontcolor="#202124"]; NOS -> NO [color="#5F6368"]; Arg -> Arginase [color="#5F6368"]; Arginase -> Urea [color="#5F6368"]; Har -> Arginase [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335", fontcolor="#202124"]; Arginase -> NOS [label="Competes for\nL-Arginine", style=dashed, arrowhead=tee, color="#EA4335", fontcolor="#202124"]; } Role of homoarginine in the nitric oxide pathway.

V. Experimental Protocols

A. Peptide Synthesis (General)

The synthesis of both arginine and homoarginine-containing peptides is typically achieved through solid-phase peptide synthesis (SPPS).

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Resin Support Deprotection Fmoc Deprotection (e.g., Piperidine) Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Wash Wash Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization

Protocol for Homoarginine Incorporation: Homoarginine is typically incorporated into a peptide sequence by first synthesizing the peptide with a lysine residue at the desired position, using a side-chain protecting group that can be selectively removed (e.g., Mtt). Following the selective deprotection of the lysine's ε-amino group while the peptide is still on the solid support, the free amino group is guanidinylated using a reagent such as 1-amidinopyrazole hydrochloride.

B. Trypsin Stability Assay

Objective: To determine the rate of peptide cleavage by trypsin.

  • Peptide Solution Preparation: Dissolve the arginine-containing and homoarginine-containing peptides in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final concentration of 1 mg/mL.

  • Trypsin Solution Preparation: Prepare a stock solution of trypsin (e.g., TPCK-treated) in 1 mM HCl to a concentration of 1 mg/mL. Immediately before use, dilute the trypsin stock to the desired final concentration (e.g., 1:100 enzyme:substrate ratio) in the assay buffer.

  • Reaction Initiation: Add the diluted trypsin solution to the peptide solution to initiate the reaction. Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction in the aliquot by adding a quenching solution, such as 10% trifluoroacetic acid (TFA).

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC). Monitor the decrease in the peak area of the intact peptide and the increase in the peak areas of the cleavage products over time.

  • Data Analysis: Plot the percentage of remaining intact peptide against time to determine the degradation kinetics.

C. Cellular Uptake Assay using Flow Cytometry

Objective: To quantify the intracellular accumulation of fluorescently labeled peptides.

  • Cell Culture: Plate cells (e.g., HeLa or Jurkat cells) in a 24-well plate and culture until they reach approximately 80% confluency.

  • Peptide Labeling: Synthesize the arginine- and homoarginine-containing peptides with a fluorescent label (e.g., fluorescein (B123965) isothiocyanate, FITC) at the N-terminus.

  • Incubation: Replace the culture medium with fresh serum-free medium containing the fluorescently labeled peptides at various concentrations (e.g., 1-20 µM). Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.

  • Washing: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized peptide.

  • Cell Detachment: Detach the cells from the plate using a non-enzymatic cell dissociation solution (e.g., trypsin-EDTA).

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Measure the mean fluorescence intensity of the cell population, which corresponds to the amount of internalized peptide.

  • (Optional) Macropinocytosis Inhibition: To confirm the uptake mechanism, pre-incubate the cells with an inhibitor of macropinocytosis, such as 5-(N-ethyl-N-isopropyl)amiloride (EIPA) (e.g., 50 µM for 30 minutes), before adding the fluorescently labeled peptides. A significant reduction in fluorescence intensity in the presence of the inhibitor would indicate that macropinocytosis is a major route of entry.

D. Opioid Receptor Binding Assay

Objective: To determine the binding affinity (IC50 or Ki) of peptides for opioid receptors.

  • Membrane Preparation: Prepare cell membranes from cells stably expressing the opioid receptor of interest (e.g., µ-opioid receptor in CHO or HEK293 cells).

  • Radioligand: Select a suitable radioligand with high affinity for the target receptor (e.g., [³H]DAMGO for the µ-opioid receptor).

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

  • Competition Binding: In a 96-well plate, set up the assay in triplicate. Each well will contain:

    • A fixed concentration of the radioligand (typically at its Kd value).

    • A fixed amount of the cell membrane preparation.

    • Varying concentrations of the unlabeled competitor peptide (either the arginine- or homoarginine-containing peptide).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

VI. Conclusion

The substitution of arginine with homoarginine in peptides offers a strategic approach to enhance enzymatic stability, a critical factor for the development of peptide-based therapeutics. While both arginine and homoarginine can promote cellular uptake, their efficiencies and interactions with specific transporters may vary. The impact of this substitution on receptor binding is less clear and represents an important area for further investigation. By understanding the distinct biological activities of homoarginine- and arginine-containing peptides, researchers can make more informed decisions in the design and optimization of peptides for a wide range of applications in research and medicine.

References

Confirming Homoarginine Incorporation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of non-canonical amino acids like homoarginine into proteins is a critical design and validation step. This guide provides an objective comparison of the primary analytical techniques used to confirm the site-specific incorporation of homoarginine, supported by experimental data and detailed protocols.

Introduction to Homoarginine Incorporation

Homoarginine, a homolog of arginine with an additional methylene (B1212753) group in its side chain, is a non-proteinogenic amino acid of significant interest in protein engineering and drug design.[1] Its structural similarity to both arginine and lysine (B10760008) allows it to be a substrate for certain enzymes and potentially alter a protein's structure, function, and therapeutic properties.[1][2] Verifying that this amino acid has been successfully incorporated into the desired position within a polypeptide chain is essential for the accurate interpretation of experimental results and the advancement of protein-based therapeutics. The primary methods for this confirmation are mass spectrometry-based protein sequencing and Edman degradation.

Comparison of Analytical Techniques

The two leading methods for sequencing proteins and confirming the incorporation of non-canonical amino acids are Tandem Mass Spectrometry (MS/MS) and Edman Degradation. Each technique offers a unique set of advantages and limitations in terms of sensitivity, throughput, and the type of information they provide.

FeatureTandem Mass Spectrometry (MS/MS)Edman Degradation
Principle Measures the mass-to-charge ratio of peptide fragments to deduce the amino acid sequence.[3]Sequential chemical removal and identification of N-terminal amino acids.[4]
Sensitivity High (attomole to femtomole range)[5]High (picomole to attomole range with specialized detectors)[6][7]
Throughput High; suitable for analyzing complex mixtures and entire proteomes.Low; sequential nature limits it to one protein at a time.
Sequence Coverage Can provide information on the entire protein sequence through peptide mapping.Limited to the N-terminal region (typically 30-50 amino acids).[4][8]
N-terminal Blockage Not a limitation for internal sequence analysis.Cannot proceed if the N-terminus is chemically blocked.[6][8]
Detection of PTMs Can identify a wide range of post-translational modifications.[9]Generally, cannot identify internal PTMs.[10]
De Novo Sequencing Possible, but can be complex and may require specialized software.The primary mode of operation, providing direct sequence information.
Sample Requirement Can analyze complex mixtures.[11]Requires a highly purified protein sample (>90%).[9]

Experimental Workflows and Protocols

To confirm the incorporation of homoarginine, a systematic approach is required, starting from sample preparation to data analysis.

Overall Experimental Workflow

The following diagram illustrates the general workflow for confirming homoarginine incorporation in a target protein.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_confirmation Confirmation protein_expression Protein Expression with Homoarginine protein_purification Protein Purification protein_expression->protein_purification sds_page SDS-PAGE Separation protein_purification->sds_page in_gel_digestion In-Gel Digestion (for MS) sds_page->in_gel_digestion Mass Spec Path electroblotting Electroblotting to PVDF (for Edman) sds_page->electroblotting Edman Path lc_msms LC-MS/MS Analysis in_gel_digestion->lc_msms edman Edman Degradation Sequencing electroblotting->edman ms_data MS/MS Data Analysis (Identify mass shift of hArg) lc_msms->ms_data edman_data HPLC Analysis of PTH-Amino Acids edman->edman_data

Caption: General experimental workflow for confirming homoarginine incorporation.

Detailed Experimental Protocols

Tandem Mass Spectrometry (MS/MS) for Homoarginine Confirmation

Tandem mass spectrometry is a powerful technique for protein sequencing and identifying post-translational or non-canonical amino acid incorporations. The key to confirming homoarginine incorporation is to identify the mass shift in the peptide fragments containing this amino acid. Homoarginine has a molecular weight of 188.23 g/mol , which is 14.03 g/mol greater than arginine (174.20 g/mol ).

a. Sample Preparation: In-Gel Tryptic Digestion

This protocol is adapted for protein samples separated by SDS-PAGE.

  • Excise and Destain: Excise the protein band of interest from the Coomassie-stained gel using a clean scalpel. Cut the band into small pieces (~1 mm³) and place them in a microcentrifuge tube. Destain the gel pieces by washing them with a solution of 50% acetonitrile (B52724) in 50 mM ammonium (B1175870) bicarbonate until the blue color is removed.[6]

  • Reduction and Alkylation: Dehydrate the gel pieces with 100% acetonitrile. Then, reduce the disulfide bonds by incubating the gel pieces in 10 mM dithiothreitol (B142953) (DTT) in 50 mM ammonium bicarbonate for 1 hour at 56°C. After cooling, replace the DTT solution with 55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate and incubate for 45 minutes in the dark at room temperature to alkylate the cysteine residues.[12]

  • Digestion: Wash the gel pieces with 50 mM ammonium bicarbonate and dehydrate with acetonitrile. Rehydrate the gel pieces in a solution of sequencing-grade trypsin (e.g., 12.5 ng/µL) in 50 mM ammonium bicarbonate on ice for 45 minutes. Add enough 50 mM ammonium bicarbonate to cover the gel pieces and incubate overnight at 37°C.[12]

  • Peptide Extraction: Extract the peptides from the gel pieces by adding a solution of 50% acetonitrile and 5% formic acid. Sonicate for 15 minutes and collect the supernatant. Repeat this step. Combine the supernatants and dry them in a vacuum centrifuge.[4]

b. LC-MS/MS Analysis

  • Resuspend Peptides: Resuspend the dried peptides in a solution of 0.1% formic acid in water.

  • Chromatographic Separation: Inject the peptide solution into a liquid chromatography system coupled to a tandem mass spectrometer. Separate the peptides using a reversed-phase C18 column with a gradient of acetonitrile in 0.1% formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition mode. The instrument will perform a full MS scan to detect the peptide precursor ions, followed by MS/MS scans of the most intense precursor ions to generate fragmentation spectra.[13]

  • Data Analysis: Analyze the MS/MS spectra using a database search algorithm (e.g., Mascot, SEQUEST). The key is to include a variable modification for the potential incorporation of homoarginine. This will allow the software to search for peptides with a mass shift corresponding to the difference between homoarginine and the expected canonical amino acid (e.g., +14.03 Da for arginine). The fragmentation pattern of the peptide will confirm the location of the homoarginine residue.[14]

G cluster_ms Tandem Mass Spectrometry Workflow sample_prep Protein Digestion (e.g., Trypsin) lc_separation LC Separation of Peptides sample_prep->lc_separation ms1 MS1: Precursor Ion Scan lc_separation->ms1 ms2 MS2: Fragmentation (CID/HCD) ms1->ms2 Select Precursor Ion data_analysis Data Analysis: Identify Mass Shift & Fragmentation Pattern ms2->data_analysis

Caption: Workflow for Tandem Mass Spectrometry analysis.

Edman Degradation

Edman degradation is a classic method for sequencing proteins from the N-terminus. It involves a series of chemical reactions that sequentially remove one amino acid at a time.

a. Sample Preparation

  • Protein Purification: The protein sample must be highly pure (>90%).[9]

  • Sample Loading: The sample (10-100 picomoles) can be loaded in a liquid form or blotted onto a polyvinylidene difluoride (PVDF) membrane.[6][7] If using a gel, the protein is transferred to a PVDF membrane via electroblotting.[7]

  • Washing: The membrane is washed extensively to remove any interfering substances like glycine (B1666218) or Tris buffer.[1]

b. Sequencing Chemistry

The Edman degradation process is typically automated using a protein sequencer. The main steps in each cycle are:

  • Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-protein.[11]

  • Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the rest of the peptide chain using an anhydrous acid (e.g., trifluoroacetic acid). This releases an anilinothiazolinone (ATZ)-amino acid.[11]

  • Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid. This PTH-amino acid is then identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known standards.[9] To identify homoarginine, a PTH-homoarginine standard would be necessary for comparison.

c. Data Analysis

The sequence is determined by the order of the PTH-amino acids identified in each cycle. The presence of a PTH-homoarginine peak at the expected cycle would confirm its incorporation.

G cluster_edman Edman Degradation Cycle coupling Coupling: Protein + PITC cleavage Cleavage: Release N-terminal amino acid coupling->cleavage conversion Conversion: ATZ -> PTH-amino acid cleavage->conversion hplc HPLC Identification conversion->hplc hplc->coupling Repeat for next cycle

Caption: A single cycle of the Edman degradation process.

Western Blotting (A Potential but Less Common Method)

While not a primary sequencing method, Western blotting could potentially be used to confirm the presence of incorporated homoarginine if a highly specific antibody that recognizes homoarginine within a peptide context is available.

a. Principle

This technique relies on the specific binding of a primary antibody to the target protein (containing homoarginine), followed by detection with a secondary antibody conjugated to a reporter enzyme or fluorophore.[15] The specificity of the antibody is crucial; it must distinguish between homoarginine and other similar amino acids like arginine and lysine, especially when they are part of a protein.

b. Generalized Protocol

  • SDS-PAGE and Transfer: Separate the protein sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.[16]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for homoarginine overnight at 4°C. The optimal antibody concentration must be determined empirically, but a starting point could be a 1:1000 dilution.[18]

  • Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody. Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[16]

  • Detection: After further washing, detect the signal using a chemiluminescent substrate. The presence of a band at the expected molecular weight of the target protein would suggest the incorporation of homoarginine.

Note: The success of this method is entirely dependent on the availability and specificity of a primary antibody that can recognize homoarginine within the context of a polypeptide chain.

Conclusion

For unambiguous confirmation and precise localization of homoarginine incorporation, tandem mass spectrometry is the most powerful and versatile technique . Its high sensitivity, ability to analyze complex samples, and capacity to provide full sequence coverage make it the gold standard. Edman degradation serves as a valuable orthogonal method, particularly for confirming the N-terminal sequence of a purified protein, but it is limited by its lower throughput and inability to sequence blocked proteins or internal regions of a polypeptide. Western blotting remains a theoretical possibility, contingent on the development and validation of highly specific antibodies against incorporated homoarginine. The choice of technique will ultimately depend on the specific research question, sample purity, and available instrumentation.

References

A Comparative Guide to the NMR Spectroscopy of Fmoc-L-homoarginine hydrochloride and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, understanding the structural characteristics of protected amino acids is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful tool for elucidating these structures in solution. This guide offers a comparative analysis of the NMR spectroscopic features of Fmoc-L-homoarginine hydrochloride and two common alternatives: Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Boc)2-OH.

While publicly available experimental NMR data for this compound is limited, this guide provides available data for its alternatives and outlines the expected spectral characteristics based on chemical structure.

Structural Comparison

The key differences between Fmoc-L-homoarginine and its arginine-based counterparts lie in the side chain length and the choice of protecting group for the guanidinium (B1211019) function. Fmoc-L-homoarginine possesses an additional methylene (B1212753) group in its side chain compared to arginine. The protecting groups, Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Boc (tert-butoxycarbonyl), are employed to prevent unwanted side reactions during peptide synthesis and have distinct electronic and steric effects that influence the NMR spectra.

FeatureThis compoundFmoc-Arg(Pbf)-OHFmoc-Arg(Boc)2-OH
Side Chain Length Longer (contains a -(CH2)4- chain)Shorter (contains a -(CH2)3- chain)Shorter (contains a -(CH2)3- chain)
Guanidinium Protection None (present as hydrochloride salt)Pbf groupTwo Boc groups
Molecular Weight 446.93 g/mol [1]648.77 g/mol [2]596.67 g/mol
Key NMR-active Nuclei 1H, 13C, 15N1H, 13C, 15N1H, 13C, 15N

NMR Data Comparison

The following tables summarize the available and expected NMR chemical shifts for this compound and its alternatives.

¹H NMR Chemical Shift Data (in ppm)

Proton AssignmentFmoc-L-homoarginine HCl (Expected)Fmoc-Arg(Pbf)-OH (DMSO-d6, 400 MHz)[3]Fmoc-Arg(Boc)2-OH (Expected)
α-CH ~4.0-4.3~3.9-4.2~4.0-4.3
β-CH₂ ~1.6-1.8~1.6-1.8~1.6-1.8
γ-CH₂ ~1.4-1.6~1.4-1.6~1.4-1.6
δ-CH₂ ~3.0-3.2~3.0-3.2~3.0-3.2
ε-CH₂ ~1.4-1.6N/AN/A
Fmoc Protons ~7.2-7.9 (aromatic), ~4.2-4.4 (CH, CH₂)~7.2-7.9 (aromatic), ~4.2-4.4 (CH, CH₂)~7.2-7.9 (aromatic), ~4.2-4.4 (CH, CH₂)
Pbf Protons N/A~2.0-3.0 (aliphatic), ~6.5-7.0 (aromatic)N/A
Boc Protons N/AN/A~1.4-1.5 (singlet)
NH Protons Variable, broadVariable, broadVariable, broad

Note: Specific, publicly available ¹H NMR data for this compound and Fmoc-Arg(Boc)2-OH was not found. Expected values are based on general chemical shift principles for similar structures.

¹³C NMR Chemical Shift Data (in ppm)

Carbon AssignmentFmoc-L-homoarginine HCl (Expected)Fmoc-Arg(Pbf)-OH (CDCl₃, 100 MHz)[4]Fmoc-Arg(Boc)2-OH (Expected)
C=O (Carboxyl) ~173-176171.6~173-176
C=O (Fmoc) ~156156.1~156
α-C ~53-5656.0~53-56
β-C ~28-3224.8~28-32
γ-C ~23-2641.3~23-26
δ-C ~40-43N/A~40-43
ε-C ~23-26N/AN/A
Fmoc Carbons ~47 (CH), ~66 (CH₂), ~120-144 (aromatic)47.1 (CH), 67.2 (CH₂), 120.0-143.7 (aromatic)~47 (CH), ~66 (CH₂), ~120-144 (aromatic)
Pbf Carbons N/A22.0, 22.7, 38.5, 51.0, 77.4, 120.3, 125.1, 127.1, 127.8, 128.3, 128.7, 129.0, 129.4, 136.3, 137.3, 139.2N/A
Boc Carbons N/AN/A~28 (CH₃), ~80 (quaternary C), ~153 (C=O)
Guanidinium Carbon ~157N/A~157

Note: Specific, publicly available ¹³C NMR data for this compound and Fmoc-Arg(Boc)2-OH was not found. Expected values are based on general chemical shift principles for similar structures.

Experimental Protocols

A general protocol for acquiring high-quality NMR spectra of Fmoc-protected amino acids is as follows:

1. Sample Preparation

  • Dissolution: Dissolve 5-25 mg of the Fmoc-amino acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).[5] The choice of solvent will depend on the solubility of the specific compound and the desired resolution of exchangeable proton signals (e.g., NH, OH).

  • Internal Standard: Add an internal standard, such as tetramethylsilane (B1202638) (TMS) at 0 ppm, for accurate chemical shift referencing.[5]

  • Filtration: To ensure a homogeneous sample free of particulate matter, which can degrade spectral quality, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry NMR tube.[6]

2. NMR Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time (20-60 minutes or more) will be necessary to achieve a good signal-to-noise ratio.[5]

  • 2D NMR (Optional): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Visualizations

The following diagrams illustrate the experimental workflow for NMR analysis and a logical comparison of the key structural features of the analyzed compounds.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve 5-25 mg in 0.6-0.7 mL Deuterated Solvent add_std Add Internal Standard (TMS) dissolve->add_std filter Filter into NMR Tube add_std->filter nmr_spec Place Sample in High-Field NMR Spectrometer filter->nmr_spec h1_nmr Acquire 1D ¹H NMR Spectrum nmr_spec->h1_nmr c13_nmr Acquire 1D ¹³C NMR Spectrum h1_nmr->c13_nmr process Process Spectra (Fourier Transform, Phasing, Baseline Correction) h1_nmr->process nmr_2d Acquire 2D NMR Spectra (Optional) c13_nmr->nmr_2d c13_nmr->process nmr_2d->process assign Assign Chemical Shifts process->assign compare Compare Spectra assign->compare

NMR Experimental Workflow

structural_comparison cluster_main Fmoc-L-homoarginine HCl cluster_alt1 Fmoc-Arg(Pbf)-OH cluster_alt2 Fmoc-Arg(Boc)2-OH hArg Homoarginine Side Chain (-CH2)4-NH-C(=NH)NH2·HCl ArgPbf Arginine Side Chain (-CH2)3-NH-C(=NH)NH-Pbf hArg->ArgPbf Shorter side chain, Pbf protection ArgBoc Arginine Side Chain (-CH2)3-NH-C(=N(Boc))NH(Boc) hArg->ArgBoc Shorter side chain, Boc protection ArgPbf->ArgBoc Different protecting groups

References

A Comparative Guide to Fmoc-L-homoarginine Hydrochloride and Its Pbf-Protected Alternative in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protected amino acid derivatives is critical to the success of their work. This guide provides a detailed comparison of two commonly used forms of Fmoc-protected L-homoarginine: the hydrochloride salt and the Pbf-protected derivative. This objective analysis, supported by experimental data and protocols, will assist in making informed decisions for solid-phase peptide synthesis (SPPS).

Introduction to Fmoc-L-homoarginine in Peptide Synthesis

Fmoc-L-homoarginine is a non-proteinogenic amino acid that is increasingly incorporated into synthetic peptides to enhance their biological activity and metabolic stability. The presence of the homoarginine residue, with its extended guanidinium (B1211019) side chain, can influence the peptide's conformation, receptor binding affinity, and resistance to enzymatic degradation. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine is standard for SPPS, allowing for its removal under mild basic conditions. However, the protection of the highly basic guanidino group of homoarginine is crucial to prevent side reactions during peptide chain elongation. This is where the choice between the hydrochloride salt and a bulky protecting group like Pbf becomes significant.

Comparison of Key Performance Parameters

The selection between Fmoc-L-homoarginine hydrochloride and Fmoc-L-Homoarginine(Pbf)-OH hinges on several key performance parameters that can impact the efficiency and outcome of the peptide synthesis.

ParameterThis compoundFmoc-L-Homoarginine(Pbf)-OHRationale and Supporting Data
Purity Typically ≥98% (TLC) or ≥99% (HPLC)[1]Typically >98%Both forms are commercially available at high purity. However, the Pbf-protected form may have a more consistent purity profile due to its crystalline nature and stability.
Solubility Soluble in DMSO and Methanol[1]Soluble in polar organic solvents like DMF and DMSO.[2]Both are soluble in common SPPS solvents. The hydrochloride salt's solubility in DMF may require the presence of a base for complete dissolution prior to coupling.
Handling and Stability Can be hygroscopic and moisture-sensitive.Generally a stable, crystalline solid.The Pbf-protected form offers easier handling and storage due to its enhanced stability.
Coupling Efficiency Requires in-situ neutralization before coupling, which can affect reaction kinetics.Can be used directly with standard coupling reagents, leading to potentially higher and more reproducible coupling yields.The need for a neutralization step for the hydrochloride salt can introduce variability and potentially lead to incomplete coupling, especially in sterically hindered sequences. The Pbf group effectively shields the guanidino group, allowing for efficient coupling.[2][3]
Side Reactions The unprotected guanidino group can participate in side reactions if neutralization is incomplete or if the group is not sufficiently protonated.The bulky Pbf group effectively prevents side reactions at the guanidino group, such as acylation or cyclization.[2]The Pbf group is designed to be stable to the basic conditions of Fmoc deprotection and is cleaved under strong acidic conditions during the final cleavage from the resin.[2]
Cost Generally less expensive.More expensive due to the additional synthesis step for the Pbf protecting group.The higher cost of the Pbf-protected derivative is often justified by its superior performance and reliability in complex syntheses.

Experimental Protocols

The following is a generalized experimental protocol for the incorporation of a homoarginine residue into a peptide sequence using solid-phase peptide synthesis. This protocol can be adapted for both this compound and Fmoc-L-Homoarginine(Pbf)-OH, with specific modifications highlighted.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • This compound or Fmoc-L-Homoarginine(Pbf)-OH

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base for activation: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvents: DMF, DCM, Isopropanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Precipitation solvent: Cold diethyl ether

Experimental Workflow

The general workflow for solid-phase peptide synthesis is illustrated below.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 3. Washing Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Repeat Repeat steps 2-5 for each amino acid Washing2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Washing3 7. Washing Final_Deprotection->Washing3 Cleavage 8. Cleavage and Side-Chain Deprotection Washing3->Cleavage Precipitation 9. Peptide Precipitation Cleavage->Precipitation Purification 10. Purification and Analysis Precipitation->Purification

General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Coupling Protocol for Homoarginine Incorporation

Step 4: Amino Acid Coupling

Method A: Using Fmoc-L-Homoarginine(Pbf)-OH (Recommended)

  • Activation: In a separate vial, dissolve Fmoc-L-Homoarginine(Pbf)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Method B: Using this compound

  • Neutralization and Activation: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (9 eq. - 6 eq. for activation and 3 eq. for neutralization of the hydrochloride). Pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction vessel for 2-4 hours at room temperature. The coupling time may need to be extended compared to the Pbf-protected version.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), a second coupling may be necessary.

Comparison of Signaling Pathways in Peptide Activity

The incorporation of homoarginine can significantly alter the biological activity of a peptide. For example, in the context of a G-protein coupled receptor (GPCR) ligand, the longer side chain of homoarginine may lead to altered receptor activation and downstream signaling.

Signaling_Pathway cluster_0 Standard Peptide (with Arginine) cluster_1 Modified Peptide (with Homoarginine) Peptide_Arg Peptide-Arg GPCR_Arg GPCR Peptide_Arg->GPCR_Arg Binds G_Protein_Arg G-Protein GPCR_Arg->G_Protein_Arg Activates Effector_Arg Effector Enzyme G_Protein_Arg->Effector_Arg Modulates Second_Messenger_Arg Second Messenger Effector_Arg->Second_Messenger_Arg Produces Cellular_Response_Arg Cellular Response Second_Messenger_Arg->Cellular_Response_Arg Triggers Peptide_hArg Peptide-hArg GPCR_hArg GPCR Peptide_hArg->GPCR_hArg Binds (Potentially altered affinity/efficacy) G_Protein_hArg G-Protein GPCR_hArg->G_Protein_hArg Activates Effector_hArg Effector Enzyme G_Protein_hArg->Effector_hArg Modulates Second_Messenger_hArg Second Messenger (Altered Levels) Effector_hArg->Second_Messenger_hArg Produces Cellular_Response_hArg Altered Cellular Response Second_Messenger_hArg->Cellular_Response_hArg Triggers

Hypothetical comparison of signaling pathways activated by a standard versus a homoarginine-containing peptide.

Conclusion and Recommendations

Both this compound and Fmoc-L-Homoarginine(Pbf)-OH are viable options for incorporating homoarginine into synthetic peptides.

  • This compound is a more cost-effective option. However, its use requires an additional neutralization step before coupling, which can introduce variability and potentially lower coupling efficiency. It may be suitable for the synthesis of short, simple peptides where optimization of coupling conditions is less critical.

  • Fmoc-L-Homoarginine(Pbf)-OH is the recommended choice for most applications, especially for the synthesis of long or complex peptides.[1] The Pbf protecting group provides excellent side-chain protection, leading to higher coupling efficiency, fewer side reactions, and greater reproducibility.[2] Despite its higher initial cost, the improved performance and reliability can lead to overall cost savings by reducing the need for difficult purifications and repeated syntheses.

For researchers aiming for high-quality, reliable peptide synthesis, the investment in the Pbf-protected derivative of Fmoc-L-homoarginine is generally well-justified.

References

Purity Assessment of Fmoc-L-homoarginine Hydrochloride: A Comparative Guide to HPLC and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of amino acid derivatives is a cornerstone of reliable and reproducible research, particularly in peptide synthesis and drug development. Fmoc-L-homoarginine hydrochloride, a crucial building block for incorporating the non-proteinogenic amino acid homoarginine into peptides, is no exception. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for assessing the purity of this compound, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted method for determining the purity of this compound and other Fmoc-protected amino acids. Its high resolution, sensitivity, and robustness make it an indispensable tool for quality control. Commercial suppliers of this compound typically report a purity of ≥ 99% as determined by HPLC.[1]

Principle of HPLC Analysis

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (typically a C18 silica (B1680970) gel packed in a column) and a liquid mobile phase. In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is polar. Less polar compounds, like this compound, interact more strongly with the stationary phase and thus have longer retention times. The separated components are then detected by a UV detector, and the purity is calculated based on the relative area of the main peak.

Experimental Protocol: RP-HPLC for this compound

A typical RP-HPLC method for the purity assessment of this compound is as follows:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 265 nm (due to the Fmoc group)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in Mobile Phase A at a concentration of 1 mg/mL.

Visualizing the Workflow: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Fmoc-L-homoarginine hydrochloride prep2 Dissolve in Mobile Phase A prep1->prep2 prep3 Filter the solution prep2->prep3 hplc_instrument Inject sample into HPLC system prep3->hplc_instrument separation Separation on C18 column hplc_instrument->separation detection UV Detection at 265 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate peak areas chromatogram->integration calculation Calculate purity (%) integration->calculation

References

Comparative study of different arginine derivatives in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of arginine into peptide sequences presents a significant challenge due to the highly basic and nucleophilic nature of its guanidinium (B1211019) side chain. Effective protection of this functional group is paramount to prevent unwanted side reactions, ensure high coupling efficiency, and ultimately achieve a high yield of the pure target peptide. This guide provides an objective comparison of commonly used arginine derivatives in both Fmoc and Boc solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols.

Performance Comparison of Arginine Protecting Groups

The choice of the protecting group for arginine's side chain is a critical decision that influences the entire peptide synthesis strategy. The ideal protecting group should be stable during the repetitive deprotection and coupling cycles and be cleanly removed during the final cleavage step without causing side reactions. The following tables summarize the key performance parameters of the most common arginine protecting groups.

For Fmoc Solid-Phase Peptide Synthesis (SPPS)
Protecting GroupStructureKey AdvantagesKey DisadvantagesCommon Side Reactions
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)ArylsulfonylMost widely used in Fmoc-SPPS. More acid-labile than Pmc and Mtr, allowing for faster and milder cleavage.[1][2] Less prone to tryptophan alkylation compared to Pmc.[1]Can be sterically hindering in some sequences.[3] Prone to δ-lactam formation.[3][4] High cost.δ-lactam formation, sulfonation of tryptophan.[1][3]
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl)ArylsulfonylMore acid-labile than Mtr.[5]More prone to tryptophan alkylation than Pbf.[1][6] Slower cleavage than Pbf.[2]Sulfonation of tryptophan.[6]
Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl)ArylsulfonylLess sterically bulky than Pbf and Pmc.Requires strong acid and prolonged cleavage times for complete removal, which can lead to side reactions.[7]Incomplete deprotection, sulfonation of tryptophan.
NO₂ (Nitro)NitroPrevents δ-lactam formation.[8][9] Stable in solution for extended periods.[8]Requires specific and potentially harsh conditions for removal (e.g., reduction with SnCl₂ or catalytic hydrogenation). Can lead to ornithine formation during HF cleavage.[10]Ornithine formation.[10]
(Boc)₂ (di-tert-butoxycarbonyl)CarbamateAvoids sulfonation of tryptophan and tyrosine.[11]Highly prone to δ-lactam formation.[8] Limited stability in solution.[8]δ-lactam formation.[8]
For Boc Solid-Phase Peptide Synthesis (SPPS)
Protecting GroupStructureKey AdvantagesKey DisadvantagesCommon Side Reactions
Tos (Tosyl)ArylsulfonylA traditional and well-established protecting group.Requires strong acid (e.g., HF) for cleavage. Can cause alkylation of tryptophan.Tryptophan alkylation.[10]
NO₂ (Nitro)NitroStable to TFMSA, TMSOTf, and HBr/AcOH, making it useful for preparing protected peptide fragments.[10] Prevents δ-lactam formation.Can lead to ornithine formation during HF cleavage.[10] Requires specific removal conditions if not cleaved with HF.[10]Ornithine formation.[10]

Quantitative Data Summary

Direct quantitative comparison of all protecting groups under identical conditions is scarce in the literature. However, data from various studies provide valuable insights into their relative performance.

δ-Lactam Formation

A significant side reaction during arginine coupling is the formation of a δ-lactam, which leads to chain termination. One study compared the extent of δ-lactam formation for different Fmoc-protected arginine derivatives after 120 minutes of activation.[8]

Arginine Derivativeδ-Lactam Formation (%)Coupling Efficiency (%)
Fmoc-Arg(NO₂)-OHLow>99
Fmoc-Arg(Pbf)-OHModerate>99
Fmoc-Arg(Boc)₂-OHHigh (approx. 60% after 30 min)28

Data synthesized from a study by Alhassan et al. (2020).[8]

Tryptophan Alkylation

During TFA cleavage, the cleaved sulfonyl-based protecting groups can modify tryptophan residues. A study comparing Pmc and Pbf showed a significant reduction in this side reaction with Pbf.[1]

Arginine DerivativePeptide Yield (%) after 3h TFA cleavage
Fmoc-Arg(Pmc)-OH46
Fmoc-Arg(Pbf)-OH69

Data from a study by Fields et al. (1993) on a tryptophan-containing peptide.[1]

Experimental Protocols

Detailed and optimized protocols are crucial for the successful synthesis of arginine-containing peptides.

Protocol 1: Standard Fmoc-SPPS of an Arginine-Containing Peptide

This protocol outlines the manual synthesis of a peptide containing an arginine residue using Fmoc chemistry.

1. Resin Swelling:

  • Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

  • Swell the resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for 30-60 minutes.

2. Fmoc Deprotection:

  • Drain the swelling solvent.

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate for 5-10 minutes, then drain.

  • Repeat the 20% piperidine treatment for another 15-20 minutes.

  • Wash the resin thoroughly with DMF (3-5 times).

3. Amino Acid Coupling (e.g., Fmoc-Arg(Pbf)-OH):

  • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.

  • Add a base, typically diisopropylethylamine (DIEA) (6-10 equivalents), to the activation mixture.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours.

  • Monitor the coupling completion using a qualitative test (e.g., Kaiser test). A double coupling may be necessary for sterically hindered residues or to mitigate δ-lactam formation.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times).

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Deprotection and Cleavage:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (B109758) (DCM).

  • Dry the resin under vacuum.

  • Add a cleavage cocktail appropriate for the protecting groups used. For Fmoc-Arg(Pbf)-OH and other acid-labile side-chain protecting groups, a common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).

  • Allow the cleavage reaction to proceed for 2-4 hours at room temperature.

7. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Protocol 2: On-Resin Deprotection of Arg(NO₂)

This protocol is for the removal of the nitro protecting group from arginine while the peptide is still attached to the resin.[8][12]

1. Materials:

  • Peptidyl-resin containing Arg(NO₂)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Phenol

  • Aqueous Hydrochloric acid (HCl)

  • 2-Methyltetrahydrofuran (2-MeTHF)

2. Deprotection Cocktail Preparation:

  • Prepare a solution of 2 M SnCl₂, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.

3. Resin Treatment:

  • Add the deprotection cocktail to the peptidyl-resin.

  • Heat the reaction mixture to 55 °C and agitate for 1-2 hours. Monitor the reaction for completion.

4. Washing:

  • Drain the deprotection solution.

  • Wash the resin thoroughly with 2-MeTHF, DMF, DCM, and methanol.

5. Final Cleavage:

  • Proceed with the final cleavage of the peptide from the resin using a standard TFA-based cocktail as described in Protocol 1.

Visualizing Key Processes in Peptide Synthesis

Diagrams illustrating the fundamental workflows and chemical structures can aid in understanding the comparative aspects of different arginine derivatives.

SPPS_Workflow Resin Resin Support Swelling 1. Resin Swelling (DMF/NMP) Resin->Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Fmoc-Arg(X)-OH, Coupling Reagent, DIEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle (n-1 times) Washing2->Repeat Repeat->Fmoc_Deprotection for next amino acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection after last amino acid Cleavage 4. Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification 5. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Arginine_Protecting_Groups cluster_Fmoc Common in Fmoc-SPPS cluster_Boc Common in Boc-SPPS Pbf Pbf 2,2,4,6,7-pentamethyl- dihydrobenzofuran-5-sulfonyl Pmc Pmc 2,2,5,7,8-pentamethyl- chroman-6-sulfonyl Mtr Mtr 4-methoxy-2,3,6- trimethylbenzenesulfonyl NO2_Fmoc NO₂ Nitro Tos Tos Tosyl NO2_Boc NO₂ Nitro

Caption: Common side-chain protecting groups for arginine.

Conclusion

The selection of an appropriate arginine derivative is a critical step in peptide synthesis that directly impacts yield, purity, and the potential for side reactions. For Fmoc-SPPS, Fmoc-Arg(Pbf)-OH is the most widely used derivative due to its favorable cleavage kinetics, though δ-lactam formation must be carefully managed. Fmoc-Arg(NO₂)-OH offers a compelling alternative by preventing δ-lactam formation, but it requires an additional on-resin deprotection step. In Boc-SPPS, Tos and NO₂ remain the standard choices, with the selection depending on the desired cleavage conditions and the presence of other sensitive residues. By understanding the advantages and disadvantages of each derivative and employing optimized protocols, researchers can successfully synthesize complex arginine-containing peptides for a wide range of applications in science and medicine.

References

The Impact of Homoarginine Substitution on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic substitution of amino acids is a cornerstone of peptide and protein engineering, enabling the fine-tuning of structure, stability, and biological activity. Among the myriad of non-canonical amino acids, homoarginine (hArg), a close structural analog of arginine (Arg), has garnered significant interest. This guide provides an objective comparison of the conformational impact of substituting arginine with homoarginine in peptides, supported by experimental data and detailed methodologies.

Structural and Physicochemical Differences

Arginine and homoarginine are distinguished by an additional methylene (B1212753) group in the side chain of homoarginine. This seemingly minor difference in structure imparts distinct physicochemical properties that can influence peptide conformation.

PropertyArginine (Arg)Homoarginine (hArg)Impact on Peptide Conformation
Side Chain Length ShorterLonger (one CH₂ group)Increased side-chain flexibility and potential for altered intramolecular and intermolecular interactions.
Guanidinium Group pKa ~12.5~12.5Both side chains are positively charged at physiological pH, maintaining electrostatic interactions.
Hydrophobicity Less hydrophobicSlightly more hydrophobicMay influence peptide folding and interaction with hydrophobic cores or membranes.
Hydrogen Bonding Forms multiple hydrogen bondsSimilar hydrogen bonding potentialThe longer side chain may alter the geometry of hydrogen bonds.

Diagram of Arginine and Homoarginine Structures

Caption: Structural difference between Arginine and Homoarginine.

Conformational Analysis: Experimental Data

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. The following table presents CD data for an 11-residue arginine homopeptide (R11) in various environments, providing insight into the conformational tendencies of a homoarginine-rich peptide.[1][2] While a direct comparative study with an all-arginine equivalent is not available in the cited literature, these data serve as a valuable reference for the behavior of homoarginine-containing peptides.

Circular Dichroism Data for an 11-Residue Arginine Homopeptide (R11) [1][2]

EnvironmentPredominant ConformationKey Spectral Features
Phosphate-Buffered Saline (PBS) Polyproline II (PPII) helix-likeMinimum around 205 nm
30% Trifluoroethanol (TFE) Polyproline II (PPII) helix-likeMinimum around 205 nm, slight increase in ordered structure
DMPG Vesicles Polyproline II (PPII) helix-likeMinimum around 205 nm, indicating interaction with membrane mimics
E. coli Membrane Extract More defined secondary structureSuggests a more ordered conformation upon interaction with a complex biological membrane

Note: The polyproline II (PPII) helix is a left-handed helix that is common in peptides rich in proline and other residues like arginine.

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of both arginine and homoarginine-containing peptides is routinely achieved via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Workflow for Solid-Phase Peptide Synthesis

G Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Support Attach Attach first Fmoc-protected a-amino acid Resin->Attach Deprotect1 Fmoc Deprotection (e.g., Piperidine) Attach->Deprotect1 Couple Couple next Fmoc-protected a-amino acid Deprotect1->Couple Wash Wash Couple->Wash Repeat Repeat Deprotection, Coupling, and Washing Wash->Repeat n-1 cycles Cleave Cleave from Resin and Remove Side-Chain Protecting Groups Repeat->Cleave Purify Purify Peptide (e.g., HPLC) Cleave->Purify G Molecular Dynamics (MD) Simulation Workflow Build Build Initial Peptide Structure Solvate Solvate in a Water Box with Ions Build->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT and NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analyze Trajectory Analysis Production->Analyze

References

A Researcher's Guide to the Validation of Homoarginine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of synthetic and biological peptides is paramount. This guide provides a comprehensive comparison of key analytical techniques for the characterization of peptides containing the non-proteinogenic amino acid homoarginine. Experimental data is presented to facilitate objective comparison, alongside detailed protocols for core methodologies.

The incorporation of homoarginine into peptide sequences can offer unique advantages, including increased resistance to enzymatic degradation and altered biological activity. However, its structural similarity to arginine presents specific challenges for routine peptide validation. This guide will delve into the primary methods used for confirming the sequence and purity of these specialized peptides.

Comparative Analysis of Validation Techniques

The validation of homoarginine-containing peptides relies on a suite of analytical methods, each with distinct advantages and limitations. The choice of technique often depends on the specific requirements of the analysis, such as the need for high-throughput screening, absolute quantification, or detailed structural elucidation.

TechniquePrincipleThroughputSensitivityKey AdvantagesKey Limitations
Mass Spectrometry (LC-MS/MS) Separation by liquid chromatography followed by mass-to-charge ratio analysis of peptide fragments.HighHigh (fmol to amol)Provides sequence information and post-translational modification analysis. High accuracy and sensitivity.Can be complex to operate. Ion suppression can affect quantification.
Mass Spectrometry (MALDI-TOF) Ionization of a peptide co-crystallized with a matrix, followed by time-of-flight mass analysis.Very HighModerate (pmol to fmol)Rapid analysis, suitable for high-throughput screening and mass confirmation. Tolerant to some sample impurities.Primarily provides molecular weight information; sequencing requires more complex tandem MS capabilities. Lower resolution than LC-MS.
High-Performance Liquid Chromatography (HPLC) Separation of peptides based on their physicochemical properties (e.g., hydrophobicity) followed by UV or fluorescence detection.HighModerate (pmol to nmol)Excellent for purity assessment and quantification. Well-established and robust.Does not provide direct sequence information. Derivatization is often required for sensitive detection.
Edman Degradation Sequential removal and identification of N-terminal amino acids.LowLow (pmol)Provides direct, unambiguous N-terminal sequence information.Limited to shorter peptides (~30-50 residues). Ineffective if the N-terminus is blocked.[1][2]
Amino Acid Analysis (AAA) Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.ModerateModerate (pmol)Provides accurate amino acid composition and peptide concentration.Destroys the peptide, providing no sequence information.

In-Depth Look at Mass Spectrometry Techniques

Mass spectrometry stands as a cornerstone for peptide analysis due to its sensitivity and ability to provide detailed structural information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for both the identification and quantification of homoarginine-containing peptides. The initial liquid chromatography step separates the peptide of interest from impurities, which is crucial for accurate analysis. Subsequent fragmentation in the mass spectrometer provides sequence-specific ions.

Performance Comparison of LC-MS/MS and ELISA for Homoarginine Quantification:

ParameterLC-MS/MSELISA
Correlation Coefficient (r²) 0.99 (for calibrators)Not applicable
Correlation with each other (human plasma) r² = 0.78r² = 0.78
Observation Plasma concentrations were on average 29% higher than those measured by ELISA.[3]Lower reported concentrations compared to LC-MS/MS.[3]
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF)

MALDI-TOF is prized for its high throughput and is particularly useful for rapid screening of synthesis products and purity checks. While traditional MALDI-TOF provides the molecular weight of the intact peptide, tandem TOF/TOF instruments can provide sequence information. A study comparing LC-ESI-MS/MS and LC-MALDI-MS/MS for peptide quantitation found that while LC-ESI provided greater protein sequence coverage, LC-MALDI had a lower percentage of spectra rejected for quantitation due to failing signal-to-noise thresholds.[4]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is an indispensable technique for assessing the purity of synthetic peptides and for accurate quantification. The choice of derivatizing agent is critical for achieving the desired sensitivity and selectivity.

Comparison of Common HPLC Derivatization Reagents for Amino Acid Analysis:

Derivatizing AgentDetection MethodReaction SpeedDerivative StabilityKey Features
o-Phthalaldehyde (OPA) FluorescenceRapidLess StableReacts with primary amines.[5][6]
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Fluorescence, UVRapidStableReacts with both primary and secondary amines.[6][7]
Phenylisothiocyanate (PITC) UVSlowerStableUsed in Edman degradation.
Dansyl Chloride Fluorescence, UVSlowStableSimple derivatization procedure.[7]
2,4-Dinitrofluorobenzene (DNFB) UVModerateVery StableReacts with primary and secondary amines.[7]

Experimental Protocols

Detailed and validated protocols are essential for reproducible results. Below are outlines for key experimental procedures.

Solid-Phase Peptide Synthesis of Homoarginine-Containing Peptides

Solid-phase peptide synthesis (SPPS) is the standard method for producing synthetic peptides. The incorporation of homoarginine typically involves using a protected Fmoc-L-homoarginine(Pbf)-OH building block.

dot

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Coupling 3. Amino Acid Coupling (including Fmoc-L-hArg(Pbf)-OH) Fmoc_Deprotection->Coupling Washing 4. Washing Coupling->Washing Repeat Repeat Steps 2-4 Washing->Repeat for each amino acid Cleavage 5. Cleavage & Deprotection Washing->Cleavage After final coupling Repeat->Cleavage Purification 6. Purification (HPLC) Cleavage->Purification Validation 7. Validation Purification->Validation

Fig 1. Solid-Phase Peptide Synthesis Workflow.

A detailed protocol for SPPS can be found in various resources.[8][9][10][11][12]

LC-MS/MS Analysis of Homoarginine-Containing Peptides
  • Sample Preparation: Dissolve the peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid.

  • Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., formic acid).

  • Mass Spectrometry: Introduce the eluent into the mass spectrometer.

  • MS1 Scan: Acquire a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide.

  • MS2 Fragmentation: Select the parent ion of interest and subject it to fragmentation (e.g., collision-induced dissociation).

  • Data Analysis: Analyze the fragmentation pattern to deduce the amino acid sequence.

HPLC Analysis with Pre-column Derivatization (OPA/FMOC)

This method is suitable for the quantification of peptides after hydrolysis.

  • Peptide Hydrolysis: Hydrolyze the peptide using 6 M HCl at 110°C for 24 hours.

  • Derivatization:

    • React the hydrolysate with OPA to derivatize primary amino acids.

    • Subsequently, react with FMOC-Cl to derivatize secondary amino acids.

  • HPLC Separation: Separate the derivatized amino acids on a reverse-phase column.

  • Detection: Use a fluorescence detector, monitoring the appropriate excitation and emission wavelengths for OPA and FMOC adducts.[6]

Functional Validation and Signaling Pathways

Beyond sequence and purity, validating the biological activity of homoarginine-containing peptides is often the ultimate goal.

Nitric Oxide Signaling Pathway

Homoarginine is a substrate for nitric oxide synthase (NOS) and an inhibitor of arginase, both key enzymes in the nitric oxide (NO) signaling pathway. Low levels of homoarginine have been associated with an increased risk of cardiovascular disease.

dot

NO_Signaling cluster_arginase Arginase Pathway cluster_nos NOS Pathway Arginase Arginase Urea (B33335) Urea + Ornithine Arginase->Urea Hydrolysis NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO Citrulline Citrulline NOS->Citrulline a a NO->a Vasodilation, etc. Arginine L-Arginine Arginine->Arginase Arginine->NOS Homoarginine L-Homoarginine Homoarginine->Arginase Inhibitor Homoarginine->NOS Substrate

Fig 2. Role of Homoarginine in the Nitric Oxide Pathway.

Kinetic studies have shown that homoarginine is a less potent substrate for NOS isoforms compared to arginine.[13] It also acts as a competitive inhibitor of arginase, though with a relatively high Ki, suggesting this may not be its primary mode of cardioprotective action at physiological concentrations.[1][14][15]

Kinetic Data for Homoarginine Interaction with Arginase:

EnzymeIC₅₀ (mM)Kᵢ (mM)
Arginase 18.14 ± 0.526.1 ± 0.50
Arginase 22.52 ± 0.011.73 ± 0.10
Data from Tommasi et al. (2018)[1][15]
Functional Assays
  • Nitric Oxide Production Assay: The Griess assay is a common colorimetric method to measure nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants.[16][17] This can be used to assess the ability of a homoarginine-containing peptide to stimulate NO production in endothelial or other cell types.

  • Arginase Activity Assay: The activity of arginase can be measured by quantifying the amount of urea produced from arginine. This can be done using a colorimetric assay.[3][18][19] Such an assay can be used to determine the inhibitory potential of a homoarginine-containing peptide on arginase activity.

Conclusion

The validation of homoarginine-containing peptides requires a multi-faceted approach. While mass spectrometry, particularly LC-MS/MS, offers the most comprehensive information regarding sequence and modifications, HPLC remains the gold standard for purity assessment. Edman degradation, though less common, provides definitive N-terminal sequence data. For biologically active peptides, functional assays are crucial to confirm the intended activity. By selecting the appropriate combination of these techniques and adhering to rigorous experimental protocols, researchers can ensure the quality and validity of their homoarginine-containing peptides for downstream applications in research and drug development.

References

Navigating the Proteolytic Landscape: A Comparative Guide to the Enzyme Susceptibility of Peptides Containing Homoarginine versus Arginine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of peptides in the presence of enzymes is paramount. The substitution of natural amino acids with synthetic analogs is a common strategy to enhance peptide stability and therapeutic efficacy. This guide provides an in-depth comparison of the enzymatic susceptibility of peptides containing homoarginine versus the canonical amino acid, arginine. We will delve into the kinetics of cleavage by key enzymes, provide detailed experimental protocols, and explore the implications for signaling pathways.

Executive Summary

Peptides containing homoarginine, an arginine analog with an additional methylene (B1212753) group in its side chain, generally exhibit increased resistance to enzymatic degradation compared to their arginine-containing counterparts. This enhanced stability is particularly evident with trypsin, a serine protease that preferentially cleaves at the C-terminus of arginine and lysine (B10760008) residues. While trypsin can still cleave at homoarginine, the rate of hydrolysis is significantly slower. Other enzymes, such as arginase and aminopeptidase (B13392206) B, also show differential activity towards homoarginine, often acting as an inhibitor. This comparative guide will provide the experimental data and methodologies to understand and leverage these differences in peptide design and drug development.

Structural Differences: Arginine vs. Homoarginine

The key difference between arginine and homoarginine lies in the length of their side chains. This seemingly small modification has significant implications for how these amino acids are recognized and processed by enzymes.

G Chemical Structures of Arginine and Homoarginine cluster_arginine Arginine cluster_homoarginine Homoarginine arginine homoarginine

Arginine vs. Homoarginine Structures

Comparative Enzyme Kinetics

The susceptibility of a peptide to enzymatic cleavage is best understood through kinetic parameters such as the Michaelis constant (Km), catalytic constant (kcat), and the specificity constant (kcat/Km). Below is a summary of available data for key enzymes that interact with arginine and homoarginine.

EnzymeSubstrate/InhibitorParameterValueReference
Trypsin Phenylthiazolone-Argininekcat/Km (M⁻¹s⁻¹)Comparable to unblocked Arg ester[1]
Phenylthiazolone-Homoargininekcat/Km (M⁻¹s⁻¹)Same order of magnitude as PTA-Arg[1]
Arginase 1 Homoarginine (inhibitor)IC₅₀ (mM)8.14 ± 0.52[2]
Homoarginine (inhibitor)Ki (mM)6.1 ± 0.50[2]
Arginase 2 Homoarginine (inhibitor)IC₅₀ (mM)2.52 ± 0.01[2]
Homoarginine (inhibitor)Ki (mM)1.73 ± 0.10[2]
Aminopeptidase B L-Arginine β-naphthylamideKm (mM)0.035[3]
L-Homoarginine (inhibitor)-Potent inhibitor[3]

In-Depth Look at Key Enzymes

Trypsin

Trypsin is a serine protease that plays a crucial role in digestion and is widely used in proteomics for protein identification. It specifically cleaves peptide chains at the carboxyl side of lysine and arginine residues.

Studies have shown that trypsin can also cleave at homoarginine residues, although at a slower rate compared to arginine.[4] The longer side chain of homoarginine likely results in a suboptimal fit within the S1 specificity pocket of the enzyme, leading to reduced catalytic efficiency. This reduced susceptibility makes the incorporation of homoarginine a viable strategy for increasing the half-life of therapeutic peptides that are targets of trypsin-like proteases.

G Trypsin Cleavage of Arginine- and Homoarginine-Containing Peptides cluster_arginine Arginine-Containing Peptide cluster_homoarginine Homoarginine-Containing Peptide peptide_arg ...-P-Arg-X-... cleaved_arg1 ...-P-Arg peptide_arg->cleaved_arg1 Trypsin (fast) cleaved_arg2 X-... peptide_harg ...-P-hArg-X-... cleaved_harg1 ...-P-hArg peptide_harg->cleaved_harg1 Trypsin (slow) cleaved_harg2 X-... G In-Solution Trypsin Digestion Workflow start Protein Sample denature Denaturation, Reduction (DTT), Alkylation (IAA) start->denature digest Trypsin Digestion (37°C, overnight) denature->digest quench Quench Reaction (Acidification) digest->quench cleanup C18 Desalting quench->cleanup ms Mass Spectrometry cleanup->ms G Simplified Notch Signaling Pathway ligand Ligand (e.g., Delta) on Signal-Sending Cell notch Notch Receptor on Signal-Receiving Cell ligand->notch Binding s2_cleavage S2 Cleavage (ADAM Protease) notch->s2_cleavage s3_cleavage S3 Cleavage (γ-secretase) s2_cleavage->s3_cleavage nicd NICD Release s3_cleavage->nicd nucleus Nucleus nicd->nucleus Translocation transcription Target Gene Transcription nucleus->transcription Activation

References

Safety Operating Guide

Safe Disposal of Fmoc-L-homoarginine hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of Fmoc-L-homoarginine hydrochloride, ensuring compliance and minimizing risk.

Based on available safety data for similar compounds, this compound is not classified as a hazardous substance.[1] However, it is imperative to handle all laboratory chemicals with care and adhere to established safety protocols. Disposal should always be carried out in accordance with local, regional, and national regulations.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecific Recommendations
Hand Protection Wear suitable chemical-resistant gloves. Inspect gloves before use.
Eye/Face Protection Use chemical safety goggles or glasses.
Skin and Body Protection Wear a lab coat and ensure skin is not exposed.
Respiratory Protection Under normal use conditions, no respiratory protection is required.[2] If dust is generated, avoid inhalation.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound involves collecting the waste material in a solid form and arranging for its removal by a licensed disposal company. Do not empty into drains or mix with other waste streams.[1]

  • Preparation :

    • Designate a specific, clearly labeled, and sealed container for the accumulation of solid this compound waste.

    • Ensure the container is suitable for chemical waste and is kept closed when not in use.

  • Collection of Solid Waste :

    • Carefully transfer any unwanted or expired solid this compound into the designated waste container.

    • Minimize the generation of dust during transfer.

  • Spill Cleanup :

    • In the event of a spill, avoid breathing any dust that may be generated.[3]

    • Sweep up the spilled solid material using a brush and dustpan.[1][3]

    • Place the collected material into the designated sealed container for disposal.[3]

    • Clean the affected area thoroughly.

  • Contaminated Materials :

    • Dispose of any contaminated items, such as weighing paper or disposable gloves, as unused product in the same designated waste container.[3]

  • Final Disposal :

    • Offer the sealed container of surplus and non-recyclable this compound to a licensed disposal company.[3]

    • Ensure that all local and national hazardous waste regulations are consulted to guarantee complete and accurate classification and disposal.[1]

Disposal Workflow

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-L-homoarginine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is a cornerstone of laboratory practice. This guide provides essential safety, operational, and disposal information for Fmoc-L-homoarginine hydrochloride, a key building block in peptide synthesis. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

As with any laboratory chemical, appropriate precautions should be taken to minimize exposure to this compound. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety GogglesTightly fitting safety goggles are essential to protect from potential dust particles or splashes. For enhanced protection, a face shield may be used in conjunction with goggles. All eye protection should be NIOSH (US) or EN 166 (EU) approved.[1][2]
Hand Protection Chemical-resistant glovesHandle with gloves inspected prior to use. Proper glove removal technique (without touching the glove's outer surface) is crucial to avoid skin contact.[1]
Body Protection Laboratory CoatA lab coat should be worn to protect skin and clothing. For handling powders that may form dust, ensure the lab coat fits well to minimize exposed skin.[1]
Respiratory Protection Not generally requiredFor routine handling in a well-ventilated area, respiratory protection is not typically necessary. If dust formation is significant, a NIOSH-approved respirator may be appropriate based on a risk assessment.[1]

Operational Plan: Safe Handling and Storage

A systematic approach to handling this compound will minimize exposure and maintain compound integrity.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[2]

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust.[1]

  • Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during weighing and transfer.[1][3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[1][2] Do not eat, drink, or smoke in the laboratory.[1][2]

  • Avoid Contact: Avoid contact with skin and eyes.[4] In case of accidental contact, follow the first-aid measures outlined below.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3][5]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[3][5]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth. Get medical attention.[3]

Disposal Plan: Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination. Treat it as a hazardous chemical waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[6]

Disposal of Unused or Expired Solid:

  • Containerization: Place the solid in its original container or a clearly labeled, sealable, and chemically compatible container.[6]

  • Labeling: Affix a hazardous waste label to the container, clearly stating "Hazardous Waste" and the full chemical name.[6]

  • Storage: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.[6]

  • Disposal: Arrange for disposal through your institution's hazardous waste management program.[6]

Disposal of Contaminated Materials:

  • Items such as gloves, weighing paper, and pipette tips that come into contact with the compound are considered contaminated solid waste.[6]

  • These materials should be placed in a designated, labeled hazardous waste container and disposed of through your institution's hazardous waste program.[6]

Disposal of Liquid Waste from Deprotection:

  • The liquid waste generated during the removal of the Fmoc group (deprotection), which often contains piperidine (B6355638) in DMF, is considered hazardous.[6][7]

  • Collect this liquid waste in a labeled, sealable, and chemically compatible container.[6]

  • The label should indicate "Hazardous Waste" and list all chemical constituents.[6]

  • Store and dispose of this liquid waste through your institution's hazardous waste management program.[6]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don PPE: - Safety Goggles - Lab Coat - Gloves B Prepare Well-Ventilated Workspace (e.g., Fume Hood) A->B C Retrieve this compound from storage B->C D Weigh and handle solid (Minimize dust) C->D E Use in experiment (e.g., Peptide Synthesis) D->E F Segregate Waste Streams E->F G Contaminated Solids: - Gloves, Weighing Paper (Place in labeled solid waste container) F->G H Unused Solid: (Place in labeled solid waste container) F->H I Liquid Waste: - Deprotection solutions (Place in labeled liquid waste container) F->I J Store waste in designated area G->J H->J I->J K Arrange for pickup by EHS J->K

Safe Handling and Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.